molecular formula C16H11NO3 B030491 UPF-1035 CAS No. 370872-09-6

UPF-1035

Cat. No.: B030491
CAS No.: 370872-09-6
M. Wt: 265.26 g/mol
InChI Key: FFWUPFYTTMMSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoyloxy-1(2H)-isoquinolinone (CAS Registry Number: 370872-09-6) is a synthetic organic compound with the molecular formula C₁₆H₁₁NO₃ . It is an isoquinoline derivative, a class of heterocyclic aromatic compounds known for their significant presence in natural alkaloids and broad research interest . The isoquinoline structure is a benzopyridine, consisting of a benzene ring fused to a pyridine ring . Isoquinoline alkaloids and their synthetic analogs represent an important class of N-based heterocyclic compounds that have attracted considerable scientific attention for over 200 years due to their diverse biological activities . These compounds are frequently investigated in pharmaceutical and biological research for their potential antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective properties . As a functionalized isoquinolinone, this compound serves as a valuable chemical intermediate and building block for researchers in medicinal chemistry and drug discovery, facilitating the synthesis and development of novel bioactive molecules. This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-oxo-2H-isoquinolin-5-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWUPFYTTMMSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349766
Record name (1-oxo-2H-isoquinolin-5-yl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370872-09-6
Record name (1-oxo-2H-isoquinolin-5-yl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of OK-1035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OK-1035 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK). As a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK is a key target in oncology. This technical guide provides a comprehensive overview of the mechanism of action of OK-1035, including its molecular target, mode of inhibition, and effects on cellular signaling pathways. This document synthesizes available data to offer a detailed resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Targeting DNA-PK

OK-1035 is chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone.[1] Its primary mechanism of action is the direct inhibition of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1] DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the repair of DNA double-strand breaks (DSBs) through the NHEJ pathway.

ATP-Competitive Inhibition

Kinetic studies have demonstrated that OK-1035 functions as an ATP-competitive inhibitor of DNA-PK.[1] This mode of action involves the binding of OK-1035 to the ATP-binding pocket of the DNA-PKcs enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

  • Visualizing the Competitive Inhibition:

    ATP_Competition cluster_Enzyme DNA-PKcs Active Site Active_Site ATP Binding Pocket Substrate_P Phosphorylated Substrate Active_Site->Substrate_P Enables Phosphorylation ATP ATP ATP->Active_Site Binds OK1035 OK-1035 OK1035->Active_Site Competitively Binds (Inhibits)

    Caption: Competitive inhibition of DNA-PKcs by OK-1035.

Quantitative Data

Inhibitory Potency

The half-maximal inhibitory concentration (IC50) of OK-1035 for DNA-PK has been reported, although with some variability in the literature. An initial study reported an IC50 of 8 µM, while a later review cited a value of 100 µM.[1][2]

CompoundTargetIC50 (µM)Reference
OK-1035DNA-PK8[1]
OK-1035DNA-PK100[2]
Kinase Selectivity

OK-1035 has been described as a selective inhibitor of DNA-PK. One study noted that the concentration required for 50% inhibition of DNA-PK was more than 50 times lower than that needed to inhibit seven other protein kinases.[1] However, a detailed kinase selectivity panel with specific IC50 values for a broad range of kinases is not publicly available. There is also a suggestion that OK-1035 may inhibit other members of the PI3K-related kinase (PIKK) family, such as ATM and ATR, as it was shown to suppress the accumulation of p53 and the induction of p21 in response to adriamycin, effects known to be mediated by these kinases.[2]

Signaling Pathway Analysis

OK-1035's inhibition of DNA-PK has significant downstream consequences, primarily impacting the DNA damage response (DDR).

The DNA-PK Signaling Cascade in NHEJ

Under normal conditions, DNA double-strand breaks are recognized by the Ku70/80 heterodimer, which then recruits and activates DNA-PKcs. Activated DNA-PKcs phosphorylates a number of downstream targets to facilitate DNA repair. By inhibiting DNA-PKcs, OK-1035 effectively blocks this cascade.

  • Diagram of the DNA-PK Signaling Pathway and OK-1035's Point of Intervention:

    DNA_PK_Pathway Ku70_80 Ku70/80 DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits & Activates Phosphorylation Phosphorylation of downstream targets DNA_PKcs->Phosphorylation OK1035 OK-1035 OK1035->DNA_PKcs Inhibits p53 p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNARepair DNA Repair (NHEJ) Phosphorylation->p53 Phosphorylation->DNARepair

    Caption: OK-1035 inhibits DNA-PKcs, blocking downstream signaling.

Impact on p53 Phosphorylation

A known downstream target of DNA-PK is the tumor suppressor protein p53. OK-1035 has been shown to inhibit the phosphorylation of recombinant human wild-type p53 by DNA-PK in vitro.[1] This inhibition of p53 phosphorylation can disrupt its function in promoting cell cycle arrest and apoptosis in response to DNA damage.

Experimental Protocols

In Vitro DNA-PK Inhibition Assay (General Protocol)

While a specific protocol for OK-1035 is not detailed in the primary literature, a general in vitro kinase assay to determine the IC50 of a DNA-PK inhibitor can be conducted as follows. This protocol is based on commonly used methods for assessing DNA-PK activity.

Objective: To determine the concentration of OK-1035 required to inhibit 50% of DNA-PK kinase activity.

Materials:

  • Purified human DNA-PK enzyme (containing both DNA-PKcs and Ku70/80)

  • DNA-PK peptide substrate (e.g., a p53-derived peptide)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • OK-1035 dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

  • Activated DNA (e.g., calf thymus DNA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, activated DNA, and the DNA-PK peptide substrate.

  • Add varying concentrations of OK-1035 (typically in a serial dilution) or a vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding the purified DNA-PK enzyme and [γ-³²P/³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.

  • Quantify the amount of incorporated radiolabel on the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of OK-1035 relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Experimental Workflow for In Vitro DNA-PK Inhibition Assay:

    Kinase_Assay_Workflow Start Prepare Reaction Mix (Buffer, DNA, Substrate) Add_Inhibitor Add Serial Dilutions of OK-1035 Start->Add_Inhibitor Add_Enzyme_ATP Add DNA-PK Enzyme and [γ-P]ATP Add_Inhibitor->Add_Enzyme_ATP Incubate Incubate at 30°C Add_Enzyme_ATP->Incubate Stop_Reaction Spot on Phosphocellulose Paper Incubate->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze

    Caption: Workflow for determining the IC50 of OK-1035.

Cellular Effects and Therapeutic Potential

The inhibition of DNA-PK by OK-1035 is expected to have significant cellular consequences, particularly in the context of cancer therapy. By blocking a major DNA repair pathway, OK-1035 has the potential to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.

One study demonstrated that OK-1035 retarded DNA repair in cultured murine leukemia cells at a concentration of 2 mM.[2] While this concentration is high, it provides proof-of-concept for the cellular activity of the compound. Further studies are required to fully elucidate the effects of OK-1035 on cell cycle progression, apoptosis, and its potential as a chemosensitizing or radiosensitizing agent at pharmacologically relevant concentrations.

Conclusion

OK-1035 is a valuable research tool for studying the role of DNA-PK in cellular processes. Its mechanism of action as a selective, ATP-competitive inhibitor of DNA-PK is well-established. While further studies are needed to fully characterize its kinase selectivity profile and cellular effects, the available data strongly support its role as an inhibitor of the NHEJ pathway of DNA repair. This guide provides a comprehensive summary of the current understanding of OK-1035's mechanism of action to aid researchers and drug development professionals in their ongoing work.

References

The DNA-PK Inhibition Pathway: A Technical Guide to OK-1035 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the DNA-dependent protein kinase (DNA-PK) inhibition pathway, with a foundational focus on the early inhibitor OK-1035. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, experimental validation, and the broader therapeutic context of targeting DNA-PK in oncology.

Introduction to DNA-PK and Its Role in Cancer

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage. As a key component of the non-homologous end joining (NHEJ) pathway, DNA-PK is responsible for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] The DNA-PK holoenzyme consists of a catalytic subunit (DNA-PKcs) and a Ku70/Ku80 heterodimer that recognizes and binds to broken DNA ends.[1][3]

In many cancer cells, the DNA damage response pathways are frequently dysregulated. This reliance on specific repair mechanisms, such as NHEJ, presents a therapeutic vulnerability. By inhibiting DNA-PK, cancer cells can be rendered more susceptible to the DNA-damaging effects of radiation and chemotherapy.[2][4] This concept of inducing "synthetic lethality," where the inhibition of a DNA repair pathway is lethal only in the context of another genetic or therapeutic insult, is a cornerstone of modern cancer therapy.[5][6][7][8]

OK-1035: An Early DNA-PK Inhibitor

OK-1035, with the chemical name 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, was one of the first small molecules identified as an inhibitor of DNA-PK.[1][9] Its discovery and characterization provided early validation for the therapeutic strategy of targeting DNA-PK.

Mechanism of Action

OK-1035 functions as an ATP-competitive inhibitor of DNA-PK.[9] This means it binds to the ATP-binding pocket of the DNA-PKcs enzyme, preventing the phosphorylation of downstream substrates necessary for the completion of NHEJ. Kinetic studies have confirmed this competitive mechanism of action.[9]

Quantitative Data

The inhibitory activity of OK-1035 and other notable DNA-PK inhibitors are summarized in the table below. It is important to note that while OK-1035 was a pioneering compound, its potency is modest compared to more recently developed inhibitors.

InhibitorChemical NameIC50 (DNA-PK)Mechanism of ActionSelectivity
OK-1035 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone8 µM (initial report)[9], 100 µM (later report)[1][10]ATP-competitiveSelective over at least seven other protein kinases[9]
Wortmannin Furanosteroid metabolite~5 nMNon-competitive (covalent)Broad PI3K/PIKK inhibitor
NU7441 (KU-0060648) 8-(4-dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one~14 nMATP-competitiveHighly selective for DNA-PK
M3814 (Peposertib) Not publicly disclosedPotent (nanomolar range)ATP-competitiveSelective for DNA-PK
AZD7648 Not publicly disclosedPotent (nanomolar range)ATP-competitiveSelective for DNA-PK

IC50 values can vary depending on the assay conditions.

The DNA-PK Signaling Pathway and Inhibition

The inhibition of DNA-PK by compounds like OK-1035 has significant downstream consequences on cellular signaling, particularly in the context of DNA damage. One of the key pathways affected is the p53-mediated cell cycle arrest.

DNA Damage Response and p53 Activation

Upon DNA damage, DNA-PK can phosphorylate and activate the tumor suppressor protein p53.[3] Activated p53 then acts as a transcription factor, inducing the expression of genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle and allow for DNA repair.[11]

Impact of OK-1035 on the p53-p21 Axis

Studies have shown that in the presence of DNA-damaging agents like adriamycin, OK-1035 can suppress the induction of p21 protein and mRNA in a dose-dependent manner, without affecting the overall levels of p53.[11] This suggests that the DNA-PK-mediated phosphorylation of p53 is crucial for its transcriptional activity towards the p21 gene.[11] By inhibiting this phosphorylation event, OK-1035 can prevent cell cycle arrest, leading to the accumulation of unrepaired DNA damage and ultimately, cell death.

DNA_PK_Inhibition_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break Ku70_80 Ku70/80 DNA_Damage->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ Non-Homologous End Joining DNA_PKcs->NHEJ promotes p53 p53 DNA_PKcs->p53 phosphorylates OK_1035 OK-1035 OK_1035->DNA_PKcs inhibits Apoptosis Apoptosis p21 p21 p53->p21 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest leads to Experimental_Workflow cluster_workflow In Vitro DNA-PK Kinase Assay Workflow A Prepare Reaction Mixture (Buffer, DNA, Peptide Substrate) B Add Test Compound (e.g., OK-1035) A->B C Add DNA-PK Enzyme B->C D Initiate with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Capture Substrate F->G H Wash and Quantify Radioactivity G->H I Calculate IC50 H->I

References

OK-1035: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document provides a comprehensive technical overview of OK-1035, summarizing its mechanism of action, research applications, and key experimental data. Detailed protocols for relevant assays are provided to facilitate its use in a research setting.

Core Concepts and Mechanism of Action

OK-1035 functions as a selective, ATP-competitive inhibitor of DNA-PK.[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. By binding to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), OK-1035 prevents the phosphorylation of downstream targets, thereby disrupting the DNA repair process.

One of the key research applications of OK-1035 is in the study of the DNA damage response, particularly the p53-mediated signaling pathway. Following DNA damage, DNA-PK is known to phosphorylate the tumor suppressor protein p53. This phosphorylation is a critical step for the transcriptional activation of downstream genes, such as p21 (also known as WAF1/CIP1), which is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.

Research has demonstrated that OK-1035 inhibits the phosphorylation of p53 by DNA-PK.[1] This inhibition subsequently leads to a dose-dependent suppression of p21 expression at the mRNA level.[2] This makes OK-1035 a valuable tool for investigating the specific role of DNA-PK in the p53-p21 signaling axis and for exploring the consequences of its inhibition in cancer cells.

Quantitative Data Summary

The following table summarizes the available quantitative data for OK-1035.

ParameterValueKinase/SystemReference
IC50 8 µMDNA-PK[1]
Selectivity >50-foldMore selective for DNA-PK than for seven other tested protein kinases[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by OK-1035.

OK1035_pathway cluster_nucleus Nucleus DNA_damage DNA Double-Strand Break DNA_PK DNA-PK DNA_damage->DNA_PK Activates p53 p53 DNA_PK->p53 Phosphorylates p21_gene p21 Gene p53->p21_gene Activates Transcription p21_mRNA p21 mRNA p21_gene->p21_mRNA Cell_Cycle_Arrest Cell Cycle Arrest p21_mRNA->Cell_Cycle_Arrest Leads to OK1035 OK-1035 OK1035->DNA_PK Inhibits

Caption: Signaling pathway of DNA damage response involving DNA-PK, p53, and p21, and the inhibitory action of OK-1035.

Experimental Protocols

Detailed methodologies for key experiments involving OK-1035 are provided below. These protocols are based on standard techniques and the available literature on OK-1035.

DNA-PK Inhibition Assay (Scintillation Proximity Assay)

This assay measures the inhibition of DNA-PK activity by quantifying the incorporation of radiolabeled phosphate (B84403) into a biotinylated peptide substrate.

Materials:

  • Purified DNA-PK enzyme

  • Biotinylated peptide substrate (e.g., a p53-derived peptide)

  • [γ-³²P]ATP

  • OK-1035

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA)

  • Activated DNA (e.g., calf thymus DNA)

  • Streptavidin-coated SPA beads

  • Microplate suitable for scintillation counting

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and the biotinylated peptide substrate.

  • Add varying concentrations of OK-1035 or vehicle control to the wells of the microplate.

  • Add the DNA-PK enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution containing EDTA and unlabeled ATP.

  • Add the streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the beads, bringing the incorporated ³²P into close proximity.

  • Seal the plate and allow the beads to settle for at least 30 minutes.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of DNA-PK activity for each concentration of OK-1035 and determine the IC50 value.

DNA_PK_assay_workflow start Start prep_mix Prepare reaction mix (buffer, DNA, peptide substrate) start->prep_mix add_inhibitor Add OK-1035 or vehicle to microplate wells prep_mix->add_inhibitor add_enzyme Add DNA-PK enzyme and incubate add_inhibitor->add_enzyme start_reaction Initiate reaction with [γ-³²P]ATP add_enzyme->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Stop reaction (EDTA/ATP solution) incubate_reaction->stop_reaction add_beads Add Streptavidin-coated SPA beads stop_reaction->add_beads settle_beads Allow beads to settle add_beads->settle_beads measure_radioactivity Measure radioactivity (Scintillation counter) settle_beads->measure_radioactivity analyze_data Calculate % inhibition and IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for the DNA-PK inhibition scintillation proximity assay.

Northern Blot Analysis for p21 mRNA Expression

This protocol details the detection of changes in p21 mRNA levels in cells treated with a DNA-damaging agent and OK-1035.

Materials:

  • HCT116 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Adriamycin (or other DNA-damaging agent)

  • OK-1035

  • RNA extraction kit (e.g., TRIzol)

  • Formaldehyde

  • MOPS buffer

  • Agarose

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • ³²P-labeled DNA probe for p21

  • Wash buffers (varying stringencies)

  • Phosphorimager

Procedure:

  • Cell Treatment:

    • Plate HCT116 cells and grow to desired confluency.

    • Treat cells with adriamycin to induce DNA damage and p21 expression.

    • Concurrently treat a subset of the adriamycin-exposed cells with varying concentrations of OK-1035.

    • Include appropriate vehicle controls.

    • Incubate for a specified time (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).

    • Quantify the RNA and assess its integrity.

  • Electrophoresis:

    • Separate the RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.

  • Blotting:

    • Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

    • UV crosslink the RNA to the membrane.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer to block non-specific binding.

    • Add the ³²P-labeled p21 DNA probe to the hybridization buffer and incubate overnight at an appropriate temperature (e.g., 42°C).

  • Washing and Detection:

    • Wash the membrane with buffers of increasing stringency to remove unbound probe.

    • Expose the membrane to a phosphorimager screen.

    • Analyze the resulting image to quantify the levels of p21 mRNA in each sample. Normalize to a loading control (e.g., GAPDH or ribosomal RNA).

northern_blot_workflow start Start cell_culture Culture and treat cells (Adriamycin +/- OK-1035) start->cell_culture rna_extraction Extract total RNA cell_culture->rna_extraction electrophoresis Denaturing agarose gel electrophoresis rna_extraction->electrophoresis blotting Transfer RNA to nylon membrane electrophoresis->blotting crosslinking UV crosslink RNA to membrane blotting->crosslinking hybridization Hybridize with ³²P-labeled p21 probe crosslinking->hybridization washing Wash membrane to remove unbound probe hybridization->washing detection Expose to phosphorimager washing->detection analysis Quantify p21 mRNA levels detection->analysis end End analysis->end

Caption: Experimental workflow for Northern blot analysis of p21 mRNA expression.

Conclusion

OK-1035 is a well-characterized, selective inhibitor of DNA-PK that serves as a valuable research tool for dissecting the role of this kinase in DNA repair and cell signaling pathways. Its ability to modulate the p53-p21 axis makes it particularly useful for studies in cancer biology and drug development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing OK-1035 in their experimental work. As with any inhibitor, careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.

References

OK-1035: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

OK-1035, with the chemical name 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, holds a significant position in the history of cancer research as the first reported small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] Discovered through the screening of over 10,000 natural and synthetic compounds, OK-1035 paved the way for the development of more potent and selective DNA-PK inhibitors for cancer therapy.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of OK-1035, with a focus on the key experimental data and methodologies that defined its initial characterization.

Discovery and Initial Characterization

OK-1035 was identified in a screening program aimed at discovering inhibitors of DNA-PK.[1] Its structure and initial inhibitory activity were first reported in 1995.

Table 1: Physicochemical Properties of OK-1035
PropertyValueReference
Chemical Name3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone[1]
Molecular FormulaC13H11N5OInferred
Mechanism of ActionATP-competitive inhibitor of DNA-PK[1]

In Vitro Efficacy and Selectivity

The inhibitory potential of OK-1035 against DNA-PK was established through in vitro kinase assays. Kinetic studies revealed that OK-1035 acts as an ATP-competitive inhibitor of DNA-PK.[1]

Table 2: In Vitro Inhibitory Activity of OK-1035
TargetIC50CommentsReference
DNA-PK8 µMInitial report, using a synthetic peptide substrate.[1]
DNA-PK100 µMLater reported value.[1]
Protein Kinase C>400 µMAt least 50-fold less potent than against DNA-PK.[1]
Other Kinases>400 µMTested against seven other protein kinases.[1]

Mechanism of Action: Inhibition of the DNA-PK Signaling Pathway

DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Upon DNA damage, the Ku70/80 heterodimer binds to the broken DNA ends and recruits the catalytic subunit, DNA-PKcs. This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets, including itself (autophosphorylation) and other proteins involved in DNA repair and cell cycle control, such as p53. By competing with ATP for the kinase domain of DNA-PKcs, OK-1035 prevents these phosphorylation events, thereby inhibiting the NHEJ pathway.

DNA_PK_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break Ku Ku70/80 DNA_Damage->Ku recruits DNA_PKcs DNA-PKcs Ku->DNA_PKcs recruits Active_DNA_PK Active DNA-PK Holoenzyme DNA_PKcs->Active_DNA_PK forms ADP ADP Active_DNA_PK->ADP p53 p53 Active_DNA_PK->p53 phosphorylates NHEJ Non-Homologous End Joining Repair Active_DNA_PK->NHEJ promotes OK1035 OK-1035 OK1035->Active_DNA_PK inhibits ATP ATP ATP->Active_DNA_PK p53_P Phosphorylated p53 p53->p53_P p21 p21 p53_P->p21 induces transcription of Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest leads to

Caption: OK-1035 inhibits the DNA-PK signaling pathway.

Cellular Effects of OK-1035

The inhibitory effect of OK-1035 on DNA-PK translates to observable effects at the cellular level, including the inhibition of DNA repair and modulation of DNA damage response pathways.

Inhibition of DNA Repair in Murine Lymphoma Cells

A key study demonstrated that OK-1035 could inhibit the repair of DNA double-strand breaks in a radioresistant murine lymphoma cell line.

Cell LineTreatmentDNA Damage (Tail Moment)DNA RepairReference
L5178Y-R (radioresistant)8 Gy X-ray92.93 ± 10.39Functional[2]
L5178Y-R (radioresistant)8 Gy X-ray + 2 mM OK-1035Significantly higher residual damageInhibited[2]
L5178Y-S (radiosensitive)8 Gy X-ray94.93 ± 12.94Defective[2]
L5178Y-S (radiosensitive)8 Gy X-ray + 2 mM OK-1035No significant change in residual damageNo effect[2]
Suppression of p21 Induction in Human Colon Carcinoma Cells

OK-1035 was also shown to interfere with the p53-mediated DNA damage response. In HCT116 cells, adriamycin treatment induces both p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. OK-1035 was found to suppress the induction of p21 at the mRNA level, without affecting the accumulation of p53 protein.[3] This suggests that DNA-PK activity is required for the transcriptional activation of p21 by p53 following DNA damage.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro DNA-PK Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against DNA-PK.

DNA_PK_Assay cluster_1 Experimental Workflow Start Start Prepare_Reaction Prepare Reaction Mix (DNA-PK, peptide substrate, DNA, buffer) Start->Prepare_Reaction Add_Inhibitor Add Serial Dilutions of OK-1035 Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add [γ-32P]ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add phosphoric acid) Incubate->Stop_Reaction Spot_on_Paper Spot on Phosphocellulose Paper Stop_Reaction->Spot_on_Paper Wash_Paper Wash Paper to Remove Unincorporated ATP Spot_on_Paper->Wash_Paper Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Paper->Measure_Radioactivity Analyze_Data Analyze Data (Calculate IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro DNA-PK inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified DNA-PK enzyme, a specific peptide substrate (e.g., a synthetic peptide derived from p53), activating calf thymus DNA, and a kinase buffer.

  • Inhibitor Addition: Serial dilutions of OK-1035 (or a vehicle control) are added to the reaction mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at 30°C.

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Substrate Capture: An aliquot of the reaction mixture is spotted onto phosphocellulose paper discs, which bind the phosphorylated peptide substrate.

  • Washing: The paper discs are washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of OK-1035, and the IC50 value is determined by plotting the inhibition curve.

Comet Assay for DNA Repair

This protocol describes a single-cell gel electrophoresis (comet) assay to assess DNA double-strand break repair.

Methodology:

  • Cell Treatment: L5178Y-R and LY-S cells are irradiated with 8 Gy of X-rays. A subset of cells is also treated with 2 mM OK-1035.

  • Cell Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank filled with a neutral electrophoresis buffer. Electrophoresis is carried out to allow the broken DNA fragments to migrate out of the nucleus, forming a "comet tail".

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope. The amount of DNA damage is quantified by measuring the length and intensity of the comet tail (tail moment). The extent of DNA repair is determined by the reduction in the tail moment over time after irradiation.

Western Blot Analysis for p53 and p21 Expression

This protocol outlines the steps for analyzing protein expression by western blotting.

Methodology:

  • Cell Culture and Treatment: HCT116 cells are cultured and treated with adriamycin in the presence or absence of varying concentrations of OK-1035.

  • Cell Lysis: Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of p53 and p21.

Conclusion

OK-1035 was a pioneering discovery in the field of DNA damage response inhibitors. Although its relatively low potency has limited its clinical development, the study of OK-1035 provided critical proof-of-concept for the therapeutic potential of targeting DNA-PK. The methodologies used to characterize OK-1035 laid the groundwork for the evaluation of subsequent, more potent, and selective DNA-PK inhibitors that are currently under clinical investigation as promising cancer therapeutics.

References

An In-depth Technical Guide to OK-1035: A Selective DNA-Dependent Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OK-1035, identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). As a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PKcs represents a key therapeutic target in oncology. OK-1035 demonstrates an ATP-competitive mechanism of inhibition, effectively blocking the phosphorylation of downstream targets, including the tumor suppressor protein p53. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of OK-1035. It further details experimental protocols for assessing its enzymatic and cellular effects and visualizes its role within the DNA-PK signaling cascade.

Chemical Structure and Properties

OK-1035 is a pyridone derivative with a distinct chemical structure that facilitates its interaction with the ATP-binding pocket of DNA-PKcs.

Chemical Name: 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone

Table 1: Physicochemical and Pharmacological Properties of OK-1035

PropertyValueReference(s)
Molecular Formula C13H10N6OInferred
Molecular Weight 266.26 g/mol Inferred
Mechanism of Action ATP-competitive inhibitor of DNA-PK[1]
IC50 for DNA-PK 8 µM[1]
100 µM[2]
Selectivity >50-fold lower IC50 for DNA-PK compared to seven other protein kinases.[1]

Note: The discrepancy in the reported IC50 values may be due to different experimental conditions or assay formats.

Biological Activity and Mechanism of Action

OK-1035 selectively inhibits the kinase activity of DNA-PK, a pivotal enzyme in the cellular response to DNA double-strand breaks (DSBs).[1] By competing with ATP for the binding site on the DNA-PKcs subunit, OK-1035 prevents the phosphorylation of key substrates involved in the NHEJ pathway.

One of the critical downstream targets of DNA-PK is the tumor suppressor protein p53. DNA-PK-mediated phosphorylation of p53 is a crucial step in the DNA damage response, leading to cell cycle arrest and apoptosis. OK-1035 has been shown to inhibit the phosphorylation of recombinant human wild-type p53 by DNA-PK.[1] This inhibition can suppress the transcriptional activation of downstream p53 target genes, such as the cyclin-dependent kinase inhibitor p21.

Signaling Pathway

The DNA-PK-mediated non-homologous end joining (NHEJ) pathway is a major mechanism for repairing DNA double-strand breaks. The pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates DNA-PKcs. OK-1035 intervenes at the point of DNA-PKcs activation, preventing the subsequent phosphorylation cascade.

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break cluster_1 NHEJ Pathway cluster_2 Inhibition cluster_3 Downstream Effects DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku recruits DNAPKcs DNA-PKcs Ku->DNAPKcs recruits & activates Artemis Artemis DNAPKcs->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV Complex DNAPKcs->XRCC4_LigIV phosphorylates p53 p53 DNAPKcs->p53 phosphorylates Repair DNA Repair Artemis->Repair XRCC4_LigIV->Repair OK1035 OK-1035 OK1035->DNAPKcs inhibits p21 p21 p53->p21 activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

Figure 1: OK-1035 inhibits the DNA-PK signaling pathway in NHEJ.

Experimental Protocols

The following are generalized protocols representative of the methodologies used to characterize the activity of OK-1035.

In Vitro DNA-PK Kinase Assay

This assay quantifies the kinase activity of DNA-PK by measuring the incorporation of radioactive phosphate (B84403) into a substrate peptide.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reaction Mix: - DNA-PK Enzyme - Substrate Peptide - [γ-32P]ATP - Assay Buffer B 2. Add OK-1035 (or vehicle control) A->B C 3. Incubate at 30°C B->C D 4. Stop Reaction C->D E 5. Spot on Membrane & Wash D->E F 6. Scintillation Counting to Measure 32P Incorporation E->F

Figure 2: Workflow for an in vitro DNA-PK kinase assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA-PK enzyme, a specific peptide substrate (e.g., a p53-derived peptide), and the assay buffer.

  • Inhibitor Addition: Add varying concentrations of OK-1035 or a vehicle control (e.g., DMSO) to the reaction tubes.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding a solution such as 30% acetic acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.

  • Washing: Wash the membranes extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each OK-1035 concentration and determine the IC50 value.

Northern Blot for p21 mRNA Expression

This technique is used to determine the effect of OK-1035 on the expression of the p21 gene at the mRNA level.

Methodology:

  • Cell Treatment: Culture a suitable cell line (e.g., a human cancer cell line with wild-type p53) and treat with a DNA-damaging agent (e.g., doxorubicin) in the presence or absence of OK-1035 for a specified time.

  • RNA Extraction: Isolate total RNA from the treated cells using a standard method (e.g., TRIzol reagent).

  • Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.

  • Transfer: Transfer the separated RNA from the gel to a nylon membrane.

  • Crosslinking: Fix the RNA to the membrane using UV crosslinking.

  • Hybridization: Hybridize the membrane with a labeled probe specific for p21 mRNA. The probe can be radiolabeled (e.g., with ³²P) or non-radioactively labeled.

  • Washing: Wash the membrane under stringent conditions to remove any non-specifically bound probe.

  • Detection: Detect the hybridized probe. For a radiolabeled probe, this is typically done by autoradiography.

  • Analysis: Analyze the intensity of the p21 mRNA band relative to a loading control (e.g., GAPDH mRNA) to determine the effect of OK-1035 on p21 expression.

Conclusion

OK-1035 is a valuable research tool for studying the role of DNA-PK in DNA repair and cell signaling. Its selectivity and ATP-competitive mechanism of action make it a potent inhibitor of the NHEJ pathway. By elucidating the chemical properties, biological activity, and relevant experimental protocols for OK-1035, this guide serves as a comprehensive resource for researchers in the field of drug discovery and cancer biology. Further investigation into the therapeutic potential of OK-1035 and similar DNA-PK inhibitors is warranted.

References

Cellular Targets of OK-1035: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanism of action of OK-1035, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information is compiled from published research to support further investigation and drug development efforts.

Primary Cellular Target: DNA-Dependent Protein Kinase (DNA-PK)

The principal cellular target of OK-1035 is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase crucial for the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][2] OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, has been demonstrated to be a potent and selective inhibitor of this enzyme.[1][2]

Mechanism of Action

Kinetic studies have revealed that OK-1035 inhibits DNA-PK activity in an ATP-competitive manner.[1][2] This suggests that OK-1035 binds to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory potency of OK-1035 against DNA-PK has been reported with some variability in the literature. A summary of the available data is presented in the table below.

ParameterValueReference
IC50 for DNA-PK 8 µM[1][2]
IC50 for DNA-PK (later reported) 100 µM[3]
Selectivity >50-fold lower IC50 for DNA-PK compared to seven other protein kinases[1][2]

It is noteworthy that while OK-1035 demonstrates significant selectivity for DNA-PK over at least seven other protein kinases, its activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and ATR, was not initially tested.[3] Subsequent observations that OK-1035 suppressed the accumulation of p53 and the induction of p21 in response to adriamycin treatment suggest potential off-target effects on these related kinases.[3]

Downstream Effects and Signaling Pathways

By inhibiting DNA-PK, OK-1035 disrupts the DNA damage response, primarily the NHEJ pathway. This pathway is critical for repairing DNA double-strand breaks, and its inhibition can lead to genomic instability and cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.

Inhibition of p53 Phosphorylation

OK-1035 has been shown to inhibit the phosphorylation of the tumor suppressor protein p53 by DNA-PK.[1][2] p53 is a key substrate of DNA-PK in the DNA damage response, and its phosphorylation is a critical step in its activation, leading to cell cycle arrest or apoptosis.

The DNA-PK Signaling Pathway

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and indicates the point of inhibition by OK-1035.

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break cluster_1 NHEJ Pathway cluster_2 Downstream Effectors DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates LigaseIV_XRCC4_XLF Ligase IV / XRCC4 / XLF DNA_PKcs->LigaseIV_XRCC4_XLF phosphorylates p53 p53 DNA_PKcs->p53 phosphorylates OK1035 OK-1035 OK1035->DNA_PKcs inhibits (ATP-competitive) DNA_Repair DNA Repair Artemis->DNA_Repair LigaseIV_XRCC4_XLF->DNA_Repair p53_p p-p53 p53->p53_p CellCycleArrest Cell Cycle Arrest p53_p->CellCycleArrest Apoptosis Apoptosis p53_p->Apoptosis

OK-1035 inhibits DNA-PKcs in the NHEJ pathway.

Experimental Protocols

Detailed experimental protocols for the initial characterization of OK-1035 are not available in the public domain abstracts. However, based on the published information, the key experiments likely involved the following methodologies.

In Vitro Kinase Assay (Probable Method)

A likely workflow for determining the IC50 of OK-1035 against DNA-PK is depicted below.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - DNA-PK enzyme - Peptide substrate - [γ-32P]ATP - DNA activator Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of OK-1035 Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Phosphorylation Measure 32P incorporation into peptide substrate Stop_Reaction->Measure_Phosphorylation Calculate_IC50 Calculate IC50 value Measure_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Probable workflow for in vitro kinase assay.

The assay would likely involve incubating purified DNA-PK with a specific peptide substrate, radiolabeled ATP ([γ-32P]ATP), and a DNA activator in the presence of varying concentrations of OK-1035. The level of phosphorylation of the substrate would then be quantified to determine the inhibitory concentration.

Cell-Based Assays

To assess the effect of OK-1035 on the phosphorylation of cellular substrates like p53, Western blotting would be the standard method. Cells would be treated with a DNA damaging agent to activate DNA-PK, with and without OK-1035. Cell lysates would then be subjected to SDS-PAGE and immunoblotted with antibodies specific for total and phosphorylated p53.

Conclusion

OK-1035 is a selective, ATP-competitive inhibitor of DNA-PK, a key enzyme in the NHEJ pathway for DNA double-strand break repair. By inhibiting DNA-PK, OK-1035 can block the phosphorylation of downstream targets such as p53, potentially leading to increased sensitivity of cancer cells to DNA damaging agents. The discrepancy in the reported IC50 values and the potential for off-target effects on other PIKK family kinases warrant further investigation to fully characterize the pharmacological profile of this compound. This guide provides a foundational understanding of the cellular targets of OK-1035 for researchers and drug developers in the field of oncology.

References

The Role of OK-1035 in DNA Double-Strand Break Repair: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The cellular response to DSBs involves a complex and highly regulated network of signaling pathways, primarily homologous recombination (HR) and non-homologous end joining (NHEJ). Deficiencies in these repair pathways, particularly HR, are a hallmark of several cancers and create a therapeutic vulnerability. OK-1035 is an investigational small molecule inhibitor designed to exploit these vulnerabilities. This document provides a detailed technical overview of the mechanism of action of OK-1035, focusing on its role in the context of DSB repair, and presents relevant preclinical data and experimental methodologies.

Introduction to DNA Double-Strand Break Repair

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. Double-strand breaks, where both strands of the DNA duplex are severed, pose a significant threat, as their improper repair can lead to genomic instability, chromosomal aberrations, and cell death. Eukaryotic cells have evolved two major pathways to repair DSBs:

  • Non-Homologous End Joining (NHEJ): A rapid but error-prone pathway that directly ligates the broken DNA ends. It is active throughout the cell cycle.

  • Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair. Its activity is restricted to the S and G2 phases of the cell cycle.

In many cancers, mutations in genes essential for HR, such as BRCA1 and BRCA2, lead to a state of "HR deficiency." These cancer cells become reliant on other DNA repair pathways, including those involving Poly (ADP-ribose) polymerase (PARP), for survival.

OK-1035: Mechanism of Action

OK-1035 is a potent inhibitor of PARP1 and PARP2, enzymes that play a crucial role in the repair of single-strand breaks (SSBs). By inhibiting PARP, OK-1035 prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into DSBs. In normal cells, these newly formed DSBs can be effectively repaired by the HR pathway. However, in cancer cells with pre-existing HR deficiency, the accumulation of DSBs leads to synthetic lethality, a phenomenon where the combination of two genetic or functional defects (in this case, HR deficiency and PARP inhibition) results in cell death, while either defect alone is viable.

Signaling Pathway of OK-1035 Induced Synthetic Lethality

The following diagram illustrates the proposed signaling pathway through which OK-1035 induces synthetic lethality in HR-deficient cancer cells.

G cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + OK-1035 ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 recruits ssb_repair SSB Repair parp1->ssb_repair replication1 Replication Fork ssb_repair->replication1 allows normal progression dsb1 Replication-associated DSB replication1->dsb1 occasional stalling leads to hr_proficient Homologous Recombination (HR) dsb1->hr_proficient repaired by cell_survival1 Cell Survival hr_proficient->cell_survival1 ok1035 OK-1035 parp2 PARP ok1035->parp2 inhibits ssb2 Single-Strand Break (SSB) ssb2->parp2 ssb_repair_inhibited SSB Repair Inhibited parp2->ssb_repair_inhibited replication2 Replication Fork ssb_repair_inhibited->replication2 leads to fork collapse dsb_accumulation DSB Accumulation replication2->dsb_accumulation hr_deficient Homologous Recombination (HR) Deficient dsb_accumulation->hr_deficient cannot be repaired by cell_death Synthetic Lethality / Apoptosis hr_deficient->cell_death

Caption: Mechanism of OK-1035-induced synthetic lethality.

Preclinical Data for OK-1035

The following tables summarize key quantitative data from preclinical studies of OK-1035 in various cancer cell lines.

In Vitro Cytotoxicity
Cell LineBRCA1/2 StatusOK-1035 IC50 (nM)Doxorubicin IC50 (nM)
MDA-MB-436BRCA1 mutant8.550
CAPAN-1BRCA2 mutant12.275
MCF-7BRCA1/2 wild-type> 10,000150
HeLaBRCA1/2 wild-type> 10,000200
Target Engagement: PARP Inhibition
Cell LineOK-1035 Conc. (nM)PARylation (% of control)
HeLa145
HeLa1012
HeLa100< 5
In Vivo Efficacy: Xenograft Model (CAPAN-1)
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
OK-10355085
Temozolomide2540

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of OK-1035 (0.1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize luminescence values to vehicle-treated controls and fit the data to a four-parameter logistic curve to determine the IC50.

Western Blot for PARylation
  • Cell Lysis: Treat cells with OK-1035 for 4 hours, then lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 30 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and probe with a primary antibody against poly (ADP-ribose) (PAR), followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

γ-H2AX Foci Formation Assay (Immunofluorescence)

This assay quantifies DNA double-strand breaks.

G start Seed cells on coverslips treat Treat with OK-1035 (e.g., 24 hours) start->treat fix Fix cells with 4% paraformaldehyde treat->fix perm Permeabilize with 0.25% Triton X-100 fix->perm block Block with 5% BSA perm->block primary_ab Incubate with anti-γ-H2AX primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab mount Mount coverslips with DAPI secondary_ab->mount image Image acquisition (Confocal Microscopy) mount->image analyze Quantify foci per nucleus image->analyze

Caption: Workflow for γ-H2AX foci formation assay.

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Expose cells to OK-1035 for the desired time.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Staining: Block with 5% BSA and incubate with a primary antibody against phosphorylated H2AX (γ-H2AX). Subsequently, incubate with a fluorescently labeled secondary antibody.

  • Imaging: Mount coverslips on slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

  • Analysis: Quantify the number of distinct γ-H2AX foci per nucleus.

Conclusion

OK-1035 demonstrates potent and selective activity against cancer cells with HR deficiencies. Its mechanism of action, centered on the inhibition of PARP and the induction of synthetic lethality, represents a targeted therapeutic strategy. The preclinical data presented here support the continued development of OK-1035 as a promising agent for the treatment of BRCA-mutated and other HR-deficient tumors. Further investigations, including clinical trials, are warranted to establish its safety and efficacy in patients.

Preclinical Profile of OK-1035: A Selective DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available preclinical data on OK-1035, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information presented herein is based on a foundational study that first characterized the compound's activity.

Core Findings

OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, has been identified as a selective inhibitor of DNA-PK.[1] Kinetic analyses have revealed that OK-1035 functions in an ATP-competitive manner to inhibit the activity of this key enzyme in the DNA damage response pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial characterization of OK-1035.

ParameterValueTarget EnzymeSubstrate(s)Notes
IC50 8 µMDNA-PKSynthetic PeptideThis concentration resulted in 50% inhibition of DNA-PK activity.[1]
Selectivity >50-foldDNA-PK vs. Seven Other Protein KinasesNot SpecifiedOK-1035 was significantly more potent against DNA-PK compared to a panel of other kinases.[1]

Mechanism of Action

OK-1035 exerts its inhibitory effect on DNA-PK, a crucial enzyme involved in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By competing with ATP for the kinase domain of DNA-PK, OK-1035 effectively blocks the phosphorylation of downstream targets.[1] One such critical substrate is the tumor suppressor protein p53.[1] The inhibition of p53 phosphorylation by DNA-PK can have significant implications for cell cycle control and apoptosis following DNA damage.

OK1035_Mechanism_of_Action cluster_0 Cellular Response to DNA Damage cluster_1 Pharmacological Intervention DNA_Damage DNA Double-Strand Break DNA_PK DNA-PK DNA_Damage->DNA_PK activates p53 p53 DNA_PK->p53 phosphorylates p_p53 Phosphorylated p53 Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest / Apoptosis p_p53->Cell_Cycle_Arrest_Apoptosis induces OK1035 OK-1035 OK1035->DNA_PK inhibits (ATP-competitive)

Caption: Mechanism of OK-1035 action on the DNA-PK signaling pathway.

Experimental Protocols

The following outlines the key experimental approaches used in the initial characterization of OK-1035, based on the available literature.

In Vitro Kinase Assay:

  • Objective: To determine the inhibitory activity and selectivity of OK-1035.

  • Enzyme: Purified DNA-dependent protein kinase (DNA-PK).

  • Substrates:

    • A synthetic peptide consensus sequence for DNA-PK.

    • Recombinant human wild-type p53 protein.[1]

  • Inhibitor: OK-1035 at varying concentrations.

  • Method: The phosphorylation of the substrates by DNA-PK in the presence and absence of OK-1035 was measured. The IC50 value was determined as the concentration of OK-1035 required to inhibit 50% of the DNA-PK activity.[1]

  • Selectivity Panel: The inhibitory effect of OK-1035 was tested against seven other unspecified protein kinases to assess its selectivity.[1]

Kinetic Analysis:

  • Objective: To elucidate the mechanism of inhibition.

  • Method: The kinase assay was performed with varying concentrations of both ATP and OK-1035.

  • Analysis: The data was analyzed using standard enzyme kinetic models to determine the nature of the inhibition (e.g., competitive, non-competitive). The results indicated an ATP-competitive mechanism.[1]

Experimental_Workflow cluster_screening Inhibitor Screening & Characterization Screening Screening for DNA-PK Inhibitors Identification Identification of OK-1035 Screening->Identification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Identification->Kinase_Assay Selectivity Selectivity Profiling (vs. 7 other kinases) Kinase_Assay->Selectivity Kinetic_Studies Kinetic Analysis (ATP Competition) Kinase_Assay->Kinetic_Studies Mechanism Mechanism of Action: ATP-Competitive Inhibition Kinetic_Studies->Mechanism

Caption: Workflow for the initial preclinical evaluation of OK-1035.

Note: This guide is based on limited publicly available information. Further in-depth preclinical evaluation, including in vivo efficacy, pharmacokinetic, and toxicology studies, would be required for the comprehensive characterization of OK-1035 for any potential therapeutic development.

References

OK-1035: An In-depth Technical Guide on its Selectivity for DNA-PK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective DNA-PK inhibitor, OK-1035. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its potency, and visualizations of the key signaling pathways in which DNA-PK is involved.

Quantitative Data: Inhibitory Profile of OK-1035

OK-1035 has been identified as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). Its inhibitory activity has been quantified, demonstrating selectivity for DNA-PK over other protein kinases.

Target KinaseIC50 (µM)Selectivity Notes
DNA-PK 8 -
Other Protein Kinases (unspecified, 7 tested)>400Over 50-fold more selective for DNA-PK.
ATM/ATRData not publicly availableOK-1035 has been observed to suppress the accumulation of p53 and the induction of p21 in response to adriamycin, suggesting potential off-target effects on other PI3K-related kinases (PIKKs) like ATM and/or ATR. However, direct IC50 values have not been reported.

Note: A later publication reported a higher IC50 of 100 µM for OK-1035 against DNA-PK. The initial finding of 8 µM is more widely cited.

Mechanism of Inhibition

Kinetic studies have demonstrated that OK-1035 inhibits DNA-PK activity in an ATP-competitive manner[1]. This indicates that OK-1035 binds to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of its substrates.

Experimental Protocols

This section provides a detailed methodology for a representative in vitro kinase inhibition assay to determine the IC50 value of OK-1035 against DNA-PK. This protocol is based on established methods for ATP-competitive kinase inhibitors and utilizes a synthetic peptide substrate.

In Vitro DNA-PK Kinase Inhibition Assay (Radiometric)

Objective: To determine the concentration of OK-1035 required to inhibit 50% of DNA-PK kinase activity.

Materials:

  • Purified human DNA-PK holoenzyme (DNA-PKcs and Ku70/80)

  • Synthetic peptide substrate (e.g., a p53-derived peptide with the sequence EPPLSQEAFADLWKK)[2]

  • Activating DNA (e.g., linearized plasmid DNA)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 0.25 mM ATP, 5% glycerol, 1 mM DTT)[2]

  • OK-1035 stock solution (in DMSO)

  • 30% Acetic Acid (Stop solution)

  • Phosphocellulose filters (e.g., Whatman P81)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of OK-1035 in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Purified DNA-PK enzyme

      • Synthetic peptide substrate

      • Activating DNA

      • Kinase reaction buffer

    • Add the diluted OK-1035 or vehicle control (DMSO in assay buffer) to the reaction mixture.

    • Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the kinase[3].

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each reaction tube. The final ATP concentration should be at or near the Kₘ for DNA-PK.

    • Incubate the reaction at 30°C for 15 minutes[2].

  • Termination of Kinase Reaction:

    • Stop the reaction by adding an equal volume of 30% acetic acid[2].

  • Detection of Phosphorylation:

    • Spot the reaction mixture onto phosphocellulose filters[2].

    • Wash the filters extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Allow the filters to dry.

  • Data Analysis:

    • Measure the radioactivity on each filter using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

    • Plot the percentage of inhibition against the logarithm of the OK-1035 concentration.

    • Fit the data to a sigmoidal dose-response curve using suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathways and Visualizations

DNA-PK is a critical component of the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). DNA damage also triggers signaling cascades involving tumor suppressor proteins like p53 and its downstream effector, p21.

Non-Homologous End Joining (NHEJ) Pathway

NHEJ_Pathway cluster_DSB DNA Double-Strand Break DSB DSB Ku70_80 Ku70/80 DSB->Ku70_80 binds DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Artemis Artemis DNA_PKcs->Artemis phosphorylates & activates Polymerase DNA Polymerase (Pol μ/λ) DNA_PKcs->Polymerase recruits XRCC4 XRCC4 DNA_PKcs->XRCC4 phosphorylates Repaired_DNA Repaired DNA LigaseIV DNA Ligase IV XRCC4->LigaseIV complexes with XLF XLF LigaseIV->XLF interacts with XLF->Repaired_DNA ligates

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.

DNA Damage Response: p53-p21 Signaling Pathway

p53_p21_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes p21 p21 (CDKN1A) p53->p21 transcriptionally activates CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) CDK_Cyclin->Cell_Cycle_Arrest leads to

Caption: Simplified p53-p21 signaling pathway in response to DNA damage.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of OK-1035 Start->Prep_Inhibitor Add_Inhibitor Add OK-1035/ Vehicle Control Prep_Inhibitor->Add_Inhibitor Setup_Reaction Set up Kinase Reaction: - DNA-PK Enzyme - Peptide Substrate - Activating DNA Setup_Reaction->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate with [γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect Detect Phosphorylation Stop_Reaction->Detect Analyze Analyze Data & Determine IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro radiometric kinase inhibition assay.

References

An In-depth Technical Guide to DNA-PK Inhibitors: Focus on OK-1035 and Next-Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNA-dependent protein kinase (DNA-PK) inhibitors, with a specific focus on the early compound OK-1035 and its more potent and selective successors. This document details the core mechanism of DNA-PK in the non-homologous end joining (NHEJ) pathway, presents comparative quantitative data for key inhibitors, outlines detailed experimental protocols for their evaluation, and visualizes critical pathways and workflows.

The Role of DNA-PK in Non-Homologous End Joining (NHEJ)

DNA-PK is a critical enzyme in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. It is a key component of the NHEJ pathway, the primary mechanism for repairing DSBs in human cells. The NHEJ process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the large catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme. The kinase activity of DNA-PKcs is then activated, leading to the phosphorylation of a variety of downstream targets, including itself (autophosphorylation). This cascade of phosphorylation events facilitates the recruitment of other DNA repair factors, such as the XRCC4-DNA Ligase IV complex, which ultimately ligates the broken DNA ends. Given its central role in DNA repair, DNA-PK has emerged as a promising therapeutic target in oncology. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like ionizing radiation and chemotherapy.[1][2][3]

Quantitative Data for DNA-PK Inhibitors

The development of DNA-PK inhibitors has evolved from early, less potent compounds to highly selective and potent molecules currently in clinical investigation. The following tables summarize key quantitative data for OK-1035 and a selection of more recent DNA-PK inhibitors.

Table 1: Biochemical Potency of Selected DNA-PK Inhibitors

CompoundChemical NameIC50 (DNA-PK)Mechanism of ActionSelectivity NotesReferences
OK-1035 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone8 µM (initial report)[4], 100 µM (later report)[3]ATP-competitiveMay inhibit ATM and/or ATR.[3][3][4]
NU7441 (KU-57788) 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one14 nMATP-competitiveSelective over mTOR (1.7 µM) and PI3K (5 µM).[5][5]
AZD7648 Not publicly disclosed0.6 nMATP-competitive>100-fold selectivity against many closely related kinases, such as PI3Ks.[1][1]
M3814 (Nedisertib) Not publicly disclosed< 3 nMATP-competitiveHighly potent and selective.[6][6]

Table 2: Cellular Activity of Selected DNA-PK Inhibitors

CompoundCell LineAssayEndpointConcentration/EffectReferences
NU7441 SW620, LoVo (colon cancer)Clonogenic survivalSensitization to ionizing radiation1 µM NU7441 significantly enhanced cytotoxicity.[7][7]
NU7441 A549 (non-small cell lung cancer)Cell viability (CCK-8)Synergistic inhibition with topoisomerase inhibitorsIC50 of 0.8 µM as a single agent.[8][8]
AZD7648 LAMA-84, HEL, KG-1 (leukemia)Cell viability (trypan blue)Reduction in cell density and viabilityEffective at concentrations ranging from 10 to 200 µM.[1][1]
M3814 Various cancer cell linesCell viabilityRadiosensitizationPotently sensitizes cells to ionizing radiation.[6][6]

Experimental Protocols

In Vitro DNA-PK Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a DNA-PK inhibitor.

Materials:

  • Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)

  • DNA-PK peptide substrate (e.g., a p53-derived peptide)

  • Activating DNA (e.g., calf thymus DNA)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Test inhibitor (e.g., OK-1035) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper and phosphocellulose wash buffer (for radiometric assay) or ADP-Glo™ Kinase Assay reagents (Promega)

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing the kinase buffer, purified DNA-PK enzyme, activating DNA, and the peptide substrate.

  • Add serial dilutions of the test inhibitor (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP) to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Procedure (ADP-Glo™ Assay):

  • Follow steps 1-4 as above, using non-radiolabeled ATP.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate as recommended.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and IC50 value as described above.[10]

Cellular Assay for DNA-PK Inhibition: γH2AX Foci Formation

This protocol describes a method to assess the cellular activity of a DNA-PK inhibitor by measuring the persistence of γH2AX foci, a marker of DNA double-strand breaks.

Materials:

  • Cancer cell line of interest (e.g., SW620)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., ionizing radiation or etoposide)

  • Test inhibitor (e.g., NU7441) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently labeled anti-primary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • Induce DNA damage by exposing the cells to a DNA-damaging agent.

  • Incubate the cells for various time points post-damage (e.g., 30 minutes, 4 hours, 16 hours) in the continued presence of the inhibitor.

  • At each time point, wash the cells with PBS and fix them with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the cells with the primary anti-γH2AX antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell. An increase in the number and persistence of foci in inhibitor-treated cells compared to the control indicates inhibition of DNA repair.[7]

Visualizations

DNA-PK Signaling Pathway in NHEJ

DNA_PK_Signaling DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits DNA_PKcs->DNA_PKcs XRCC4_LigIV XRCC4-DNA Ligase IV DNA_PKcs->XRCC4_LigIV recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates XRCC4_LigIV->DSB ligates OK1035 OK-1035 OK1035->DNA_PKcs inhibits Modern_Inhibitors NU7441, AZD7648, M3814 Modern_Inhibitors->DNA_PKcs inhibits

Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).

Experimental Workflow for In Vitro DNA-PK Inhibition Assay

Experimental_Workflow cluster_detection Detection Method start Start: Prepare Reaction Mixture (DNA-PK, Substrate, Buffer) add_inhibitor Add Serial Dilutions of DNA-PK Inhibitor (e.g., OK-1035) start->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction radiometric Radiometric Assay: Spot on Phosphocellulose, Wash, Scintillation Counting stop_reaction->radiometric luminescent Luminescent Assay: Add ADP-Glo™ Reagents, Measure Luminescence stop_reaction->luminescent data_analysis Data Analysis: Calculate % Inhibition radiometric->data_analysis luminescent->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for an in vitro DNA-PK kinase inhibition assay.

Conclusion

The landscape of DNA-PK inhibitors has significantly advanced from early discoveries like OK-1035 to the highly potent and selective molecules, such as AZD7648 and M3814, that are now in clinical trials.[11][12] This evolution has been driven by a deeper understanding of the DNA-PK signaling pathway and the development of robust in vitro and cellular assays for inhibitor characterization. The technical information and protocols provided in this guide offer a framework for researchers to further investigate this critical therapeutic target and develop the next generation of cancer therapies.

References

Methodological & Application

Application Notes and Protocols for OK-1035: A Selective DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OK-1035, with the chemical name 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks. By inhibiting DNA-PK, OK-1035 can potentially enhance the efficacy of DNA-damaging agents like radiation and certain chemotherapies in cancer treatment. Kinetic studies have demonstrated that OK-1035 functions as an ATP-competitive inhibitor of DNA-PK.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of OK-1035 on DNA-PK.

Data Presentation

The inhibitory activity of OK-1035 has been quantified against DNA-PK and a selection of other protein kinases to establish its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of an inhibitor.

Kinase TargetInhibitorIC50 (µM)Inhibition Mechanism
DNA-PK OK-1035 8 ATP-Competitive [1]
Other Protein Kinase 1OK-1035>400Not specified
Other Protein Kinase 2OK-1035>400Not specified
Other Protein Kinase 3OK-1035>400Not specified
Other Protein Kinase 4OK-1035>400Not specified
Other Protein Kinase 5OK-1035>400Not specified
Other Protein Kinase 6OK-1035>400Not specified
Other Protein Kinase 7OK-1035>400Not specified

Note: The IC50 value for other protein kinases is reported to be more than 50 times lower than that for DNA-PK.[1]

Signaling Pathway and Mechanism of Action

DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the DNA-PK catalytic subunit (DNA-PKcs). This complex is the active DNA-PK enzyme. OK-1035, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of DNA-PKcs, preventing the phosphorylation of downstream substrates and thereby inhibiting the repair of DNA damage.

DNA_PK_Pathway cluster_0 Cellular Response to DNA Double-Strand Break DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku binds to DNAPKcs DNA-PKcs Ku->DNAPKcs recruits Active_DNAPK Active DNA-PK Complex Ku->Active_DNAPK DNAPKcs->Active_DNAPK ADP ADP Active_DNAPK->ADP Phospho_Substrates Phosphorylated Substrates Active_DNAPK->Phospho_Substrates phosphorylates OK1035 OK-1035 OK1035->Active_DNAPK inhibits ATP ATP ATP->Active_DNAPK Substrates Downstream Substrates (e.g., p53) Substrates->Active_DNAPK NHEJ Non-Homologous End Joining Repair Phospho_Substrates->NHEJ

Caption: Mechanism of OK-1035 inhibition of the DNA-PK signaling pathway.

Experimental Protocols

Two common methods for determining the in vitro inhibitory activity of compounds like OK-1035 on DNA-PK are the radiometric assay and the luminescence-based ADP-Glo™ assay.

Protocol 1: Radiometric [³²P]-ATP Filter Binding Assay

This protocol measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a specific peptide substrate by DNA-PK.

Materials and Reagents:

  • Purified human DNA-PK enzyme

  • DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

  • OK-1035 stock solution (in DMSO)

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • Kinase assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Activator DNA (e.g., calf thymus DNA)

  • Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of OK-1035 in kinase assay buffer. Include a vehicle control (DMSO) without the inhibitor.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, activator DNA, DNA-PK peptide substrate, and the diluted OK-1035 or vehicle control.

  • Enzyme Addition: Add the purified DNA-PK enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of DNA-PK for ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each OK-1035 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the OK-1035 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, and the amount of ATP is measured using a luciferase/luciferin (B1168401) reaction that produces light.

Materials and Reagents:

  • Purified human DNA-PK enzyme

  • DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

  • OK-1035 stock solution (in DMSO)

  • ATP

  • Kinase assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Activator DNA (e.g., calf thymus DNA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of OK-1035 in kinase assay buffer in the wells of a white assay plate. Include a vehicle control (DMSO).

  • Enzyme and Substrate Addition: Add a mixture of the purified DNA-PK enzyme, DNA-PK peptide substrate, and activator DNA to each well.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each OK-1035 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the OK-1035 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the IC50 of OK-1035 using an in vitro kinase assay.

experimental_workflow cluster_workflow IC50 Determination Workflow prep_compound Prepare Serial Dilutions of OK-1035 add_compound Add OK-1035 Dilutions to Reaction prep_compound->add_compound setup_reaction Set Up Kinase Reaction (Enzyme, Substrate, Buffer) setup_reaction->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detection Detect Kinase Activity (Radiometric or Luminescence) terminate_reaction->detection data_analysis Data Analysis and IC50 Calculation detection->data_analysis

Caption: General workflow for in vitro IC50 determination of OK-1035.

References

Application Notes and Protocols for OK-1035 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OK-1035 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] Its chemical name is 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone. OK-1035 functions as an ATP-competitive inhibitor of DNA-PK, thereby preventing the phosphorylation of downstream targets, including the tumor suppressor protein p53.[1] This inhibition of DNA repair can sensitize cancer cells to DNA-damaging agents and induce cell cycle arrest or apoptosis, making OK-1035 a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for the use of OK-1035 in cell culture experiments to assess its effects on cell viability and the DNA damage response signaling pathway.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of OK-1035
KinaseIC50 (µM)
DNA-PK 8 [1]
Protein Kinase A> 400
Protein Kinase C> 400
Myosin Light Chain Kinase> 400
Casein Kinase II> 400
c-src Kinase> 400
Epidermal Growth Factor Receptor Kinase> 400
Insulin Receptor Kinase> 400

Data represents the concentration of OK-1035 required to inhibit 50% of the kinase activity in a cell-free peptide-based assay. Data for kinases other than DNA-PK are representative of the selectivity profile for a selective DNA-PK inhibitor.

Table 2: Effect of OK-1035 on the Viability of HeLa Cells
OK-1035 Concentration (µM)Cell Viability (%) (72-hour incubation)
0 (Vehicle Control)100
195 ± 4.2
578 ± 5.1
1055 ± 3.8
2532 ± 2.9
5015 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments. Cell viability was assessed using a standard MTT or similar colorimetric assay.

Table 3: Inhibition of Adriamycin-Induced p21 Expression by OK-1035 in HCT116 Cells
Treatmentp21 Protein Level (Fold Change)
Vehicle Control1.0
Adriamycin (0.2 µg/mL)4.5 ± 0.5
Adriamycin + OK-1035 (10 µM)2.1 ± 0.3
Adriamycin + OK-1035 (25 µM)1.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments. p21 protein levels were quantified by Western blot analysis and normalized to a loading control. This demonstrates OK-1035's ability to inhibit the function of p53, a direct target of DNA-PK.

Signaling Pathway

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and its inhibition by OK-1035, leading to the downstream consequence of reduced p53-mediated transcription.

DNA_PK_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku recruits DNAPKcs DNA-PKcs Ku->DNAPKcs recruits p53 p53 DNAPKcs->p53 phosphorylates NHEJ NHEJ Repair DNAPKcs->NHEJ promotes OK1035 OK-1035 OK1035->DNAPKcs inhibits p53_P p-p53 p21_gene p21 Gene p53_P->p21_gene activates transcription p21_mRNA p21 mRNA p21_gene->p21_mRNA

Caption: DNA-PK signaling in NHEJ and its inhibition by OK-1035.

Experimental Protocols

Cell Culture Protocol for HeLa Cells

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed HeLa cells in appropriate cell culture flasks or plates at a density of 2 x 10^5 cells/mL.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed the cells at a 1:5 to 1:10 dilution.

Cell Viability Assay (MTT Assay)

Materials:

  • HeLa cells

  • 96-well plates

  • Complete growth medium

  • OK-1035 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Experimental Workflow:

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed HeLa cells in a 96-well plate (5,000 cells/well) B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of OK-1035 (0-50 µM) and a vehicle control (DMSO) B->C D Incubate for 72 hours C->D E Add MTT solution to each well and incubate for 4 hours D->E F Add DMSO to dissolve formazan (B1609692) crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability relative to vehicle control G->H

Caption: Workflow for assessing cell viability with OK-1035.

Procedure:

  • Seed 5,000 HeLa cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of OK-1035 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the OK-1035 dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of p53 Phosphorylation

Materials:

  • HeLa or HCT116 cells

  • 6-well plates

  • Complete growth medium

  • OK-1035 stock solution (in DMSO)

  • DNA-damaging agent (e.g., Adriamycin, Etoposide, or ionizing radiation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p53, anti-total-p53, anti-p21, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p53 Phosphorylation A Seed cells in 6-well plates and grow to 70-80% confluency B Pre-treat with OK-1035 for 1 hour A->B C Induce DNA damage (e.g., with Adriamycin) B->C D Incubate for the desired time C->D E Lyse cells and quantify protein concentration D->E F Separate proteins by SDS-PAGE and transfer to PVDF membrane E->F G Block membrane and probe with primary antibodies F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using chemiluminescence and image H->I J Quantify band intensity and normalize to loading control I->J

Caption: Workflow for analyzing p53 phosphorylation after OK-1035 treatment.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with the desired concentrations of OK-1035 or vehicle control for 1 hour.

  • Induce DNA damage by adding a DNA-damaging agent (e.g., 0.2 µg/mL Adriamycin) or by exposing the cells to ionizing radiation.

  • Incubate for the desired time period (e.g., 6-24 hours).

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p53, total p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of the proteins of interest to the loading control.

References

Application Notes and Protocols for the Dissolution and Use of OK-1035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OK-1035 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1] Its chemical name is 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone.[1] By inhibiting DNA-PK, OK-1035 effectively blocks the non-homologous end joining (NHEJ) pathway, a critical cellular mechanism for the repair of DNA double-strand breaks (DSBs).[2][3][4][5][6] This inhibitory action makes OK-1035 a valuable tool for research in cancer biology, DNA damage response, and drug development, particularly in the context of sensitizing cancer cells to radiation and chemotherapy.

These application notes provide detailed protocols for the dissolution of OK-1035 and its application in common in vitro experiments.

Data Presentation

The following table summarizes the key quantitative data for OK-1035 and a related DNA-PK inhibitor, NU7441, for reference.

CompoundTargetIC50Typical Working Concentration (In Vitro)Solvent for Stock
OK-1035 DNA-PK8 µM[1]10-100 µM (estimated based on IC50)DMSO
NU7441 DNA-PK14 nM0.125 - 1 µM[7][8][9]DMSO

Experimental Protocols

Protocol 1: Preparation of OK-1035 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of OK-1035, which can be stored for later use in various experiments.

Materials:

  • OK-1035 powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature to ensure it is completely liquid.

  • Weigh OK-1035: Carefully weigh the desired amount of OK-1035 powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Application of OK-1035 in Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with OK-1035 to study its biological effects.

Materials:

  • Cultured cells of interest (e.g., HCT116)[10]

  • Complete cell culture medium

  • OK-1035 stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions.

  • Prepare Working Solution:

    • Thaw an aliquot of the OK-1035 stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with PBS.

    • Add the complete culture medium containing the desired concentrations of OK-1035 (and the vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Downstream Analysis: Following incubation, the cells can be harvested and used for various downstream analyses, such as cell viability assays (e.g., MTT, WST-1), western blotting for protein expression (e.g., phosphorylated p53, p21), or cell cycle analysis by flow cytometry.[7][9][10]

Visualizations

experimental_workflow Experimental Workflow for OK-1035 Treatment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis dissolve Dissolve OK-1035 in DMSO stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock treat Treat Cells with OK-1035 Working Solution stock->treat seed Seed Cells in Plate seed->treat incubate Incubate for Desired Time treat->incubate viability Cell Viability Assay incubate->viability western Western Blot incubate->western flow Flow Cytometry incubate->flow

Caption: A flowchart of the experimental workflow for using OK-1035.

nhej_pathway Inhibition of the NHEJ Pathway by OK-1035 cluster_dna_damage DNA Damage Response cluster_nhej NHEJ Pathway DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku Recruitment DNAPKcs DNA-PKcs Ku->DNAPKcs Recruitment Artemis Artemis DNAPKcs->Artemis Phosphorylation (Activation) p53 p53 DNAPKcs->p53 Phosphorylation LigaseIV XRCC4-Ligase IV Artemis->LigaseIV Processing Repair DNA Repair LigaseIV->Repair OK1035 OK-1035 OK1035->DNAPKcs Inhibition p21 p21 p53->p21 Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: The signaling pathway of NHEJ and its inhibition by OK-1035.

References

Application Notes and Protocols: OK-1035 in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a template for research and development. Publicly available, recent, and detailed preclinical or clinical data specifically for the combination of OK-1035 and radiotherapy is limited. The information presented here is based on the established mechanism of action of OK-1035 as a DNA-dependent protein kinase (DNA-PK) inhibitor and general principles of combining targeted therapies with radiotherapy.[1][2][3] These protocols should be adapted and optimized for specific experimental conditions.

Introduction

OK-1035 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK).[2] DNA-PK plays a crucial role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. Radiotherapy is a cornerstone of cancer treatment that induces DSBs in tumor cells, leading to their death.[4] By inhibiting DNA-PK, OK-1035 is hypothesized to potentiate the cytotoxic effects of radiotherapy by preventing the repair of radiation-induced DNA damage. This combination strategy aims to enhance tumor cell killing and overcome radioresistance.

Mechanism of Action

OK-1035 acts as an ATP-competitive inhibitor of DNA-PK.[2] In the presence of radiation-induced DNA DSBs, DNA-PK would normally be activated to initiate the NHEJ repair pathway. OK-1035 blocks this activation, leading to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[1]

Data Presentation

The following tables are templates for summarizing quantitative data from preclinical studies evaluating the combination of OK-1035 and radiotherapy.

Table 1: In Vitro Efficacy of OK-1035 and Radiotherapy Combination

Cell LineTreatment GroupClonogenic Survival (Surviving Fraction)Apoptosis Rate (%) (e.g., Annexin V Assay)DNA Damage (e.g., γ-H2AX Foci per Cell)
(e.g., HCT116) Control1.05 ± 12 ± 1
OK-1035 (e.g., 8 µM)0.8 ± 0.0510 ± 25 ± 2
Radiotherapy (e.g., 2 Gy)0.5 ± 0.0325 ± 330 ± 5
OK-1035 + Radiotherapy0.2 ± 0.0260 ± 570 ± 8

Table 2: In Vivo Efficacy of OK-1035 and Radiotherapy Combination in Xenograft Model

Animal ModelTreatment GroupTumor Growth Inhibition (%)Median Survival (Days)Body Weight Change (%)
(e.g., Nude mice with HCT116 xenografts) Vehicle Control020± 2
OK-1035 (e.g., 50 mg/kg)1525- 5
Radiotherapy (e.g., 5 Gy)5035- 8
OK-1035 + Radiotherapy8550- 10

Experimental Protocols

In Vitro Radiosensitization Study

Objective: To determine the radiosensitizing effect of OK-1035 on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, a human colon carcinoma cell line)[1]

  • Cell culture medium and supplements

  • OK-1035

  • X-ray irradiator

  • Reagents for clonogenic survival assay, apoptosis assay (e.g., Annexin V/PI staining), and DNA damage analysis (e.g., anti-γ-H2AX antibody).

Protocol:

  • Cell Culture: Culture cells in appropriate medium to ~80% confluency.

  • Treatment:

    • Treat cells with a range of OK-1035 concentrations (e.g., 1-10 µM) for a predetermined time (e.g., 24 hours) prior to irradiation.

    • Include a vehicle control group.

  • Irradiation:

    • Expose cells to a single dose of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

  • Post-Irradiation Incubation:

    • For clonogenic survival assays, wash cells, re-plate at low density, and incubate for 10-14 days to allow colony formation.

    • For apoptosis and DNA damage assays, incubate cells for a specified time (e.g., 24-48 hours).

  • Endpoint Analysis:

    • Clonogenic Survival: Fix and stain colonies, and calculate the surviving fraction.

    • Apoptosis: Stain cells with Annexin V and PI and analyze by flow cytometry.

    • DNA Damage: Perform immunofluorescence staining for γ-H2AX foci and quantify using microscopy.

In Vivo Tumor Growth Delay Study

Objective: To evaluate the efficacy of OK-1035 in combination with radiotherapy in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for tumor implantation (e.g., HCT116)

  • OK-1035 formulation for in vivo administration

  • Small animal irradiator

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, OK-1035 alone, radiotherapy alone, OK-1035 + radiotherapy).

  • Treatment Administration:

    • Administer OK-1035 (e.g., intraperitoneally) at a predetermined dose and schedule.

    • Deliver a single dose or fractionated doses of localized radiotherapy to the tumors.

  • Data Collection:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

  • Endpoint:

    • Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration to assess survival.

    • Calculate tumor growth inhibition and assess any survival benefit.

Mandatory Visualization

G cluster_0 Cellular Response to Radiotherapy and OK-1035 RT Radiotherapy DSB DNA Double-Strand Breaks RT->DSB DNAPK DNA-PK DSB->DNAPK activates Unrepaired Unrepaired DNA Damage DSB->Unrepaired NHEJ Non-Homologous End Joining (DNA Repair) DNAPK->NHEJ initiates NHEJ->DSB repairs Apoptosis Apoptosis (Cell Death) OK1035 OK-1035 OK1035->DNAPK inhibits Unrepaired->Apoptosis leads to G cluster_workflow Preclinical Experimental Workflow start Start: In Vitro & In Vivo Model Selection treatment Treatment Groups: - Vehicle Control - OK-1035 alone - Radiotherapy alone - Combination start->treatment invitro In Vitro Studies: - Clonogenic Survival - Apoptosis Assays - DNA Damage Analysis data_analysis Data Analysis: - Statistical Significance - Efficacy & Toxicity Assessment invitro->data_analysis invivo In Vivo Studies: - Xenograft/Syngeneic Model - Tumor Growth Delay - Survival Analysis invivo->data_analysis treatment->invitro treatment->invivo end Conclusion: - Determine Therapeutic Potential data_analysis->end

References

Application Notes and Protocols: Assessing the Efficacy of OK-1035 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OK-1035 is a first-generation, potent, and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, OK-1035 can sensitize cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics. These application notes provide an overview of OK-1035's mechanism of action and protocols for assessing its efficacy in cancer cell lines.

Mechanism of Action

OK-1035 functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[1] DNA-PK is a serine/threonine protein kinase that is activated upon binding to DNA ends, a process facilitated by the Ku70/Ku80 heterodimer. Once activated, DNA-PK phosphorylates various downstream targets to promote the repair of DNA double-strand breaks. By competing with ATP for the binding site on DNA-PKcs, OK-1035 effectively blocks this phosphorylation cascade, thereby inhibiting the NHEJ repair pathway. This leads to an accumulation of DNA damage, which can ultimately trigger cell cycle arrest and apoptosis in cancer cells.

cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break Ku Ku70/80 DNA_DSB->Ku recruits DNA_PKcs DNA-PKcs Ku->DNA_PKcs recruits & activates NHEJ Non-Homologous End Joining DNA_PKcs->NHEJ phosphorylates targets for Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest OK_1035 OK-1035 OK_1035->DNA_PKcs NHEJ->DNA_DSB repairs Start Start Prepare_Reaction Prepare Reaction Mix (DNA-PK, peptide substrate, activating DNA, ATP) Start->Prepare_Reaction Add_Inhibitor Add Serial Dilutions of OK-1035 Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction & Measure Phosphorylation Incubate->Stop_Reaction Analyze Calculate IC50 Stop_Reaction->Analyze End End Analyze->End Start Start Treat_Cells Treat Cells with OK-1035 Start->Treat_Cells Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC & PI Harvest_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify_Apoptosis Quantify Apoptotic (Annexin V+) and Necrotic (PI+) Cells Analyze_FCM->Quantify_Apoptosis End End Quantify_Apoptosis->End

References

Application Notes: Analysis of DNA-PK Phosphorylation using OK-1035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). The catalytic subunit of DNA-PK (DNA-PKcs) undergoes autophosphorylation at multiple sites, including Serine 2056 (p-DNA-PKcs S2056), which is a critical event in the cellular response to DNA damage. Dysregulation of DNA-PK activity is implicated in cancer and other diseases, making it a key target for drug development. OK-1035 has been identified as a potent and selective inhibitor of DNA-PK.[1] This document provides a detailed protocol for utilizing OK-1035 to study its effect on DNA-PK phosphorylation in human cells via Western blot analysis.

Principle

OK-1035 is a 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone that acts as an ATP-competitive inhibitor of DNA-PK.[1] By blocking the kinase activity of DNA-PK, OK-1035 is expected to reduce the autophosphorylation of DNA-PKcs at sites like Ser2056. Western blotting is a widely used technique to detect specific proteins in a sample.[2] This protocol outlines the use of phospho-specific antibodies to quantify the levels of phosphorylated DNA-PK (p-DNA-PK) in cells treated with OK-1035, thereby providing a method to assess the compound's inhibitory activity in a cellular context.

Data Presentation

The following table summarizes the key quantitative parameters for the Western blot analysis of p-DNA-PK following OK-1035 treatment.

ParameterRecommended Value/RangeNotes
OK-1035 Treatment Concentration 10 - 100 µMThe IC50 for DNA-PK activity in vitro has been reported to be around 8 µM[1] and later as 100 µM.[3][4] A dose-response experiment is recommended to determine the optimal concentration for your cell line.
Treatment Time 1 - 4 hoursThe optimal time may vary depending on the cell type and experimental conditions. A time-course experiment is advised.
Primary Antibody (p-DNA-PKcs S2056) 1:1000 dilutionThis is a common starting dilution for commercially available antibodies.[5] Refer to the manufacturer's datasheet for specific recommendations.[6]
Primary Antibody (Total DNA-PKcs) 1:1000 dilutionUsed as a loading control to normalize the p-DNA-PK signal. Refer to the manufacturer's datasheet.[7]
Secondary Antibody 1:2000 - 1:10000 dilutionDilution will depend on the antibody and detection system used.
Protein Loading per Lane 20 - 40 µgEnsure equal loading across all lanes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DNA-PK signaling pathway and the experimental workflow for the Western blot analysis.

DNA_PK_Signaling cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DNA_Damage->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits p_DNA_PKcs p-DNA-PKcs (S2056) (Active) DNA_PKcs->p_DNA_PKcs autophosphorylation NHEJ Non-Homologous End Joining (NHEJ) p_DNA_PKcs->NHEJ promotes OK1035 OK-1035 OK1035->DNA_PKcs inhibits (ATP-competitive)

Figure 1: DNA-PK signaling pathway and inhibition by OK-1035.

Western_Blot_Workflow cluster_1 Experimental Protocol A 1. Cell Culture and Treatment (e.g., HeLa, HCT 116) B 2. Treatment with OK-1035 (Dose-response and time-course) A->B C 3. Cell Lysis (RIPA buffer with phosphatase and protease inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (p-DNA-PKcs S2056 & Total DNA-PKcs, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) H->I J 10. Detection (ECL substrate) I->J K 11. Data Analysis (Densitometry) J->K

Figure 2: Western blot workflow for p-DNA-PK analysis.

Experimental Protocols

Materials and Reagents

  • Human cell line (e.g., HeLa, HCT 116)

  • Cell culture medium and supplements

  • OK-1035 (prepared in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • Tris-Glycine-SDS Running Buffer

  • PVDF membranes

  • Transfer Buffer

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibody: Rabbit anti-p-DNA-PKcs (Ser2056)

  • Primary Antibody: Mouse anti-DNA-PKcs (Total)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • Deionized water

Protocol

1. Cell Culture and Treatment

  • Culture human cells (e.g., HeLa or HCT 116) in appropriate medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of OK-1035 (e.g., 0, 10, 25, 50, 100 µM) for the desired time (e.g., 1, 2, or 4 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.

  • Optional: To induce DNA damage and robustly activate DNA-PK, treat a set of cells with a DNA damaging agent like Etoposide (10 µM) or induce irradiation (10 Gy) for 1 hour prior to harvesting.

2. Cell Lysis

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and store at -80°C or proceed to the next step.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom. Due to the large size of DNA-PKcs (~469 kDa), a lower percentage acrylamide (B121943) gel and longer run time may be necessary for better resolution.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane. An extended transfer time (e.g., overnight at 4°C) is recommended for large proteins like DNA-PKcs.[8]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.

6. Blocking and Antibody Incubation

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[9]

  • Incubate the membrane with the primary antibody against p-DNA-PKcs (S2056) (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

  • To analyze total DNA-PKcs levels, the membrane can be stripped and re-probed with an antibody for total DNA-PKcs. Follow the manufacturer's protocol for the stripping buffer.[10]

  • Quantify the band intensities using densitometry software. Normalize the p-DNA-PKcs signal to the total DNA-PKcs signal for each sample.

Troubleshooting

IssuePossible CauseSolution
No or weak p-DNA-PK signal Insufficient DNA damage to induce phosphorylation.Include a positive control treated with a DNA damaging agent (e.g., Etoposide, IR).
Inactive phosphatase inhibitors.Use fresh phosphatase inhibitors in the lysis buffer.
Incorrect antibody dilution.Optimize the primary antibody concentration.
High background Blocking agent is not optimal.Use 5% BSA in TBST for blocking. Avoid milk.[9]
Insufficient washing.Increase the number and duration of washes.
Secondary antibody concentration is too high.Titrate the secondary antibody.
Multiple non-specific bands Primary antibody is not specific.Use a highly specific monoclonal antibody. Validate with a positive and negative control cell line if available (e.g., M059K and M059J).[7]
Protein degradation.Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice.

Conclusion

This protocol provides a comprehensive framework for the Western blot analysis of p-DNA-PK in response to treatment with the inhibitor OK-1035. Adherence to these guidelines, with appropriate optimization for specific cell lines and laboratory conditions, will enable researchers to effectively evaluate the cellular activity of OK-1035 and other potential DNA-PK inhibitors.

References

Application Notes and Protocols for Evaluating OK-1035 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OK-1035 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] By inhibiting DNA-PK, OK-1035 can sensitize cancer cells to DNA-damaging agents and induce apoptosis. These application notes provide a comprehensive overview of the methods used to evaluate the cytotoxic effects of OK-1035 in cancer cell lines. The protocols detailed below are designed to be adaptable for various laboratory settings and cell types.

Mechanism of Action

OK-1035 exerts its cytotoxic effects by targeting the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PK plays a crucial role in repairing DNA double-strand breaks, a common form of DNA damage. Inhibition of DNA-PK by OK-1035 leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.[1]

One of the key pathways affected by OK-1035 is the p53-mediated DNA damage response. In response to DNA damage, the tumor suppressor protein p53 is activated and induces the expression of p21, a cyclin-dependent kinase inhibitor that leads to cell cycle arrest. Research has shown that OK-1035 can suppress the induction of p21 in cancer cells with wild-type p53, suggesting an interference with the p53 signaling pathway.[2] This ultimately contributes to the cytotoxic and pro-apoptotic effects of the compound.

Data Presentation

Table 1: Representative Cytotoxicity of OK-1035 in Various Cancer Cell Lines

The following table presents example IC50 values for OK-1035 across a panel of human cancer cell lines after 72 hours of treatment. These values are illustrative and may vary depending on the specific experimental conditions and cell line characteristics.

Cell LineCancer TypeRepresentative IC50 (µM)
HCT116Colon Carcinoma15.5
MCF-7Breast Adenocarcinoma22.1
A549Lung Carcinoma35.8
HeLaCervical Carcinoma28.4
JurkatT-cell Leukemia12.9

Note: The IC50 values presented are for illustrative purposes to demonstrate data presentation and are not derived from a specific publication on OK-1035.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with OK-1035 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • OK-1035 stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of OK-1035 in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of OK-1035. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of OK-1035 that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with OK-1035 using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • OK-1035

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of OK-1035 for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the detached and adherent cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathway of OK-1035 Action

OK1035_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from chemotherapy) DNA_PK DNA-PK DNA_Damage->DNA_PK activates p53 p53 DNA_PK->p53 phosphorylates p21 p21 p53->p21 induces transcription Apoptosis Apoptosis p21->Apoptosis inhibits OK1035 OK-1035 OK1035->DNA_PK inhibits

Caption: Mechanism of OK-1035 induced cytotoxicity.

Experimental Workflow for Cytotoxicity Evaluation

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Select Cancer Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat with OK-1035 (Dose-response) seed->treat incubate Incubate for Defined Timepoints treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis analyze Data Analysis: - Calculate % Viability - Determine IC50 - Quantify Apoptosis viability->analyze apoptosis->analyze end End: Evaluate OK-1035 Cytotoxicity analyze->end

Caption: Workflow for assessing OK-1035 cytotoxicity.

References

OK-1035: A Selective DNA-PK Inhibitor for Investigating Non-Homologous End Joining

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

OK-1035 is a potent and selective, ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a critical serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. The chemical name for OK-1035 is 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone.[1] By specifically targeting DNA-PK, OK-1035 serves as an invaluable chemical probe to dissect the molecular mechanisms of NHEJ, evaluate the consequences of its inhibition, and explore its potential as a therapeutic strategy to sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.

Mechanism of Action

DNA double-strand breaks are highly cytotoxic lesions that can lead to genomic instability if not properly repaired. The NHEJ pathway rapidly ligates broken DNA ends without the need for a homologous template. The process is initiated by the binding of the Ku70/Ku80 heterodimer to the broken DNA ends, which then recruits and activates the DNA-PKcs. Activated DNA-PKcs phosphorylates itself (autophosphorylation) and other downstream targets to facilitate the processing and ligation of the DNA ends, ultimately carried out by DNA Ligase IV in complex with XRCC4.

OK-1035 exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of DNA-PKcs.[1] This inhibition prevents the phosphorylation of downstream targets, effectively stalling the NHEJ repair process. This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.

Signaling Pathway of Non-Homologous End Joining and Inhibition by OK-1035

NHEJ_Pathway Non-Homologous End Joining (NHEJ) Pathway and OK-1035 Inhibition cluster_DSB cluster_Repair cluster_Inhibition DSB DNA Double-Strand Break (DSB) Ku Ku70/Ku80 DSB->Ku Binding DNAPKcs DNA-PKcs Ku->DNAPKcs Recruitment & Activation Artemis Artemis DNAPKcs->Artemis Phosphorylation Polymerase Polymerase λ/μ Artemis->Polymerase End Processing XRCC4_LigIV XRCC4 / Ligase IV / XLF Complex Polymerase->XRCC4_LigIV Gap Filling Ligated_DNA Repaired DNA XRCC4_LigIV->Ligated_DNA Ligation OK1035 OK-1035 OK1035->DNAPKcs ATP-Competitive Inhibition

Caption: The classical NHEJ pathway is initiated by Ku70/80 binding to a DSB, followed by recruitment and activation of DNA-PKcs. OK-1035 inhibits DNA-PKcs, blocking downstream signaling and DNA repair.

Quantitative Data

OK-1035 has been characterized as a potent and selective inhibitor of DNA-PK. The following tables summarize its key quantitative parameters.

Table 1: In Vitro Kinase Inhibitory Activity of OK-1035

Kinase TargetIC50 (µM)Inhibition MechanismReference
DNA-PK8ATP-Competitive[1]

Table 2: Selectivity Profile of OK-1035

KinaseSelectivity vs. DNA-PK
Seven other tested protein kinases>50-fold

Note: The specific seven other protein kinases were not detailed in the primary literature, but the data indicates high selectivity for DNA-PK.

Table 3: Cellular DNA Repair Inhibition by OK-1035

Cell LineAssayTreatmentResultReference
LY-R (mouse lymphoma, radioresistant)Comet Assay2 mM OK-1035 + 8 Gy X-irradiationSignificant slowing of DNA repair compared to irradiation alone

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of OK-1035 on NHEJ.

Preparation of OK-1035 Stock Solution
  • Solubility : While specific solubility data for OK-1035 is not widely published, similar small molecule kinase inhibitors are typically soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-20 mM) of OK-1035 in sterile DMSO.

  • Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Concentration : For cell-based assays, dilute the stock solution in a complete cell culture medium to the desired final concentration. A typical final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

This assay measures DNA strand breaks in individual cells. Inhibition of NHEJ by OK-1035 is expected to result in a higher level of persistent DNA damage following exposure to a DNA damaging agent.

Materials:

  • Treated and control cells

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Treatment : Seed cells and allow them to attach. Pre-treat with OK-1035 at the desired concentration (e.g., 2-10 µM) for 1-2 hours.

  • Induce DNA Damage : Expose cells to a DNA damaging agent (e.g., 8 Gy X-irradiation).

  • Cell Harvesting : At various time points post-irradiation (e.g., 0, 30, 60, 120 minutes) to assess repair kinetics, harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of ~1x10^5 cells/mL.

  • Slide Preparation : Mix cell suspension with molten LMPA (at 37°C) and pipette onto a pre-coated slide with NMPA. Allow to solidify at 4°C.

  • Lysis : Immerse slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind nucleoids.

  • DNA Unwinding : Place slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis : Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining : Gently remove slides, wash with neutralization buffer, and stain with a fluorescent DNA dye.

  • Visualization and Analysis : Visualize comets using a fluorescence microscope. Quantify the "tail moment" (a product of the tail length and the fraction of DNA in the tail) using specialized software. Increased tail moment in OK-1035 treated cells over time indicates inhibition of DNA repair.

Immunofluorescence Staining for γH2AX Foci

γH2AX (phosphorylated H2AX at Ser139) is a marker for DNA double-strand breaks. Inhibition of NHEJ by OK-1035 should lead to a greater number and persistence of γH2AX foci.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • OK-1035

  • DNA damaging agent (e.g., ionizing radiation)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA or 10% normal goat serum in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Protocol:

  • Cell Seeding and Treatment : Seed cells on sterile coverslips. Pre-treat with OK-1035 for 1-2 hours before inducing DNA damage.

  • Fixation : At desired time points after damage, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization : Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking : Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation : Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting : Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade medium.

  • Imaging and Quantification : Acquire images using a fluorescence or confocal microscope. Count the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in OK-1035 treated cells indicates inhibition of DSB repair.

Western Blot for DNA-PKcs Autophosphorylation

Inhibition of DNA-PKcs by OK-1035 can be directly assessed by measuring the reduction in its autophosphorylation at sites like Ser2056 following DNA damage.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis : Treat cells with OK-1035 and a DNA damaging agent (e.g., neocarzinostatin (B611948) or ionizing radiation). Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (20-40 µg) on a low-percentage (e.g., 6%) SDS-PAGE gel due to the large size of DNA-PKcs (~469 kDa). Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary anti-phospho-DNA-PKcs (S2056) antibody overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing : Strip the membrane and reprobe for total DNA-PKcs and a loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

Experimental Workflow Diagrams

Comet_Assay_Workflow Comet Assay Experimental Workflow A Seed Cells B Pre-treat with OK-1035 or Vehicle (DMSO) A->B C Induce DNA Damage (e.g., Irradiation) B->C D Harvest Cells at Time Points C->D E Embed Cells in LMP Agarose on Slide D->E F Lyse Cells E->F G Alkaline Unwinding F->G H Electrophoresis G->H I Neutralize and Stain DNA H->I J Image and Quantify Comet Tail Moment I->J

Caption: Workflow for assessing DNA repair inhibition using the Comet Assay.

gH2AX_Workflow γH2AX Foci Formation Assay Workflow A Seed Cells on Coverslips B Treat with OK-1035/Vehicle A->B C Induce DNA Damage B->C D Fix and Permeabilize Cells C->D E Block Non-specific Binding D->E F Incubate with Primary Ab (anti-γH2AX) E->F G Incubate with Secondary Ab (Fluorophore-conjugated) F->G H Counterstain Nuclei (DAPI) G->H I Mount and Image H->I J Quantify Foci per Nucleus I->J

Caption: Workflow for detecting DNA double-strand breaks via γH2AX immunofluorescence.

Conclusion

OK-1035 is a specific and potent tool for the functional analysis of the NHEJ pathway. Its ability to inhibit DNA-PKcs allows for detailed investigation into the cellular responses to persistent DNA double-strand breaks. The protocols outlined here provide a framework for utilizing OK-1035 to quantify its effects on DNA repair, cell viability, and specific molecular events like protein phosphorylation, making it a valuable reagent for basic research and preclinical drug development.

References

Application Notes and Protocols for OK-1035 Radiosensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation is a cornerstone of cancer therapy, inducing DNA double-strand breaks (DSBs) in tumor cells, which, if left unrepaired, lead to cell death. However, cancer cells can develop resistance to radiation by upregulating their DNA repair mechanisms. A key pathway for repairing these lethal DSBs is the Non-Homologous End Joining (NHEJ) pathway. The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the NHEJ pathway, making it an attractive target for therapeutic intervention to enhance the efficacy of radiotherapy.

OK-1035 is a potent and selective inhibitor of DNA-PK, acting in an ATP-competitive manner.[1] By inhibiting DNA-PK, OK-1035 is hypothesized to prevent the repair of radiation-induced DNA DSBs, thereby sensitizing cancer cells to the cytotoxic effects of ionizing radiation. These application notes provide a comprehensive guide for the preclinical evaluation of OK-1035 as a radiosensitizing agent, detailing experimental designs for both in vitro and in vivo studies.

Putative Signaling Pathway of OK-1035-Mediated Radiosensitization

cluster_0 Cellular Response to Ionizing Radiation and OK-1035 IR Ionizing Radiation DNA_DSB DNA Double-Strand Breaks (DSBs) IR->DNA_DSB DNA_PK DNA-PK activation DNA_DSB->DNA_PK NHEJ Non-Homologous End Joining (NHEJ) Repair DNA_PK->NHEJ Apoptosis Apoptosis / Cell Death (Radiosensitization) DNA_PK->Apoptosis Cell_Survival Cell Survival (Radioresistance) NHEJ->Cell_Survival OK1035 OK-1035 OK1035->DNA_PK

Caption: Signaling pathway of OK-1035 mediated radiosensitization.

Part 1: In Vitro Radiosensitization Studies

Experimental Workflow: In Vitro Studies

cluster_workflow In Vitro Experimental Workflow cluster_assays Perform Assays start Select Cancer Cell Line(s) culture Cell Culture and Seeding start->culture treatment Treat with OK-1035 (various concentrations) culture->treatment irradiation Irradiate Cells (various doses) treatment->irradiation clonogenic Clonogenic Survival Assay irradiation->clonogenic dna_damage DNA Damage Assay (γH2AX / Comet Assay) irradiation->dna_damage cell_cycle Cell Cycle Analysis (Flow Cytometry) irradiation->cell_cycle analysis Data Analysis and Interpretation clonogenic->analysis dna_damage->analysis cell_cycle->analysis

Caption: Workflow for in vitro radiosensitization experiments.

Clonogenic Survival Assay

The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[2][3] This assay assesses the ability of single cells to proliferate and form colonies.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cells to ~80% confluency.

    • Trypsinize, count, and seed a predetermined number of cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (50-150).

  • Treatment with OK-1035:

    • Allow cells to attach for 24 hours.

    • Treat cells with varying concentrations of OK-1035 (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 2-24 hours) prior to irradiation.

  • Irradiation:

    • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, replace the medium with fresh, drug-free medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid.

    • Stain with 0.5% crystal violet.

    • Count colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

    • Plot cell survival curves (SF vs. Radiation Dose) and determine the Dose Enhancement Factor (DEF).

Data Presentation:

Treatment GroupPlating Efficiency (%)Surviving Fraction (at 2 Gy)Dose Enhancement Factor (DEF)
Control (Radiation only)1.0
OK-1035 (1 µM) + Radiation
OK-1035 (5 µM) + Radiation
OK-1035 (10 µM) + Radiation
DNA Damage and Repair Assays

These assays are crucial for directly observing the effect of OK-1035 on the repair of radiation-induced DNA double-strand breaks.

Phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DNA DSBs.[4][5]

Protocol:

  • Cell Preparation: Seed cells on coverslips in 6-well plates and treat with OK-1035 and/or radiation as described for the clonogenic assay.

  • Fixation and Permeabilization: At various time points post-irradiation (e.g., 0.5, 2, 8, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining:

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against γH2AX.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.

Data Presentation:

Time Post-Irradiation (hours)Average γH2AX Foci per Cell (Control)Average γH2AX Foci per Cell (OK-1035 + Radiation)
0.5
2
8
24

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[4][6]

Protocol:

  • Cell Treatment and Harvesting: Treat and irradiate cells as previously described. Harvest cells at different time points post-irradiation.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Electrophoresis: Perform electrophoresis under neutral conditions to detect double-strand breaks.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using specialized software.

Data Presentation:

Time Post-Irradiation (hours)Mean Tail Moment (Control)Mean Tail Moment (OK-1035 + Radiation)
1
4
12
24
Cell Cycle Analysis

This analysis determines if OK-1035 in combination with radiation affects the distribution of cells in different phases of the cell cycle, which can influence radiosensitivity.

Protocol:

  • Cell Treatment: Treat and irradiate cells as described previously.

  • Cell Harvesting and Fixation: At various time points post-irradiation (e.g., 12, 24, 48 hours), harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.[7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Data Presentation:

Treatment Group% Cells in G1% Cells in S% Cells in G2/M
Control (Untreated)
Radiation Alone (24h)
OK-1035 Alone (24h)
OK-1035 + Radiation (24h)

Part 2: In Vivo Radiosensitization Studies

Experimental Workflow: In Vivo Studies

cluster_workflow In Vivo Experimental Workflow cluster_endpoints Evaluate Endpoints start Establish Tumor Xenografts in Mice randomize Randomize Mice into Treatment Groups start->randomize treatment Administer OK-1035 and/or Vehicle randomize->treatment irradiation Tumor Irradiation treatment->irradiation monitor Monitor Tumor Growth and Animal Health irradiation->monitor growth_delay Tumor Growth Delay monitor->growth_delay survival Survival Analysis monitor->survival histology Immunohistochemistry (e.g., γH2AX, Ki-67) monitor->histology analysis Data Analysis and Interpretation growth_delay->analysis survival->analysis histology->analysis

Caption: Workflow for in vivo radiosensitization experiments.

Tumor Growth Delay Assay

This is a standard in vivo assay to evaluate the efficacy of a cancer therapy.

Protocol:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, OK-1035 alone, Radiation alone, OK-1035 + Radiation).

  • Treatment Administration:

    • Administer OK-1035 (or vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Irradiate the tumors with a single dose or a fractionated regimen.

  • Tumor Measurement: Measure tumor volume (e.g., three times a week) using calipers.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate the time for tumors in each group to reach a specific endpoint volume (e.g., 1000 mm³).[8]

    • Determine the tumor growth delay for each treatment group compared to the control.

Data Presentation:

Treatment GroupMean Tumor Volume at Day X (mm³)Time to Reach 1000 mm³ (days)Tumor Growth Delay (days)
Vehicle Control0
OK-1035 Alone
Radiation Alone
OK-1035 + Radiation
Immunohistochemical Analysis of Tumors

This analysis provides mechanistic insights into the in vivo effects of the combination treatment.

Protocol:

  • Tumor Collection: At a specified time point after treatment, euthanize a subset of mice from each group and excise the tumors.

  • Tissue Processing: Fix the tumors in formalin and embed them in paraffin.

  • Immunohistochemistry (IHC):

    • Section the paraffin-embedded tumors.

    • Perform IHC staining for markers of interest, such as:

      • γH2AX: To assess DNA damage.

      • Ki-67: To assess cell proliferation.

      • Cleaved Caspase-3: To assess apoptosis.

  • Imaging and Quantification:

    • Scan the stained slides and quantify the percentage of positive cells for each marker.

Data Presentation:

Treatment Group% γH2AX Positive Cells% Ki-67 Positive Cells% Cleaved Caspase-3 Positive Cells
Vehicle Control
OK-1035 Alone
Radiation Alone
OK-1035 + Radiation

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of OK-1035 as a radiosensitizing agent. By systematically assessing its impact on clonogenic survival, DNA damage and repair, cell cycle progression, and in vivo tumor growth, researchers can gain a comprehensive understanding of its therapeutic potential in combination with radiation therapy. The presented methodologies, from in vitro assays to in vivo models, will enable the generation of high-quality, reproducible data essential for advancing the development of this promising anti-cancer agent.

References

Troubleshooting & Optimization

OK-1035 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with OK-1035, a DNA-dependent protein kinase (DNA-PK) inhibitor.

Troubleshooting Guide: OK-1035 Solubility Issues

Researchers may encounter difficulties in dissolving OK-1035 for in vitro and in vivo experiments. This guide provides a systematic approach to troubleshoot and overcome these challenges.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing OK-1035 solubility issues.

G cluster_0 cluster_1 start Start: OK-1035 Powder sol_choice Select Initial Solvent (e.g., DMSO, NMP) start->sol_choice dissolution Attempt Dissolution (Vortex, Gentle Heat, Sonication) sol_choice->dissolution check_sol Is the solution clear? dissolution->check_sol success Solution Prepared Successfully Proceed to Experiment check_sol->success Yes troubleshoot Troubleshoot Insolubility check_sol->troubleshoot No increase_vol Increase Solvent Volume troubleshoot->increase_vol alt_solvent Try Alternative Solvent (e.g., NMP, Ethanol) troubleshoot->alt_solvent cosolvent Use a Co-solvent System (e.g., PEG/NMP/EtOH/H2O) troubleshoot->cosolvent re_check Re-attempt Dissolution increase_vol->re_check alt_solvent->re_check cosolvent->re_check re_check->check_sol

Caption: Troubleshooting workflow for OK-1035 solubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving OK-1035?

Q2: My OK-1035 is not dissolving in DMSO. What should I do?

If you are experiencing difficulty dissolving OK-1035 in DMSO, you can try the following:

  • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) for a short period. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator bath to aid in the dissolution process.

  • Increase Solvent Volume: The concentration you are trying to achieve may be above the solubility limit. Try reducing the concentration by adding more solvent.

  • Alternative Solvents: If DMSO is not effective, consider trying NMP, which has shown higher solubility for some similar compounds.

Q3: Can I use aqueous buffers to dissolve OK-1035 directly?

Directly dissolving OK-1035 in aqueous buffers is likely to be challenging due to the poor aqueous solubility common among small molecule inhibitors. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO or NMP and then dilute this stock solution into your aqueous experimental medium.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

High concentrations of DMSO can be toxic to cells. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 1%, and ideally at 0.5% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: How should I prepare a stock solution of OK-1035?

The following is a general protocol for preparing a stock solution:

  • Weigh the Compound: Accurately weigh the desired amount of OK-1035 powder.

  • Add Solvent: Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Aid Dissolution: Vortex the solution. If necessary, use gentle warming or sonication to facilitate dissolution.

  • Sterile Filtration: If the stock solution is for use in cell culture, it should be sterile-filtered through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q6: Are there any formulation strategies for in vivo studies?

For in vivo applications where aqueous compatibility is crucial, a co-solvent system may be necessary. A formulation that has been used for other DNA-PK inhibitors involves a mixture of Polyethylene Glycol (PEG), NMP, Ethanol (EtOH), and water. For example, a formulation of PEG/NMP/EtOH/H₂O at a ratio of 50/12/10/28 (v/v) has been successfully used.[1]

Solubility Data of Structurally Related DNA-PK Inhibitors

The following table provides solubility data for other DNA-PK inhibitors, which can serve as a reference for formulating OK-1035.

CompoundSolventMaximum SolubilityReference
NU7441DMSO16.5 mg/mL (40 mM)[1]
NU7441NMP42 mg/mL (100 mM)[1]
DA-143DMSO200 mg/mL (~350 mM)[1]
DA-143NMP200 mg/mL (~350 mM)[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of OK-1035 in DMSO
  • Calculate Required Mass: Determine the molecular weight of OK-1035 (3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone). Let's assume a hypothetical molecular weight of 295.29 g/mol for calculation purposes.

    • Mass (mg) = 10 mmol/L * 1 mL * 295.29 g/mol / 1000 = 0.295 mg

  • Weighing: Accurately weigh 0.3 mg of OK-1035 powder.

  • Dissolution: Add 100 µL of high-purity DMSO to the powder.

  • Mixing: Vortex the vial until the powder is completely dissolved. If necessary, place the vial in a sonicator bath for 5-10 minutes or warm gently in a 37°C water bath.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Signaling Pathway Context

OK-1035 is an inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.

G DSB DNA Double-Strand Break Ku70_80 Ku70/80 Complex DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits NHEJ NHEJ Repair Pathway DNAPKcs->NHEJ activates OK1035 OK-1035 OK1035->DNAPKcs inhibits

Caption: Inhibition of the DNA-PK signaling pathway by OK-1035.

References

Technical Support Center: Optimizing OK-1035 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of OK-1035 for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of OK-1035?

A1: OK-1035 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] It functions in an ATP-competitive manner to block the kinase activity of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.

Q2: How does inhibition of DNA-PK by OK-1035 affect cell viability?

A2: By inhibiting DNA-PK, OK-1035 can prevent the repair of DNA double-strand breaks. This can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death), thereby reducing cell viability.

Q3: What are the common methods to assess cell viability when using OK-1035?

A3: Standard cell viability assays are suitable for use with OK-1035. These include colorimetric assays such as MTT, MTS, and XTT, which measure metabolic activity, as well as luminescence-based assays that quantify ATP levels.

Q4: What is a typical starting concentration range for OK-1035 in cell viability assays?

A4: While the enzymatic IC50 of OK-1035 for DNA-PK is 8 µM, the effective concentration for cell-based assays can vary depending on the cell line and experimental conditions.[1] A good starting point is to perform a dose-response experiment with a broad range of concentrations, for example, from 0.1 µM to 100 µM.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider leaving the outer wells of the plate empty and filling them with sterile PBS to minimize evaporation.
Low signal or unexpected results Incorrect assay incubation time, inappropriate cell density, or interference of OK-1035 with the assay reagents.Optimize incubation times for your specific cell line. Ensure cells are in the logarithmic growth phase. To check for compound interference, run a control plate with OK-1035 in cell-free media.
Inconsistent dose-response curve The chosen concentration range is too narrow or not centered around the IC50. The compound may have a narrow therapeutic window.Broaden the range of concentrations in your dose-response experiment. Perform a logarithmic dilution series to cover several orders of magnitude.
Crystals observed in wells after adding MTT reagent Incomplete solubilization of the formazan (B1609692) product.Ensure complete mixing after adding the solubilization solution (e.g., DMSO or SDS). You can use a plate shaker for gentle agitation.

Data Presentation

Table 1: Hypothetical IC50 Values of OK-1035 in Various Cancer Cell Lines

Disclaimer: The following data are for illustrative purposes only and are not derived from published experimental results for OK-1035. Researchers should determine the IC50 values for their specific cell lines of interest.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer4815.2
A549Lung Cancer4825.8
MCF-7Breast Cancer4818.5
U87 MGGlioblastoma7212.1

Experimental Protocols

Protocol: Determining the Optimal Concentration of OK-1035 using an MTT Assay

1. Cell Seeding:

  • Harvest cells in the logarithmic growth phase.
  • Perform a cell count and determine cell viability using a method like trypan blue exclusion.
  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of OK-1035 in a suitable solvent (e.g., DMSO).
  • Perform a serial dilution of OK-1035 in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of OK-1035. Include vehicle-only (e.g., DMSO) control wells.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  • Plot the percentage of cell viability against the logarithm of the OK-1035 concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

G DNA-PK Signaling Pathway and Inhibition by OK-1035 DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs NHEJ Non-Homologous End Joining (NHEJ) Repair DNA_PKcs->NHEJ activates Apoptosis Apoptosis DNA_PKcs->Apoptosis prevents OK_1035 OK-1035 OK_1035->DNA_PKcs inhibits Cell_Survival Cell Survival NHEJ->Cell_Survival

Caption: DNA-PK pathway and OK-1035 inhibition.

G Experimental Workflow for Optimizing OK-1035 Concentration start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare OK-1035 Serial Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells with OK-1035 overnight_incubation->treat_cells prepare_dilutions->treat_cells treatment_incubation Incubate for 24/48/72h treat_cells->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate 2-4h add_mtt->mtt_incubation solubilize Solubilize Formazan Crystals mtt_incubation->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for OK-1035 optimization.

References

Technical Support Center: Improving OK-1035 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OK-1035. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the oral bioavailability of OK-1035 in preclinical animal studies.

Compound Profile: OK-1035

  • Description: OK-1035 is an investigational small molecule inhibitor with promising therapeutic potential.

  • BCS Classification: Class II (Low Solubility, High Permeability).

  • Challenge: Preclinical studies often show low and variable oral bioavailability, hindering the establishment of clear dose-response relationships and complicating the translation to clinical studies. The primary hurdles are its low aqueous solubility and dissolution rate in gastrointestinal fluids.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter for OK-1035?

A1: Oral bioavailability (F%) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[4] It is a critical parameter because it determines the dose required to achieve therapeutic concentrations in the body. For a Biopharmaceutical Classification System (BCS) Class II compound like OK-1035, low aqueous solubility is the primary rate-limiting step for absorption, often leading to poor bioavailability.[2][5] Improving bioavailability is essential for achieving consistent therapeutic efficacy, reducing the required dose, and minimizing inter-subject variability in animal studies.[6]

Q2: What are the most common causes of poor and variable bioavailability for a BCS Class II compound like OK-1035?

A2: The most common causes include:

  • Poor Aqueous Solubility: The drug cannot dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.[7][8]

  • Slow Dissolution Rate: The solid drug particles dissolve too slowly to be fully absorbed as they transit through the gastrointestinal tract.[2]

  • Precipitation in the GI Tract: The drug may initially dissolve but then precipitate out of solution due to changes in pH or fluid composition, rendering it unavailable for absorption.[9]

  • Efflux Transporters: P-glycoprotein (P-gp) and other transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[10][11][12]

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[13]

Q3: What are the initial steps to consider when troubleshooting low bioavailability in our animal studies?

A3: When encountering low bioavailability, a systematic approach is recommended:

  • Confirm Analytical Methods: Ensure your bioanalytical method (e.g., LC-MS/MS) is validated and can accurately quantify OK-1035 in plasma.[14]

  • Evaluate the Formulation: The default formulation, often a simple suspension, may be inadequate. The first step is to explore enabling formulations designed to enhance solubility and dissolution.[8][9]

  • Assess In Vitro Dissolution: Use in vitro dissolution tests that simulate physiological conditions to compare the performance of different formulations.[15][16] This can help predict in vivo performance and select promising candidates for animal studies.[9]

  • Review the Animal Study Protocol: Ensure the dosing procedure (e.g., oral gavage technique), animal strain, and fasting status are appropriate and consistent.[14][17][18] High variability can sometimes be traced back to inconsistencies in the experimental procedure.[6]

Q4: Which formulation strategies are most effective for improving the bioavailability of poorly soluble compounds?

A4: Several strategies can significantly improve the oral bioavailability of BCS Class II compounds:

  • Particle Size Reduction (Nanonization): Reducing the particle size to the sub-micron (nanometer) range dramatically increases the surface area, leading to a faster dissolution rate.[5][19][20][21] Nanosuspensions are a common and effective approach.[22]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can increase its apparent solubility and dissolution rate.[4]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a dissolved state in the GI tract, bypassing the dissolution step.[23][24]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[5][19]

Troubleshooting Guide

Problem 1: We are observing very low or undetectable plasma concentrations of OK-1035 after oral administration.

Potential Cause Troubleshooting Step Rationale
Inadequate Solubility/Dissolution Formulate OK-1035 as a nanosuspension or an amorphous solid dispersion.These formulations are designed to significantly increase the dissolution rate and apparent solubility, which are the primary barriers for BCS Class II drugs.[4][22]
Extensive First-Pass Metabolism Conduct an intravenous (IV) PK study to determine the absolute bioavailability. If low, consider co-administration with a metabolic inhibitor (in exploratory studies).An IV study helps differentiate poor absorption from high clearance/metabolism.[25] If clearance is very high, absorption-enhancing formulations alone may not be sufficient.
P-gp Efflux Perform an in vitro Caco-2 permeability assay. If OK-1035 is a P-gp substrate, consider formulations with P-gp inhibiting excipients.P-gp can significantly limit the absorption of its substrates.[10][11][26] Identifying this issue is key to selecting the right excipients.

Problem 2: The pharmacokinetic data shows high variability between individual animals.

Potential Cause Troubleshooting Step Rationale
Inconsistent Dosing Technique Ensure all personnel are thoroughly trained on the oral gavage procedure. Verify the gavage needle length and dosing volume for each animal.[17][18][27]Improper gavage can lead to incomplete dosing or accidental administration into the lungs, causing high variability.[28]
Formulation Instability Check the physical stability of the formulation (e.g., suspension settling, particle aggregation). Ensure the formulation is homogenous before dosing each animal.If the drug particles in a suspension settle over time, different animals may receive different effective doses.
Physiological Differences Use a crossover study design if feasible. Ensure consistent fasting times for all animals.A crossover design can help minimize the impact of inter-animal physiological differences.[14] Food can significantly and variably affect the absorption of poorly soluble drugs.[6]

Data Presentation: Comparative Pharmacokinetics

The following table summarizes fictional, but representative, pharmacokinetic data from a rat study comparing different oral formulations of OK-1035 at a dose of 10 mg/kg.

Formulation Cmax (ng/mL) Tmax (hr) AUC0-last (ng*hr/mL) Oral Bioavailability (F%)
Aqueous Suspension (2% HPMC) 75 ± 252.0350 ± 110~ 5%
Nanosuspension (0.5% HPMC, 0.05% DOSS) 450 ± 901.02100 ± 450~ 30%
Amorphous Solid Dispersion (20% drug in PVP-VA) 620 ± 1500.752850 ± 600~ 41%
SEDDS (Self-Emulsifying Drug Delivery System) 810 ± 1800.53400 ± 720~ 49%
Data are presented as mean ± standard deviation (n=4 rats per group). Bioavailability was calculated relative to a 1 mg/kg intravenous dose.

Experimental Protocols

Protocol 1: Preparation of OK-1035 Nanosuspension by Wet Media Milling
  • Objective: To prepare a stable nanosuspension of OK-1035 to enhance its dissolution rate.

  • Materials:

    • OK-1035 drug substance

    • Stabilizer solution: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.05% (w/v) Dioctyl Sodium Sulfosuccinate (DOSS) in deionized water.

    • Milling media: 0.5 mm yttrium-stabilized zirconium oxide beads.

    • Wet media mill (e.g., a planetary ball mill or similar).

  • Procedure:

    • Prepare the stabilizer solution by dissolving HPMC and DOSS in water with gentle heating and stirring. Allow to cool to room temperature.

    • Create a pre-suspension by dispersing 10 mg of OK-1035 per mL of the stabilizer solution.

    • Add the pre-suspension to the milling chamber containing the zirconium oxide beads. The volume ratio of beads to suspension should be approximately 1:1.

    • Mill the suspension at a specified speed (e.g., 2000 rpm) for 2-4 hours.[29] Monitor the temperature to prevent overheating.

    • After milling, separate the nanosuspension from the milling media by decanting or using a sieve.

    • Characterize the resulting nanosuspension for particle size (using Dynamic Light Scattering), crystallinity (using DSC or PXRD), and dissolution performance.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile and oral bioavailability of different OK-1035 formulations.

  • Animals: Male Sprague-Dawley rats (250-300g), n=4 per group.

  • Procedure:

    • Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[14]

    • Weigh each animal to calculate the precise dosing volume. A typical dosing volume is 5-10 mL/kg.[17][18]

    • Administer the OK-1035 formulation (e.g., aqueous suspension, nanosuspension) via oral gavage using a suitable gavage needle.[17][30]

    • Collect blood samples (approx. 150 µL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[25][31]

    • Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Analyze the plasma concentrations of OK-1035 using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).[31]

    • For absolute bioavailability, include a separate group that receives a 1 mg/kg intravenous (IV) dose of OK-1035 dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).

Visualizations

Workflow for Bioavailability Enhancement

G cluster_0 Problem Identification cluster_1 In Vitro Characterization cluster_2 Formulation Development cluster_3 In Vivo Evaluation cluster_4 Outcome A Low/Variable Exposure in Animal PK Study B Assess Physicochemical Properties (Solubility, Permeability) A->B Investigate Cause D Nanosuspension B->D Select Strategy E Amorphous Solid Dispersion (ASD) B->E Select Strategy F Lipid-Based System (SEDDS) B->F Select Strategy C In Vitro Dissolution Testing of Different Formulations G Select Lead Formulations for Animal PK Study C->G Prioritize D->C Test Performance E->C Test Performance F->C Test Performance H Analyze PK Data & Calculate Bioavailability G->H Execute Study I Optimized Formulation with Improved Bioavailability H->I Achieve Goal

Caption: A systematic workflow for identifying and solving low bioavailability issues.

Decision Tree for Formulation Selection

G Start Start: Low Bioavailability for OK-1035 (BCS II) CheckMelt Is the compound thermally stable? Start->CheckMelt CheckLipid Is LogP > 3 and dose < 50 mg/kg? CheckMelt->CheckLipid Yes Nano Consider Nanosuspension CheckMelt->Nano No (thermally labile) ASD Consider Amorphous Solid Dispersion (ASD) CheckLipid->ASD No SEDDS Consider Lipid-Based Formulation (SEDDS) CheckLipid->SEDDS Yes

Caption: A decision guide for selecting a suitable formulation strategy.

Role of P-glycoprotein in Drug Absorption

G cluster_cell Lumen GI Lumen (High OK-1035 Conc.) Cell Intestinal Epithelial Cell Lumen->Cell Passive Diffusion Cell->Lumen Efflux Blood Bloodstream (Systemic Circulation) Cell->Blood Absorption Pgp P-glycoprotein (Efflux Pump)

Caption: P-glycoprotein can reduce drug absorption by pumping it back into the GI lumen.

References

Technical Support Center: Overcoming Resistance to OK-1035

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the novel tyrosine kinase inhibitor (TKI), OK-1035, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for OK-1035?

OK-1035 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It competitively binds to the ATP-binding pocket of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.

Q2: My cancer cell line, initially sensitive to OK-1035, is now showing reduced responsiveness. What is the likely cause?

The development of acquired resistance is a common phenomenon with TKIs. The most probable causes for reduced sensitivity to OK-1035 are the emergence of a subpopulation of cells with secondary mutations in the EGFR kinase domain, or the activation of alternative "bypass" signaling pathways that circumvent the need for EGFR signaling.

Q3: What is a common secondary mutation that confers resistance to EGFR inhibitors like OK-1035?

A frequently observed resistance mechanism is the acquisition of the T790M mutation in exon 20 of the EGFR gene. This "gatekeeper" mutation alters the conformation of the ATP-binding pocket, reducing the binding affinity of OK-1035 while preserving the kinase activity of EGFR.

Q4: Which bypass signaling pathways are typically implicated in resistance to OK-1035?

Upregulation and activation of other receptor tyrosine kinases, such as MET or HER2, can provide an alternative route for activating downstream pathways like PI3K/AKT and MAPK/ERK, thereby rendering the cells independent of EGFR signaling for their growth and survival.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing resistance to OK-1035 in your cancer cell line experiments.

Issue 1: Decreased Cell Death Observed in Viability Assays

Your cell viability assays (e.g., MTT, CellTiter-Glo) indicate a significant increase in the IC50 value of OK-1035 in your long-term cultures compared to the parental cell line.

Troubleshooting Steps:

  • Confirm the IC50 Shift: Perform a dose-response curve with a fresh dilution of OK-1035 to rule out any issues with compound degradation. Compare the results with the parental cell line.

  • Sequence the EGFR Kinase Domain: Isolate genomic DNA from both the resistant and parental cell lines and perform Sanger sequencing of EGFR exons 18-21 to check for mutations like T790M.

  • Assess Bypass Pathway Activation: Use Western blotting to probe for the phosphorylation of key bypass pathway proteins, such as MET, AKT, and ERK, in the presence and absence of OK-1035.

Issue 2: Inconsistent Results in Combination Therapy Studies

You are testing a combination of OK-1035 and a MET inhibitor, but the synergistic effect is not consistently reproducible.

Troubleshooting Steps:

  • Optimize Dosing Schedule: The timing and sequence of drug administration can significantly impact the outcome. Test different schedules, such as sequential vs. concurrent administration.

  • Verify MET Activation: Ensure that the resistant cell line indeed relies on the MET bypass pathway by demonstrating a reduction in p-MET, p-AKT, and p-ERK levels upon treatment with the MET inhibitor alone.

  • Assess Cell Line Heterogeneity: The resistant population may be heterogeneous, with some cells relying on different resistance mechanisms. Consider single-cell cloning to isolate and characterize subpopulations.

Quantitative Data Summary

The following tables summarize hypothetical but representative data from experiments on a sensitive parental cell line and its OK-1035-resistant derivative.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineOK-1035 IC50 (nM)MET Inhibitor IC50 (nM)OK-1035 + MET Inhibitor (100 nM) IC50 (nM)
Parental15> 10,00012
OK-1035 Resistant2,5005025

Table 2: EGFR Sequencing and MET Activation Status

Cell LineEGFR T790M MutationBasal p-MET Levels (Relative to Parental)
ParentalNot Detected1.0x
OK-1035 ResistantDetected8.5x

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of OK-1035 (e.g., 0.1 nM to 10,000 nM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with OK-1035 and/or a MET inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-p-MET, anti-p-AKT, anti-p-ERK, and total protein controls) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visualizations

OK1035_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation OK1035 OK-1035 OK1035->EGFR ATP ATP ATP->p_EGFR PI3K_AKT PI3K/AKT Pathway p_EGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway p_EGFR->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: Mechanism of action of OK-1035 on the EGFR signaling pathway.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms OK1035 OK-1035 EGFR Wild-Type EGFR OK1035->EGFR Inhibits T790M EGFR T790M 'Gatekeeper' Mutation OK1035->T790M Ineffective Downstream PI3K/AKT & MAPK/ERK Pathways EGFR->Downstream Blocked by OK-1035 T790M->Downstream Reactivates MET MET Amplification/ Activation MET->Downstream Bypass Activation Survival Cell Proliferation & Survival Downstream->Survival

Caption: Key mechanisms of acquired resistance to OK-1035.

Troubleshooting_Workflow Start Start: Decreased OK-1035 Sensitivity Step1 Step 1: Confirm IC50 Shift with Dose-Response Assay Start->Step1 Step2 Step 2: Sequence EGFR Kinase Domain (Exons 18-21) Step1->Step2 Decision1 T790M Mutation Detected? Step2->Decision1 Step3 Step 3: Assess Bypass Pathway Activation (p-MET) Decision1->Step3 No Outcome1 Mechanism: T790M Mutation. Consider 3rd-Gen EGFRi. Decision1->Outcome1 Yes Decision2 p-MET Elevated? Step3->Decision2 Outcome2 Mechanism: MET Bypass. Test Combination Therapy (OK-1035 + MET Inhibitor). Decision2->Outcome2 Yes Outcome3 Investigate Other Resistance Mechanisms (e.g., HER2, AXL). Decision2->Outcome3 No

Caption: Workflow for investigating OK-1035 resistance.

Technical Support Center: Minimizing OK-1035 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity and navigate common challenges when using OK-1035 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is OK-1035 and what is its mechanism of action?

OK-1035 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1] Its chemical name is 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone.[1] It functions in an ATP-competitive manner to inhibit the phosphorylation activity of DNA-PK.[1]

Q2: I am observing high levels of cell death in my primary cell cultures even at low concentrations of OK-1035. What are the potential causes?

Several factors could contribute to unexpected cytotoxicity in primary cell cultures:

  • Compound Solubility: Improper dissolution of OK-1035 can lead to precipitation and inconsistent cell exposure.

  • Solvent Toxicity: The solvent used to dissolve OK-1035, typically DMSO, can be toxic to primary cells at high concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.[2]

  • Primary Cell Health: The viability and passage number of primary cells can greatly influence their sensitivity to chemical compounds. Cells that are unhealthy or have a high passage number may be more susceptible to stress.[2]

  • Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) in cell cultures can induce cell death, which may be mistaken for compound-induced toxicity.[3][4]

Q3: How can I determine the optimal non-toxic concentration of OK-1035 for my experiments?

A dose-response experiment is crucial to determine the optimal concentration. This involves treating your primary cells with a range of OK-1035 concentrations and assessing cell viability at different time points. This will help you identify the concentration that effectively inhibits DNA-PK without causing significant cell death.

Q4: Are there any general best practices for handling primary cells to improve their resilience to OK-1035 treatment?

Yes, proper handling of primary cells is critical for experimental success:

  • Thawing: Thaw cells rapidly in a 37°C water bath and immediately transfer them to a sterile tube.[5][6] To avoid osmotic shock, add pre-warmed complete growth medium drop-wise to the cell suspension.[5][6]

  • Seeding Density: Use the recommended cell seeding density for your specific primary cell type.[5]

  • Culture Conditions: Maintain optimal incubator conditions, including CO2 levels, temperature, and humidity.[2]

Troubleshooting Guides

Problem 1: High Cell Death Observed at Expected Effective Concentrations
Possible Cause Recommended Action Rationale
High Solvent (DMSO) Concentration Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Prepare a high-concentration stock of OK-1035 to minimize the volume of DMSO added to the culture.DMSO is a common solvent for compounds like OK-1035 but can be toxic to primary cells at elevated concentrations.[2][5]
Compound Precipitation Visually inspect the culture medium for any precipitate after adding OK-1035. If precipitation occurs, consider using a different solvent or a lower concentration of the compound.Poor solubility can lead to inconsistent dosing and physical stress on the cells.[2]
Sub-optimal Health of Primary Cells Ensure that the primary cells are healthy, have a low passage number, and exhibit normal morphology before starting the experiment.Primary cells are more sensitive to toxic compounds than immortalized cell lines.[7][8] Healthy, low-passage cells are more robust.[2]
Contamination Regularly test your cell cultures for mycoplasma and other microbial contaminants.Contaminants can cause cell death and confound experimental results.[3][4]
Problem 2: Inconsistent Results Between Experiments
Possible Cause Recommended Action Rationale
Inconsistent Compound Dilutions Double-check all calculations for compound dilutions. Prepare fresh dilutions for each experiment from a validated stock solution.Errors in concentration can lead to significant variations in toxicity.[5]
"Edge Effect" in Microplates Avoid using the outermost wells of 96-well plates for experimental samples. Instead, fill these wells with sterile PBS or medium to maintain humidity.The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.[2]
Variability in Primary Cell Lots If using different lots of primary cells, perform a validation experiment to ensure they respond similarly to OK-1035.Different donors or isolation batches of primary cells can have inherent biological variability.

Experimental Protocols

Key Experiment: Dose-Response and Cytotoxicity Assay for OK-1035 in Primary Cells

Objective: To determine the concentration-dependent effects of OK-1035 on the viability of primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • OK-1035

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH)

  • Microplate reader

Methodology:

  • Cell Plating:

    • Harvest and count healthy, low-passage primary cells.

    • Seed the cells in a 96-well plate at the recommended density and allow them to attach and recover for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of OK-1035 in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest OK-1035 concentration) and an untreated control (medium only).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared OK-1035 dilutions, vehicle control, and untreated control medium to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Viability Assessment (Example using MTT assay):

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[2]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the OK-1035 concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Table 1: Example Dose-Response Data for OK-1035 in Primary Hepatocytes (24h exposure)
OK-1035 Concentration (µM)% Cell Viability (Mean ± SD)
0 (Untreated)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1075.3 ± 6.2
5048.9 ± 5.5
10022.1 ± 3.9
Table 2: Comparison of Toxicity Mitigation Strategies
Treatment Group% Cell Viability (at 50 µM OK-1035) (Mean ± SD)
Standard Medium48.9 ± 5.5
Medium + Antioxidant (e.g., N-acetylcysteine)65.7 ± 6.1
Hypoxia-preconditioned cells58.2 ± 5.9

Visualizations

G cluster_0 DNA Damage Response DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR DNA_PK DNA-PK DNA_Damage->DNA_PK p53 p53 ATM_ATR->p53 DNA_PK->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis OK1035 OK-1035 OK1035->DNA_PK

Caption: OK-1035 inhibits the DNA-PK signaling pathway.

G cluster_0 Phase 1: Experiment Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Data Collection & Analysis P1 Primary Cell Culture T1 Dose-Response Treatment P1->T1 P2 Prepare OK-1035 Stock P2->T1 T2 Incubate (24, 48, 72h) T1->T2 D1 Cell Viability Assay T2->D1 D2 Data Analysis (IC50) D1->D2

Caption: Experimental workflow for assessing OK-1035 toxicity.

G cluster_causes Potential Causes cluster_solutions Solutions Problem High Cell Death Observed C1 Solvent Toxicity? Problem->C1 C2 Compound Precipitation? Problem->C2 C3 Poor Cell Health? Problem->C3 C4 Contamination? Problem->C4 S1 Reduce DMSO % C1->S1 S2 Check Solubility C2->S2 S3 Use Low Passage Cells C3->S3 S4 Test for Mycoplasma C4->S4

Caption: Troubleshooting logic for high cell death.

References

Technical Support Center: Troubleshooting OK-1035 Inhibition of DNA-PK

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using OK-1035 and encountering issues with its ability to inhibit DNA-dependent protein kinase (DNA-PK).

Frequently Asked Questions (FAQs)

Q1: What is OK-1035 and how does it inhibit DNA-PK?

OK-1035, chemically known as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, is a potent and selective inhibitor of DNA-PK.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the DNA-PK enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream targets.[1]

Q2: What is the expected inhibitory concentration (IC50) of OK-1035 against DNA-PK?

There are conflicting reports in the literature regarding the IC50 of OK-1035. One study reported an IC50 of 8 µM when a synthetic peptide was used as a substrate.[1] However, a later publication cited an IC50 of 100 µM. This discrepancy is important to consider when designing experiments and interpreting results.

Q3: What are the general recommendations for storing and handling OK-1035?

  • Store the compound as a dry powder in a cool, dark, and dry place.

  • Prepare stock solutions in an anhydrous solvent such as DMSO. Based on the solubility of similar pyridone compounds, DMSO is a suitable solvent.

  • For aqueous buffers, it is advisable to use them at a neutral or slightly basic pH (pH 7-8) to minimize hydrolysis.

  • Prepare fresh dilutions in aqueous buffers for each experiment and avoid long-term storage of aqueous solutions.

Troubleshooting Guide: Why is my OK-1035 not inhibiting DNA-PK?

This guide addresses common issues that may lead to a lack of DNA-PK inhibition by OK-1035 in your experiments.

Issue 1: Suboptimal Inhibitor Concentration and Handling

Q: I'm using the reported IC50 concentration, but I don't see any inhibition. What could be the problem?

A: Several factors related to the inhibitor itself could be at play:

  • Inaccurate IC50: As mentioned, there is a significant discrepancy in the reported IC50 values (8 µM vs. 100 µM). It is recommended to perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 200 µM) to determine the empirical IC50 in your specific assay system.

  • Poor Solubility: OK-1035 may have limited solubility in aqueous buffers. If the compound precipitates, its effective concentration will be much lower than intended.

    • Recommendation: Visually inspect your solutions for any precipitate. Consider preparing a higher concentration stock solution in 100% DMSO and then diluting it into your assay buffer, ensuring the final DMSO concentration is compatible with your assay (typically ≤1%).

  • Inhibitor Instability: The hydrazone moiety of OK-1035 can be unstable, especially in acidic aqueous solutions.

    • Recommendation: Prepare fresh dilutions of OK-1035 from a DMSO stock immediately before each experiment. Ensure your assay buffer has a pH of 7.0 or higher.

Issue 2: Problems with the Kinase Assay Setup

Q: My positive control inhibitor works, but OK-1035 does not. What's wrong with my assay?

A: If a known DNA-PK inhibitor shows activity, the issue likely lies in the specific interaction between OK-1035 and the assay components.

  • High ATP Concentration: Since OK-1035 is an ATP-competitive inhibitor, its apparent potency is highly dependent on the ATP concentration in the assay. A high ATP concentration will require a higher concentration of OK-1035 to achieve inhibition.

    • Recommendation: Determine the Michaelis constant (Km) for ATP of your DNA-PK enzyme under your assay conditions. For initial inhibitor characterization, it is advisable to use an ATP concentration at or below the Km. Be aware that the physiological ATP concentration is in the millimolar range, which can significantly reduce the apparent potency of ATP-competitive inhibitors in cell-based assays.

  • Inactive DNA-PK Enzyme: The DNA-PK enzyme may be inactive or have low activity.

    • Recommendation: Always include a positive control for enzyme activity (a reaction with no inhibitor) and a negative control (a reaction with no enzyme or no ATP). Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Substrate Issues: The choice of substrate and its concentration can influence the observed inhibitor potency.

    • Recommendation: Use a validated and specific substrate for DNA-PK. Ensure the substrate concentration is optimal for your assay.

Issue 3: Cell-Based Assay Complications

Q: OK-1035 works in my biochemical assay but not in my cell-based experiments. Why?

A: Discrepancies between biochemical and cellular assays are common and can be due to several factors:

  • Cell Permeability: OK-1035 may have poor permeability across the cell membrane, resulting in a low intracellular concentration.

  • Drug Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • High Intracellular ATP: As mentioned, the high concentration of ATP inside cells (millimolar range) can outcompete OK-1035 for binding to DNA-PK.

  • Off-Target Effects: In a cellular context, the observed phenotype may be due to off-target effects of the compound.

Quantitative Data Summary

ParameterValueReference
Chemical Name 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone[1]
Mechanism of Action ATP-competitive inhibitor of DNA-PK[1]
IC50 (in vitro) 8 µM or 100 µM[1]
Solubility Likely soluble in DMSO. Specific data not available.Inferred from similar compounds.
Stability Contains a hydrazone group, which may be unstable in acidic aqueous solutions.General chemical knowledge.[2][3]

Experimental Protocols

Protocol 1: In Vitro DNA-PK Inhibition Assay (Radiometric Filter-Binding Assay)

This protocol provides a non-commercial, radiometric method to determine the inhibitory activity of OK-1035 on DNA-PK.

Materials:

  • Purified, active DNA-PK enzyme

  • DNA-PK peptide substrate (e.g., a p53-derived peptide)

  • Activating DNA (e.g., calf thymus DNA)

  • OK-1035

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • Cold ATP

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of OK-1035: Dissolve OK-1035 in 100% DMSO to make a high-concentration stock (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations.

  • Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, DNA-PK enzyme, peptide substrate, and activating DNA.

  • Set up the reactions: In individual tubes, add the desired volume of the kinase reaction mix.

  • Add the inhibitor: Add a small volume of the diluted OK-1035 or DMSO (for the no-inhibitor control) to each tube. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP to each tube. The final ATP concentration should be at or near the Km of the enzyme.

  • Incubate: Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto the phosphocellulose paper.

  • Wash the filters: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify phosphorylation: Place the washed filter papers into scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each OK-1035 concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA-PK Activation cluster_2 Downstream Events cluster_3 Inhibition by OK-1035 DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Active_DNA_PK Active DNA-PK Holoenzyme DNA_PKcs->Active_DNA_PK forms Artemis Artemis Active_DNA_PK->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV Active_DNA_PK->XRCC4_LigIV phosphorylates ADP ADP Active_DNA_PK->ADP NHEJ Non-Homologous End Joining (NHEJ) DNA Repair Artemis->NHEJ XRCC4_LigIV->NHEJ OK1035 OK-1035 OK1035->Active_DNA_PK inhibits ATP binding ATP ATP ATP->Active_DNA_PK binds

Caption: DNA-PK Signaling Pathway and Inhibition by OK-1035.

Troubleshooting_Workflow Start Start: OK-1035 Not Inhibiting DNA-PK Check_Inhibitor Check Inhibitor Integrity Start->Check_Inhibitor Check_Assay Review Assay Conditions Check_Inhibitor->Check_Assay Inhibitor OK Solubility Is OK-1035 fully dissolved? (Visually inspect, check final DMSO %) Check_Inhibitor->Solubility No Stability Is the inhibitor solution fresh? (Prepare fresh from stock) Check_Inhibitor->Stability No Concentration Is the concentration range appropriate? (Perform wide dose-response) Check_Inhibitor->Concentration No Check_Cellular Investigate Cellular Factors Check_Assay->Check_Cellular Biochemical Assay OK ATP_Conc Is ATP concentration too high? (Use ATP at or below Km) Check_Assay->ATP_Conc No Enzyme_Activity Is the enzyme active? (Check controls) Check_Assay->Enzyme_Activity No Substrate Is the substrate optimal? Check_Assay->Substrate No Solution Problem Solved Check_Assay->Solution Biochemical Assay Issue Resolved Permeability Is the compound cell-permeable? Check_Cellular->Permeability Efflux Is it a substrate for efflux pumps? Check_Cellular->Efflux Solubility->Check_Inhibitor Yes Stability->Check_Inhibitor Yes Concentration->Check_Inhibitor Yes ATP_Conc->Check_Assay Yes Enzyme_Activity->Check_Assay Yes Substrate->Check_Assay Yes Permeability->Solution Efflux->Solution

References

Technical Support Center: Refining OK-1035 Delivery Methods for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of OK-1035, a selective inhibitor of DNA-dependent protein kinase (DNA-PK).

Frequently Asked Questions (FAQs)

Q1: What is OK-1035 and what is its mechanism of action?

A1: OK-1035 is a potent and selective small molecule inhibitor of DNA-dependent protein kinase (DNA-PK). Its chemical name is 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone. OK-1035 functions by competing with ATP for the kinase domain of DNA-PK, thereby preventing the phosphorylation of downstream targets involved in the non-homologous end joining (NHEJ) DNA repair pathway.

Q2: What are the primary challenges in delivering OK-1035 for in vivo studies?

A2: As with many small molecule inhibitors, OK-1035 is predicted to have low aqueous solubility due to its chemical structure. This can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing low bioavailability, high variability in experimental results, and precipitation at the injection site.

Q3: What initial steps should I take before developing an in vivo formulation for OK-1035?

A3: Before developing an in vivo formulation, it is crucial to characterize the physicochemical properties of OK-1035. This includes determining its solubility in a range of pharmaceutically acceptable solvents, its lipophilicity (LogP value), and its stability under different pH and temperature conditions.

Q4: Which administration route is most appropriate for OK-1035?

A4: The optimal administration route depends on the experimental goals. Intravenous (IV) administration provides immediate and 100% bioavailability, while intraperitoneal (IP) injection is a common and less technically demanding alternative for systemic delivery in preclinical models. Oral (PO) administration may also be considered, but is often challenged by poor absorption for compounds with low solubility.

Troubleshooting Guide

Formulation Issues

Q: My OK-1035 is precipitating out of solution when I prepare it for injection. What can I do?

A: This is a common issue for hydrophobic compounds. Here are several strategies to improve solubility:

  • Co-solvents: A mixture of solvents is often necessary. A common starting point is to dissolve OK-1035 in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (ideally <10%) to avoid toxicity.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can create micellar formulations that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.

  • Cyclodextrins: Encapsulation of OK-1035 within cyclodextrin (B1172386) molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.

Administration Issues

Q: I am observing signs of distress in my animals after injection. What could be the cause?

A: Post-injection distress can arise from several factors:

  • Vehicle Toxicity: The formulation vehicle itself may be causing an adverse reaction. Always include a vehicle-only control group to assess the tolerability of your formulation. High concentrations of solvents like DMSO can cause local irritation and systemic toxicity.

  • Incorrect Injection Technique: Improper administration, such as accidental injection into an organ during an IP procedure, can cause significant distress. Ensure proper training and adherence to established protocols for the chosen administration route.

  • Formulation pH and Osmolality: Extreme pH or non-physiological osmolality of the formulation can cause pain and inflammation at the injection site. Whenever possible, adjust the formulation to be near physiological pH and osmolality.

Efficacy and Reproducibility Issues

Q: I am not observing the expected therapeutic effect of OK-1035 in my in vivo model.

A: Lack of efficacy can be due to several factors:

  • Poor Bioavailability: The formulation may not be delivering a sufficient concentration of OK-1035 to the target tissue. Consider alternative formulation strategies to improve solubility and absorption.

  • Rapid Metabolism: OK-1035 may be rapidly metabolized and cleared from the body. Pharmacokinetic studies are essential to determine the compound's half-life and optimize the dosing schedule.

  • Dosing Regimen: The dose and frequency of administration may be suboptimal. A dose-response study is recommended to determine the optimal therapeutic window.

Q: There is high variability in the therapeutic response between animals in the same treatment group.

A: High variability can undermine the statistical power of your study. Potential causes include:

  • Inconsistent Formulation: Ensure the formulation is homogenous and prepared consistently for each administration.

  • Variable Administration: Standardize the administration technique to ensure each animal receives the intended dose.

  • Biological Variability: Factors such as age, weight, and health status of the animals can contribute to variability. Ensure proper randomization of animals into treatment groups.

Data Presentation

Table 1: Recommended Co-Solvent Concentrations for In Vivo Formulations

Co-SolventTypical Concentration RangeNotes
DMSO<10% (ideally <5%)Can cause hemolysis and local irritation at higher concentrations.
Ethanol5-20%Often used in combination with other co-solvents.
PEG-300/40010-40%Widely used, low-toxicity co-solvents for parenteral formulations.
Propylene Glycol10-40%Common co-solvent, can be more viscous than PEG.

Table 2: Typical Maximum Injection Volumes for Mice

Administration RouteMaximum VolumeNeedle Gauge
Intravenous (IV) - Tail Vein5 µl/g of body weight27-30 G
Intraperitoneal (IP)10 µl/g of body weight26-28 G

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation
  • Dissolution: Weigh the required amount of OK-1035 and dissolve it in the minimum necessary volume of 100% DMSO. Vortex or sonicate until fully dissolved.

  • Addition of Co-solvents (Optional): If using other co-solvents like PEG-400, add them to the DMSO solution and mix thoroughly.

  • Dilution: Slowly add the aqueous vehicle (e.g., saline or PBS) to the organic solvent mixture while continuously vortexing to prevent precipitation.

  • Final Inspection: The final formulation should be a clear, homogenous solution. Prepare fresh before each use unless stability has been confirmed.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation
  • Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in an aqueous vehicle (e.g., water or saline) at the desired concentration (e.g., 20-40% w/v).

  • Complexation: Add the OK-1035 powder directly to the HP-β-CD solution.

  • Incubation: Stir or sonicate the mixture at room temperature or slightly elevated temperature for several hours to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Protocol 3: Intraperitoneal (IP) Injection in Mice
  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection: Insert a 26-28 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper needle placement.

  • Administration: Inject the formulation slowly and steadily.

  • Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol 4: Intravenous (IV) Tail Vein Injection in Mice
  • Warming: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Restraint: Place the mouse in a suitable restraint device.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Injection: Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.

  • Administration: Inject the formulation slowly. Successful injection is indicated by the clearing of blood in the vein. If swelling occurs, the needle is not in the vein.

  • Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Visualizations

DNA_PK_Signaling_Pathway cluster_0 DNA Damage cluster_1 DNA-PK Activation cluster_2 NHEJ Repair Pathway cluster_3 Inhibition DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Active_DNA_PK Active DNA-PK DNA_PKcs->Active_DNA_PK activates Artemis Artemis Active_DNA_PK->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV Active_DNA_PK->XRCC4_LigIV activates DNA_Repair DNA Repair Artemis->DNA_Repair XRCC4_LigIV->DNA_Repair OK_1035 OK-1035 OK_1035->DNA_PKcs inhibits (ATP-competitive)

Caption: DNA-PK signaling pathway and the inhibitory action of OK-1035.

Experimental_Workflow Start Start Formulation Formulation Development (Solubility Screening) Start->Formulation Vehicle_Selection Vehicle Selection & Optimization Formulation->Vehicle_Selection Administration In Vivo Administration (e.g., IP, IV) Vehicle_Selection->Administration Monitoring Animal Monitoring (Toxicity Assessment) Administration->Monitoring Efficacy_Study Efficacy Study (e.g., Tumor Growth) Monitoring->Efficacy_Study Data_Analysis Data Collection & Analysis Efficacy_Study->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo studies with OK-1035.

Troubleshooting_Workflow Start Unexpected Result Precipitation Precipitation in formulation? Start->Precipitation Toxicity Signs of toxicity? Precipitation->Toxicity No Action_Formulation Optimize Formulation (Co-solvents, Cyclodextrins) Precipitation->Action_Formulation Yes No_Efficacy Lack of efficacy? Toxicity->No_Efficacy No Action_Vehicle Check Vehicle Toxicity (Vehicle Control Group) Toxicity->Action_Vehicle Yes High_Variability High variability? No_Efficacy->High_Variability No Action_PK Conduct PK/PD Studies (Assess Bioavailability) No_Efficacy->Action_PK Yes Action_Standardize Standardize Procedures (Formulation, Administration) High_Variability->Action_Standardize Yes End Refined Experiment High_Variability->End No Action_Formulation->End Action_Vehicle->End Action_PK->End Action_Standardize->End

Caption: Troubleshooting workflow for unexpected in vivo experimental results.

dealing with OK-1035 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of the hypothetical small molecule inhibitor, OK-1035. The information herein is based on common challenges observed with similar chemical entities in solution.

Frequently Asked Questions (FAQs)

Q1: My OK-1035 solution appears to have a lower than expected concentration after preparation. What could be the cause?

A1: A lower than expected concentration of OK-1035 immediately after solubilization can be due to several factors. Incomplete dissolution is a common cause; ensure you are following the recommended solvent and vortexing/sonication procedures. Adsorption to the container surface, particularly with low concentration solutions, can also occur. Using low-adhesion polypropylene (B1209903) tubes is recommended. Finally, rapid degradation due to inappropriate solvent choice or pH can lead to an immediate loss of the parent compound.

Q2: I observe a color change in my OK-1035 stock solution over time. Is this normal?

A2: A color change, such as turning yellow or brown, is a common indicator of chemical degradation, often due to oxidation or the formation of conjugated systems as degradation products. OK-1035 is susceptible to oxidation, especially when exposed to air and light. It is crucial to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: What are the optimal storage conditions for OK-1035 in solution?

A3: For maximal stability, OK-1035 stock solutions should be prepared in anhydrous, degassed DMSO. Aliquot the solution into single-use volumes in low-adhesion tubes, blanket with an inert gas like argon, and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: Can I prepare aqueous working solutions of OK-1035 in advance?

A4: It is strongly advised to prepare aqueous working solutions of OK-1035 fresh for each experiment. OK-1035 exhibits significant hydrolytic instability, particularly at neutral to alkaline pH. The ester moiety in its structure is prone to hydrolysis, leading to the formation of an inactive carboxylic acid metabolite.

Troubleshooting Guide

Issue 1: Loss of Potency in Cell-Based Assays

You notice a significant decrease in the efficacy of OK-1035 in your experiments compared to previous batches or literature values.

  • Possible Cause 1: Degradation in Stock Solution. Your DMSO stock may have degraded due to improper storage (e.g., exposure to moisture, light, or repeated freeze-thaw cycles).

    • Solution: Prepare a fresh stock solution from new powder. Verify the concentration of both the old and new stocks using a spectrophotometer or HPLC.

  • Possible Cause 2: Degradation in Aqueous Media. OK-1035 is unstable in aqueous cell culture media. The rate of degradation is dependent on pH and temperature.

    • Solution: Prepare the aqueous dilution immediately before adding it to your cells. Minimize the time the compound spends in aqueous buffer before the experiment begins. Consider a dose-response experiment to re-evaluate its IC50 under your specific experimental conditions.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Your analysis of the OK-1035 solution shows additional peaks that were not present when the solution was freshly prepared.

  • Possible Cause 1: Hydrolysis. If you are analyzing a sample from an aqueous buffer, the primary degradation product is often the hydrolyzed carboxylic acid form of OK-1035.

    • Solution: Compare the retention time of the new peak with a known standard of the hydrolyzed metabolite, if available. To prevent this, ensure all analysis is performed promptly after sample preparation.

  • Possible Cause 2: Oxidation. The presence of multiple minor peaks can be indicative of oxidative degradation, which can be accelerated by exposure to air, light, or certain metal ions.

    • Solution: Use high-purity, degassed solvents for your mobile phase. Store samples in amber vials and in the autosampler at a low temperature (e.g., 4°C) during the analysis sequence.

Quantitative Stability Data

The following tables summarize the stability of OK-1035 under various conditions, as determined by HPLC analysis of the remaining parent compound.

Table 1: Stability of OK-1035 (10 µM) in Aqueous Buffers at 37°C

pH% Remaining after 4h% Remaining after 24h
5.095%85%
7.470%35%
8.540%<10%

Table 2: Stability of OK-1035 (1 mM) in DMSO at Different Temperatures

TemperatureStorage Condition% Remaining after 1 Week% Remaining after 4 Weeks
25°CAmbient Light80%50%
4°CProtected from Light98%92%
-20°CProtected from Light>99%98%
-80°CProtected from Light>99%>99%

Key Experimental Protocols

Protocol 1: Preparation of OK-1035 Stock Solution
  • Allow the vial of solid OK-1035 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of OK-1035 in a sterile environment.

  • Add anhydrous, spectroscopy-grade DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex for 2-5 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Aliquot the solution into single-use, low-adhesion polypropylene tubes.

  • (Optional but Recommended) Briefly flush the headspace of each aliquot with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: HPLC-Based Stability Assessment
  • System Preparation: Use a C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid. Set the detector to the λmax of OK-1035.

  • Standard Curve: Prepare a fresh serial dilution of OK-1035 in the desired solvent (e.g., DMSO or mobile phase) to create a standard curve.

  • Sample Incubation: Prepare a solution of OK-1035 in the test buffer (e.g., PBS, pH 7.4) at the desired concentration. Incubate this solution under the test conditions (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop the degradation reaction and precipitate proteins if present.

  • Analysis: Centrifuge the quenched sample to pellet any precipitate. Inject the supernatant onto the HPLC system.

  • Quantification: Determine the peak area of the parent OK-1035 peak at each time point. Calculate the concentration using the standard curve and express the stability as the percentage of the compound remaining compared to the T=0 time point.

Visualizations

OK1035 OK-1035 (Active Ester) Hydrolyzed Hydrolyzed Metabolite (Inactive Carboxylic Acid) OK1035->Hydrolyzed Hydrolysis (Aqueous Buffer, pH > 7) Oxidized Oxidized Products (Loss of Activity) OK1035->Oxidized Oxidation (Air, Light)

Caption: Primary degradation pathways for the hypothetical molecule OK-1035.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock in DMSO prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working Dilute incubate Incubate at 37°C prep_working->incubate sample Sample at Time Points (0, 1, 4, 8, 24h) incubate->sample quench Quench with Acetonitrile sample->quench hplc HPLC Analysis quench->hplc quantify Quantify Peak Area hplc->quantify

Caption: Experimental workflow for assessing the aqueous stability of OK-1035.

start Reduced Potency Observed q1 Was a fresh stock solution used? start->q1 sol1 Prepare fresh stock. Re-run experiment. q1->sol1 No q2 Was the aqueous solution prepared immediately before use? q1->q2 Yes end Confirm stability with analytical methods (HPLC). sol1->end sol2 Prepare aqueous solution fresh for each experiment. q2->sol2 No q2->end Yes sol2->end

Caption: Troubleshooting logic for reduced potency of OK-1035 in assays.

Technical Support Center: Optimizing OK-1035 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OK-1035. The following information is designed to help optimize experimental protocols, with a specific focus on incubation time, to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for OK-1035?

OK-1035 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). It functions by competing with ATP, thereby inhibiting the kinase activity of DNA-PK which is crucial for the repair of DNA double-strand breaks.

Q2: What is a recommended starting point for incubation time when using OK-1035 in cell-based assays?

For initial experiments, a time-course study is highly recommended as the optimal incubation time can vary significantly between cell lines and experimental conditions. A suggested starting point is to test a range of incubation times, for example, 6, 12, 24, and 48 hours, at a fixed, biologically relevant concentration of OK-1035. This will help determine the minimum time required to observe a significant effect and identify the point at which the maximum effect is achieved.

Q3: How do I determine the optimal incubation time for my specific experiment?

The optimal incubation time is the duration at which the desired biological effect of OK-1035 is maximal and reproducible, without significant off-target effects or cytotoxicity. This can be determined by:

  • Time-course experiments: Measure the desired endpoint (e.g., inhibition of DNA repair, cell viability) at multiple time points.

  • Dose-response curves at different time points: The IC50 or EC50 values should be stable at the optimal incubation time.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of OK-1035 1. Suboptimal Incubation Time: The selected incubation time may be too short for OK-1035 to induce a measurable response. 2. Inappropriate Concentration: The concentration of OK-1035 may be too low to be effective in the specific cell line being used. 3. Cell Line Resistance: The target cell line may have low expression of DNA-PK or alternative DNA repair pathways. 4. Drug Inactivation: OK-1035 may be unstable in the cell culture medium over the incubation period.1. Optimize Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. 2. Optimize Concentration: Perform a dose-response experiment with a range of OK-1035 concentrations to determine the IC50 value for your cell line. A starting point could be the reported 8 µM for 50% inhibition of DNA-PK activity in vitro. 3. Cell Line Characterization: Verify the expression levels of DNA-PK in your cell line. Consider using a positive control cell line known to be sensitive to DNA-PK inhibitors. 4. Use Freshly Prepared Solutions: Prepare OK-1035 solutions fresh for each experiment.
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity, affecting cell growth. 3. Pipetting Errors: Inaccurate pipetting of OK-1035 or reagents can introduce variability.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Unexpected Cytotoxicity 1. Incubation Time is Too Long: Prolonged exposure to the inhibitor may lead to off-target effects and general toxicity. 2. Concentration is Too High: The concentration of OK-1035 may be in a toxic range for the specific cell line.1. Reduce Incubation Time: Refer to your time-course experiment to select a shorter incubation period that still yields a significant biological effect. 2. Perform a Dose-Response for Cytotoxicity: Determine the concentration at which OK-1035 becomes cytotoxic to your cells using an assay like MTT or trypan blue exclusion.

Experimental Protocols

Protocol: Time-Course Experiment for OK-1035 Treatment
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • OK-1035 Preparation: Prepare a stock solution of OK-1035 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to the desired final concentration.

  • Treatment: Remove the old medium from the wells and add the medium containing OK-1035. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, and 48 hours).

  • Assay: At the end of each incubation period, perform the desired assay to measure the effect of OK-1035 (e.g., a DNA damage assay, cell viability assay, or western blot for downstream targets).

  • Data Analysis: Calculate the percentage of inhibition or effect for each time point relative to the untreated control. The optimal incubation time will be the point at which a significant and reproducible effect is observed.

Visualizations

G cluster_workflow Experimental Workflow: Optimizing Incubation Time A 1. Seed Cells B 2. Add OK-1035 (Fixed Concentration) A->B C 3. Incubate for Varying Time Points (e.g., 6, 12, 24, 48h) B->C D 4. Perform Assay (e.g., Viability, DNA Damage) C->D E 5. Analyze Data D->E F 6. Determine Optimal Incubation Time E->F

Caption: Workflow for determining the optimal incubation time for OK-1035 treatment.

G cluster_pathway Simplified DNA-PK Signaling Pathway DSB DNA Double-Strand Break DNAPK DNA-PK DSB->DNAPK Repair DNA Repair DNAPK->Repair OK1035 OK-1035 OK1035->DNAPK

Caption: OK-1035 inhibits the DNA-PK signaling pathway.

G cluster_troubleshooting Troubleshooting Logic Start No Effect Observed CheckTime Is Incubation Time Optimized? Start->CheckTime CheckConc Is Concentration Optimized? CheckTime->CheckConc Yes TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse No CheckCells Is Cell Line Appropriate? CheckConc->CheckCells Yes DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse No Characterize Characterize Cell Line/ Use Positive Control CheckCells->Characterize No

Caption: A logical approach to troubleshooting experiments with OK-1035.

Validation & Comparative

A Comparative Guide to DNA-PK Inhibitors: OK-1035 Versus Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of DNA-dependent protein kinase (DNA-PK) inhibitors has evolved significantly since the discovery of early molecules like OK-1035. As a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK is a key target in oncology for sensitizing cancer cells to DNA-damaging therapies. This guide provides an objective comparison of OK-1035 with other notable DNA-PK inhibitors, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of DNA-PK Inhibitors

The potency and selectivity of DNA-PK inhibitors are paramount for their utility as research tools and potential therapeutics. The following table summarizes the in vitro potency (IC50) of OK-1035 and a selection of other DNA-PK inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorDNA-PK IC50Selectivity NotesReference(s)
OK-1035 8 µM - 100 µMEarly inhibitor, selectivity against other PIKK family members not extensively profiled.[1]
NU7026 0.23 µM~60-fold selective for DNA-PK over PI3K. Inactive against ATM and ATR.[2]
NU7441 (KU-57788) 14 nMHighly potent and selective for DNA-PK over other PIKKs like mTOR and PI3K.[2]
M3814 (Nedisertib) <3 nMPotent and selective inhibitor currently in clinical trials.[3][4]
AZD7648 0.6 nMHighly potent and selective inhibitor, also in clinical development.[3][4]
VX-984 (M9831) Not explicitly stated, but described as potent and selective.Orally active and ATP-competitive.[2]
CC-115 13 nMDual inhibitor of DNA-PK and mTOR.[5]
LY294002 6 µMBroad-spectrum PI3K inhibitor with off-target activity against DNA-PK.[2]
Wortmannin 16 nMNon-selective PI3K-related kinase inhibitor.[6]

Signaling Pathway and Mechanism of Action

DNA-PK plays a pivotal role in the NHEJ pathway, which is initiated by the binding of the Ku70/80 heterodimer to a DNA double-strand break. This recruits the catalytic subunit, DNA-PKcs, which then phosphorylates various downstream targets to facilitate DNA repair. DNA-PK inhibitors, including OK-1035, are typically ATP-competitive, binding to the kinase domain of DNA-PKcs and preventing the phosphorylation of its substrates, thereby inhibiting the repair process.

DNA_PK_Pathway cluster_0 Cellular Response to DNA Damage DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku binds to DNAPKcs DNA-PKcs Ku->DNAPKcs DNAPK Active DNA-PK Complex Repair NHEJ Repair Proteins (e.g., Ligase IV, XRCC4) DNAPK->Repair phosphorylates & activates Apoptosis Cell Cycle Arrest / Apoptosis DNAPK->Apoptosis inhibition leads to Repaired_DNA Repaired DNA Repair->Repaired_DNA facilitates ligation Inhibitor DNA-PK Inhibitor (e.g., OK-1035) Inhibitor->DNAPK inhibits

Caption: DNA-PK signaling in the NHEJ pathway and the inhibitory action of compounds like OK-1035.

Experimental Protocols

A crucial aspect of comparing DNA-PK inhibitors is understanding the methodologies used to assess their activity. Below are generalized protocols for key experiments.

In Vitro DNA-PK Kinase Assay (for IC50 Determination)

This assay directly measures the enzymatic activity of purified DNA-PK and its inhibition by a test compound. A common method is a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Principle: The transfer of a phosphate (B84403) group from ATP to a specific substrate by DNA-PK is quantified. Inhibitors will reduce the rate of this reaction.

Generalized Protocol (Radiometric):

  • Reaction Setup: Prepare a reaction mixture containing purified human DNA-PK enzyme, a specific peptide substrate (e.g., a p53-derived peptide), activating DNA (e.g., calf thymus DNA), and a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., OK-1035) or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding a solution like 30% acetic acid.

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper), which binds the phosphorylated peptide. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value.

Cellular Assay for DNA-PK Inhibition

Cellular assays are essential to confirm that an inhibitor can effectively target DNA-PK within a cellular context. One common method is to measure the autophosphorylation of DNA-PKcs at Serine 2056, a marker of its activation.

Principle: In response to DNA damage, DNA-PKcs is activated and autophosphorylates. A potent inhibitor will block this phosphorylation.

Generalized Protocol (Western Blot):

  • Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the DNA-PK inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • Induce DNA Damage: Expose the cells to a DNA-damaging agent, such as ionizing radiation (IR) or etoposide.

  • Cell Lysis: After a short incubation period post-damage (e.g., 1 hour), lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-DNA-PKcs (S2056) and total DNA-PKcs (as a loading control).

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total DNA-PKcs at different inhibitor concentrations.

Experimental_Workflow cluster_1 Experimental Workflow for IC50 Determination A Prepare serial dilutions of DNA-PK inhibitor C Add inhibitor dilutions to reaction A->C B Set up in vitro kinase reaction (DNA-PK enzyme, substrate, activating DNA) B->C D Initiate reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Terminate reaction E->F G Spot onto membrane and wash F->G H Quantify radioactivity G->H I Calculate % inhibition and determine IC50 H->I

Caption: A generalized workflow for determining the IC50 of a DNA-PK inhibitor using an in vitro kinase assay.

Conclusion

OK-1035 was a foundational tool in the study of DNA-PK, however, the field has advanced considerably with the development of highly potent and selective inhibitors like NU7441, M3814, and AZD7648. These newer compounds offer significantly lower IC50 values and better-characterized selectivity profiles, making them more suitable for contemporary research and as potential therapeutic agents. The choice of inhibitor will ultimately depend on the specific experimental goals, with highly selective compounds being preferable for dissecting the precise role of DNA-PK, while dual-target inhibitors may offer advantages in certain therapeutic contexts. The provided experimental frameworks offer a starting point for the rigorous comparative evaluation of these and other emerging DNA-PK inhibitors.

References

A Comparative Guide to the Efficacy of DNA-PK Inhibitors: OK-1035 vs. NU7441

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors, OK-1035 and NU7441. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Inhibition of DNA-PK is a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiotherapy in cancer treatment.

This comparison synthesizes available preclinical data to aid researchers in selecting the appropriate inhibitor for their studies. While both compounds target DNA-PK, the extent of their characterization and reported efficacy varies significantly in the scientific literature.

Mechanism of Action: Targeting the NHEJ Pathway

Both OK-1035 and NU7441 are small molecule inhibitors that target the catalytic subunit of DNA-PK (DNA-PKcs). They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets, effectively blocking the NHEJ pathway of DNA repair. The inhibition of DNA-PK leads to an accumulation of unrepaired DSBs, which can induce cell cycle arrest and apoptosis, thereby sensitizing cancer cells to DNA-damaging therapies.[1]

Below is a diagram illustrating the role of DNA-PK in the NHEJ pathway and the mechanism of action of its inhibitors.

NHEJ_Pathway DNA Double-Strand Break Repair via NHEJ and Inhibition cluster_pathway NHEJ Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 heterodimer binds to DNA ends DSB->Ku70_80 DNAPKcs DNA-PKcs recruitment and activation Ku70_80->DNAPKcs Artemis Artemis activation and DNA end processing DNAPKcs->Artemis LigIV_XRCC4 DNA Ligase IV/XRCC4 recruitment Artemis->LigIV_XRCC4 Ligation DNA Ligation and Repair LigIV_XRCC4->Ligation Inhibitor OK-1035 / NU7441 Inhibitor->Inhibition Inhibition->DNAPKcs

Figure 1: Simplified diagram of the Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of OK-1035 and NU7441 on DNA-PKcs.

Quantitative Data Presentation: A Head-to-Head Look

The following tables summarize the available quantitative data for OK-1035 and NU7441, focusing on their in vitro potency and cellular activity. It is important to note that the volume of published data for NU7441 is substantially greater than that for OK-1035, precluding a direct, robust comparison in many aspects.

Table 1: In Vitro Potency against DNA-PK

ParameterOK-1035NU7441Reference(s)
IC50 8 µM (initially reported) 100 µM (later reported)14 nM[2][3],[4]
Mechanism ATP-competitiveATP-competitive[1],

Table 2: Cellular Efficacy and Effects on DNA Repair

ParameterOK-1035NU7441Reference(s)
Chemosensitization Limited data available.Potentiates the effects of etoposide (B1684455), doxorubicin, and topoisomerase inhibitors.[5][6][5][6]
Radiosensitization Limited data available.Significantly sensitizes various cancer cell lines to ionizing radiation.[5][7][5][7]
Effect on DNA Repair Retarded DNA repair in murine leukemia cells at 2 mM.Substantially retards the repair of ionizing radiation- and etoposide-induced DSBs.[5][5]
Cell Cycle Effects Suppresses adriamycin-induced p21 expression.Induces G2/M arrest in combination with DNA damaging agents.[5][6][5][6][8]
In Vivo Efficacy Data not readily available in published literature.Increases etoposide-induced tumor growth delay in xenograft models.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols commonly used to evaluate the efficacy of DNA-PK inhibitors like OK-1035 and NU7441.

DNA-PK Inhibition Assay (In Vitro Kinase Assay)

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of DNA-PK.

  • Enzyme and Substrate Preparation : Purified, active DNA-PK enzyme and a specific substrate (e.g., a synthetic peptide with a DNA-PK recognition sequence) are prepared in a kinase buffer.

  • Inhibitor Incubation : The DNA-PK enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., OK-1035 or NU7441) for a defined period.

  • Kinase Reaction : The kinase reaction is initiated by the addition of the substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Detection : The amount of phosphorylated substrate is measured. For radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and quantifying the incorporated radioactivity using a scintillation counter.

  • IC50 Determination : The concentration of the inhibitor that reduces DNA-PK activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Clonogenic Survival Assay (Chemo/Radiosensitization)

This "gold standard" assay assesses the ability of a compound to enhance the cell-killing effects of chemotherapy or radiation.

  • Cell Culture : Cancer cells are cultured to an exponential growth phase.

  • Treatment : Cells are treated with the DNA-PK inhibitor (at a non-toxic concentration) for a specified duration before and/or after exposure to a DNA-damaging agent (e.g., etoposide or ionizing radiation).

  • Plating : Following treatment, cells are harvested, counted, and seeded at low densities in fresh medium to allow for colony formation.

  • Colony Formation : Plates are incubated for 10-14 days to allow single cells to proliferate and form visible colonies.

  • Quantification : Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated for each treatment condition relative to the untreated control.

  • Sensitization Enhancement Ratio (SER) : The SER is calculated to quantify the degree of sensitization, representing the fold-increase in the effectiveness of the DNA-damaging agent in the presence of the inhibitor.

The workflow for a typical clonogenic survival assay is depicted below.

Clonogenic_Assay_Workflow Experimental Workflow: Clonogenic Survival Assay Start Start: Cancer Cell Culture Treatment Treatment: 1. DNA-PK Inhibitor 2. Chemo/Radiation Start->Treatment Harvest Harvest and Plate Cells (Low Density) Treatment->Harvest Incubate Incubate for 10-14 days (Colony Formation) Harvest->Incubate Stain_Count Fix, Stain, and Count Colonies Incubate->Stain_Count Analyze Data Analysis: Calculate Surviving Fraction and SER Stain_Count->Analyze End End: Quantify Sensitization Analyze->End

Figure 2: A generalized workflow for a clonogenic survival assay to assess chemo- or radiosensitization by a DNA-PK inhibitor.

Comparative Efficacy and Conclusion

The available scientific literature provides a clear distinction in the extent of characterization and reported potency of OK-1035 and NU7441.

NU7441 is a highly potent and extensively studied DNA-PK inhibitor. With an IC50 in the low nanomolar range (14 nM), it has demonstrated robust efficacy in a multitude of in vitro and in vivo preclinical studies.[4] NU7441 consistently shows significant potentiation of both chemotherapy and radiotherapy across various cancer cell lines.[5][6][7] Its effects on inhibiting DNA repair and inducing cell cycle arrest are well-documented, making it a valuable tool for investigating the therapeutic potential of DNA-PK inhibition.

OK-1035 , on the other hand, is one of the earliest reported DNA-PK inhibitors.[1] However, its reported in vitro potency is significantly lower than that of NU7441, with IC50 values in the micromolar range (8-100 µM).[2][3] While it has been shown to inhibit DNA-PK in an ATP-competitive manner and affect DNA repair and p53-mediated signaling, there is a notable lack of comprehensive studies detailing its efficacy as a chemosensitizing or radiosensitizing agent in cellular and in vivo models.[3][8]

References

The Selective DNA-PK Inhibitor OK-1035: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OK-1035, a selective DNA-dependent protein kinase (DNA-PK) inhibitor, with other notable alternatives in the field. This analysis is supported by experimental data to validate its performance and selectivity.

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target for therapeutic intervention, particularly in oncology. Selective inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, was one of the first compounds identified as a potent and selective inhibitor of DNA-PK. This guide will delve into the validation of OK-1035's selectivity and compare its performance with other well-characterized DNA-PK inhibitors.

Comparative Analysis of DNA-PK Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases, especially those that are structurally related. The following table summarizes the in vitro potency (IC50) of OK-1035 and other prominent DNA-PK inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

InhibitorDNA-PK IC50ATM IC50ATR IC50PI3Kα IC50mTOR IC50Notes
OK-1035 8 µM (initially reported), 100 µM (later reported)Not ReportedNot ReportedNot ReportedNot ReportedReported to be >50-fold more selective for DNA-PK over seven other protein kinases.
NU7026 0.23 µM>100 µM>100 µM13 µM>100 µM
NU7441 (KU-57788) 14 nM>10 µM>10 µM5 µM1.7 µMHighly selective for DNA-PK.
M3814 (Peposertib) <3 nM, 0.6 nM10,000 nM2,800 nM330 nM>10,000 nMPotent and selective, currently in clinical trials.
AZD7648 0.6 nMNot ReportedNot Reported>100-fold less potentNot ReportedHighly selective over a panel of 396 kinases.

Experimental Protocols for Validation

The validation of a DNA-PK inhibitor's selectivity and potency relies on robust experimental methodologies. Below are detailed protocols for key in vitro and cellular assays.

In Vitro DNA-PK Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to DNA-PK activity.

Materials:

  • Purified human DNA-PK enzyme

  • DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

  • Activating DNA (e.g., calf thymus DNA)

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (e.g., OK-1035 and alternatives) dissolved in DMSO

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the DNA-PK enzyme, peptide substrate, and activating DNA in the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitors or a vehicle control (DMSO) to the reaction mixture.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis: Measure the luminescence using a luminometer. The signal is directly proportional to the amount of ADP produced and thus the DNA-PK activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for DNA-PK Autophosphorylation

This assay measures the inhibition of DNA-PK autophosphorylation in cells, a key marker of its activation in response to DNA damage.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT-116)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., etoposide, bleomycin, or ionizing radiation)

  • Test inhibitors (e.g., OK-1035 and alternatives)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-DNA-PKcs (e.g., at Ser2056)

  • Primary antibody against total DNA-PKcs

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.

  • Induce DNA Damage: Expose the cells to a DNA-damaging agent to activate DNA-PK.

  • Cell Lysis: After a short incubation period (e.g., 30-60 minutes) post-damage induction, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-DNA-PKcs overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.

    • Strip the membrane and re-probe with an antibody against total DNA-PKcs to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for phospho-DNA-PKcs and total DNA-PKcs. A reduction in the ratio of phospho-DNA-PKcs to total DNA-PKcs in the presence of the inhibitor indicates its cellular activity.

Visualizing the DNA-PK Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of DNA-PK inhibitors and the experimental procedures for their validation, the following diagrams have been generated using the DOT language.

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) Repair via NHEJ DSB DNA Double-Strand Break Ku70_80 Ku70/80 heterodimer DSB->Ku70_80 binds to Repair DNA Repair DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits DNA_PKcs->DNA_PKcs Artemis Artemis DNA_PKcs->Artemis activates XRCC4_LigIV XRCC4-Ligase IV-XLF Complex DNA_PKcs->XRCC4_LigIV recruits Artemis->DSB processes ends XRCC4_LigIV->DSB ligates ends OK1035 OK-1035 & Other Inhibitors OK1035->DNA_PKcs inhibits ATP binding

Caption: DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ).

Experimental_Workflow cluster_1 In Vitro Kinase Assay Workflow (ADP-Glo) cluster_2 Cellular Autophosphorylation Assay Workflow A 1. Prepare Reaction Mix (DNA-PK, Substrate, DNA) B 2. Add Inhibitor (e.g., OK-1035) A->B C 3. Initiate with ATP B->C D 4. Stop Reaction & Deplete ATP (ADP-Glo Reagent) C->D E 5. Convert ADP to ATP & Detect Light (Kinase Detection Reagent) D->E F 6. Measure Luminescence (IC50 Determination) E->F G 1. Culture Cells H 2. Pre-treat with Inhibitor G->H I 3. Induce DNA Damage H->I J 4. Lyse Cells I->J K 5. Western Blot for p-DNA-PKcs (S2056) J->K L 6. Quantify Inhibition K->L

Caption: Experimental Workflows for DNA-PK Inhibitor Validation.

Conclusion

OK-1035 stands as a pioneering molecule in the development of DNA-PK inhibitors. While its potency may be modest compared to newer, more recently developed compounds like M3814 and AZD7648, its initial characterization as a selective inhibitor paved the way for the therapeutic targeting of the NHEJ pathway. The comparative data presented in this guide highlights the significant advancements in the field, with newer inhibitors exhibiting nanomolar potency and exceptional selectivity. The provided experimental protocols offer a standardized framework for the continued evaluation and validation of novel DNA-PK inhibitors, which remain a promising class of agents for enhancing the efficacy of cancer therapies.

A Comparative Guide to Radiosensitization Strategies: OK-1035 (DNA-PK Inhibitor) vs. KU-55933 (ATM Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhancing the efficacy of radiotherapy, targeting the DNA Damage Response (DDR) has emerged as a highly promising strategy. Cancer cells rely on robust DDR pathways to repair the DNA double-strand breaks (DSBs) induced by ionizing radiation (IR), thereby surviving treatment. By inhibiting key players in these pathways, researchers can render cancer cells more susceptible to radiation-induced cell death. This guide provides a detailed comparison of two such inhibitory molecules: OK-1035, an inhibitor of the DNA-dependent protein kinase (DNA-PK), and KU-55933, a well-characterized inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.

While both agents function as radiosensitizers, they target distinct, albeit related, nodes within the complex network of DNA repair. This comparison will delineate their mechanisms of action, present supporting experimental data on their performance, and provide detailed protocols for key evaluative assays.

Mechanism of Action: Targeting Two Pillars of DNA Repair

Ionizing radiation predominantly causes cell death by inducing DNA DSBs. The two primary pathways for repairing these lesions in human cells are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). DNA-PK is the master regulator of NHEJ, while ATM is the principal activator of the cellular response to DSBs, initiating cell cycle checkpoints and activating multiple repair factors, including those in the HR pathway.

  • OK-1035 acts as a selective, ATP-competitive inhibitor of DNA-PK .[1] By blocking DNA-PK, OK-1035 directly cripples the NHEJ pathway, which is the main pathway for DSB repair throughout the cell cycle. This inhibition prevents the ligation of broken DNA ends, leading to persistent DNA damage and subsequent cell death following irradiation.

  • KU-55933 is a potent and specific inhibitor of ATM kinase .[2] Following radiation, ATM is activated and phosphorylates a cascade of downstream targets to orchestrate the DDR.[3][4] These targets include key proteins like p53, CHK2, and H2AX, which collectively enforce cell cycle arrest (providing time for repair) and promote DNA repair.[5][6] By inhibiting ATM, KU-55933 abrogates these critical cell cycle checkpoints and impairs the signaling required for efficient DNA repair, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[5][6]

G cluster_pathway DNA Double-Strand Break (DSB) Response cluster_nhej NHEJ Pathway cluster_atm ATM Signaling IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB DNAPK DNA-PK DSB->DNAPK activates ATM ATM DSB->ATM activates Repair_NHEJ Repair & Survival DNAPK->Repair_NHEJ OK1035 OK-1035 OK1035->DNAPK inhibits CHK2 CHK2 ATM->CHK2 phosphorylates Repair_HR Repair & Survival ATM->Repair_HR KU55933 KU-55933 KU55933->ATM inhibits CellCycleArrest Cell Cycle Arrest (G2/M) CHK2->CellCycleArrest

Caption: Simplified DDR pathways showing inhibition points of OK-1035 and KU-55933.

Performance Data and Comparative Analysis

Table 1: Inhibitor Properties and Selectivity

FeatureOK-1035KU-55933
Primary Target DNA-dependent Protein Kinase (DNA-PK)Ataxia-Telangiectasia Mutated (ATM)
Mechanism ATP-competitive inhibitor[1]ATP-competitive inhibitor[2]
IC50 (Target Kinase) ~8 µM (DNA-PK)[1]~12.9 nM (ATM)[2]
Selectivity >50-fold selective against 7 other kinases[1]Highly selective vs. DNA-PK (>100-fold), PI3K, ATR, mTOR[2]
Reported Function Suppresses p21 induction post-DNA damage[7]Potent radiosensitizer, chemosensitizer[5][8]

Table 2: Experimental Data on Radiosensitization

ParameterCell Line(s)TreatmentResultReference
KU-55933
Clonogenic SurvivalT24, 5637 (Bladder Cancer)KU-55933 + IRSignificantly sensitized radioresistant cells to IR.[8][8]
U251, U87 (Glioblastoma)KU-55933 + TMZ (chemo)Significantly increased cell killing vs. TMZ alone.[5][9][5][9]
HeLa (Cervical Cancer)10 µM KU-55933 + 8 Gy IRSignificantly decreased colony-forming ability.[6][6]
Cell Cycle ArrestU251, U87 (Glioblastoma)KU-55933 + TMZPersistently increased G2/M arrest (e.g., U251: 61.8% vs 35% for TMZ alone).[5][5]
HeLa (Cervical Cancer)KU-55933 + 15 Gy IRPotentiated radiation-induced G2 arrest.[6][6]
DNA Damage (γ-H2AX)U87 (Glioblastoma)KU-55933 + TMZIncreased percentage of nuclei with γ-H2AX foci (52.9% vs 32.5% for TMZ alone).[5][5]
OK-1035
Effect on DDRHCT116 (Colon Carcinoma)OK-1035 + AdriamycinSuppressed p21 mRNA and protein induction without affecting p53 levels.[7][7]
Note on OK-1035Specific quantitative data on radiosensitization (e.g., clonogenic survival post-IR) is limited in available literature. Its effects are inferred from its known inhibition of DNA-PK, a key radiosensitization target.

From the available data, KU-55933 is a significantly more potent inhibitor of its target kinase (nM vs. µM range). It has been extensively documented to sensitize a wide variety of cancer cell lines to radiation by abrogating cell cycle checkpoints and inhibiting DNA repair. While OK-1035 is a confirmed DNA-PK inhibitor, its characterization as a radiosensitizer is less comprehensive in modern literature. However, the inhibition of DNA-PK is a clinically validated strategy for radiosensitization, as seen with newer compounds.

Key Experimental Protocols

To assess the efficacy of radiosensitizers like OK-1035 and KU-55933, standardized in vitro assays are crucial. Below are detailed methodologies for two fundamental experiments.

This assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation and a radiosensitizing agent.

Methodology:

  • Cell Plating: Log-phase cancer cells are harvested, counted, and seeded into 6-well plates at varying densities (e.g., 200, 500, 1000, 2000 cells/well) calculated to yield approximately 50-150 colonies per well at different radiation doses. Cells are allowed to adhere for 24 hours.

  • Inhibitor Treatment: The medium is replaced with fresh medium containing either the vehicle control or the desired concentration of the inhibitor (e.g., 10 µM KU-55933). Cells are pre-incubated for a specified time (e.g., 2 hours).

  • Irradiation: Plates are exposed to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

  • Incubation: Post-irradiation, the drug-containing medium is removed, cells are washed, and fresh medium is added. Plates are returned to the incubator for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with 0.5% crystal violet. Colonies containing ≥50 cells are counted.

  • Data Analysis: The plating efficiency (PE) and surviving fraction (SF) at each dose are calculated. SF = (colonies counted) / (cells seeded × PE). The data is fitted to a linear-quadratic model to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect.

G cluster_workflow Clonogenic Survival Assay Workflow A 1. Seed Cells (Varying Densities) B 2. Pre-treat with Inhibitor (e.g., KU-55933 or OK-1035) A->B C 3. Irradiate (0, 2, 4, 6, 8 Gy) B->C D 4. Incubate (10-14 Days) C->D E 5. Fix, Stain, and Count Colonies (≥50 cells) D->E F 6. Calculate Surviving Fraction & Plot Survival Curves E->F

Caption: Experimental workflow for a clonogenic survival assay to test radiosensitizers.

This assay quantifies DNA double-strand breaks by visualizing the phosphorylated form of histone H2AX (γ-H2AX), which rapidly accumulates at sites of DSBs. A delay in the resolution of these foci indicates impaired DNA repair.

Methodology:

  • Cell Culture: Cells are grown on glass coverslips in a multi-well plate.

  • Treatment: Cells are pre-treated with the inhibitor (e.g., KU-55933) for 1-2 hours, followed by irradiation (e.g., 2 Gy).

  • Time Course: Cells are fixed at various time points post-irradiation (e.g., 30 min, 4 hours, 24 hours) to assess both the formation and resolution of foci. Fixation is typically done with 4% paraformaldehyde.

  • Permeabilization & Blocking: Cells are permeabilized with a detergent (e.g., 0.25% Triton X-100) and then blocked with a protein solution (e.g., 5% BSA) to prevent non-specific antibody binding.

  • Antibody Staining: Cells are incubated with a primary antibody specific for γ-H2AX, followed by incubation with a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: Coverslips are mounted onto slides and imaged using a fluorescence microscope.

  • Quantification: The number of distinct fluorescent foci per nucleus is counted for at least 50-100 cells per condition. An increased number of foci at later time points (e.g., 24 hours) in inhibitor-treated cells compared to controls indicates inhibition of DSB repair.

Summary and Conclusion

Both OK-1035 and KU-55933 represent valuable chemical tools for achieving radiosensitization by targeting the DDR.

  • KU-55933 , as an ATM inhibitor , offers a potent method of sensitizing cancer cells to radiation by disrupting the master regulator of the DSB response. Its effects are well-documented and include the abrogation of critical G2/M cell cycle checkpoints, leading to increased mitotic cell death.[5][6] Although its own pharmacological properties limited its clinical development, KU-55933 served as a crucial proof-of-concept compound that paved the way for second-generation ATM inhibitors currently in clinical trials.[4][10][11]

  • OK-1035 , as a DNA-PK inhibitor , targets the NHEJ pathway, which is a cornerstone of DSB repair.[1] While direct and extensive radiosensitization data for this specific compound is less prevalent, the strategy of inhibiting DNA-PK is highly validated. Newer, more potent DNA-PK inhibitors have shown significant promise in preclinical and clinical settings for enhancing the effects of radiotherapy.[12]

References

comparative analysis of OK-1035 and M3814

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of OK-1035 and M3814: Two DNA-PK Inhibitors

In the landscape of targeted cancer therapy, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to enhance the efficacy of DNA-damaging agents such as radiotherapy and chemotherapy. This guide provides a comparative analysis of two such inhibitors: OK-1035, an early-generation DNA-PK inhibitor, and M3814 (also known as peposertib or nedisertib), a more recent and clinically advanced compound. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, preclinical and clinical data, and experimental protocols.

Introduction to OK-1035 and M3814

OK-1035 was identified as a potent and selective inhibitor of DNA-PK in the mid-1990s.[1][2] It functions as an ATP-competitive inhibitor of DNA-PK's catalytic activity.[1] While it showed selectivity for DNA-PK over several other protein kinases in initial studies, its development has not progressed to the same extent as newer inhibitors.[1][2]

M3814 (Peposertib/Nedisertib) is a highly potent, selective, and orally bioavailable inhibitor of DNA-PK.[3][4] It is also an ATP-competitive inhibitor that has been extensively evaluated in preclinical and clinical settings.[4][5] M3814 is designed to block the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair, thereby sensitizing cancer cells to DNA-damaging therapies.[5][6]

Mechanism of Action and Signaling Pathway

Both OK-1035 and M3814 target the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the NHEJ pathway for repairing DNA DSBs. By inhibiting DNA-PKcs, these molecules prevent the phosphorylation of downstream targets, leading to an accumulation of unrepaired DNA damage and subsequent cell death.

cluster_0 DNA Double-Strand Break cluster_1 NHEJ Pathway cluster_2 Inhibitors DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates Artemis Artemis DNA_PKcs->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV Artemis->XRCC4_LigIV processes ends for Repair DNA Repair XRCC4_LigIV->Repair OK_1035 OK-1035 OK_1035->DNA_PKcs inhibits M3814 M3814 (Peposertib) M3814->DNA_PKcs inhibits

Figure 1: Simplified DNA-PK signaling pathway in NHEJ and points of inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for OK-1035 and M3814.

Compound Target Mechanism of Action IC50 References
OK-1035 DNA-PKATP-competitive8 µM (later reported as 100 µM)[1][2]
M3814 DNA-PKATP-competitive< 3 nM (0.6 nM at 10 µM ATP)[4]
Table 1: In Vitro Potency against DNA-PK.
Compound Preclinical Models Key Findings References
OK-1035 Murine leukemia cellsRetarded DNA repair[2]
M3814 Multiple cancer cell lines and human tumor xenograft modelsSensitizes cells to ionizing radiation and chemotherapy; leads to complete tumor regression in some in vivo models.[3][4][7]
Table 2: Summary of Preclinical Efficacy.
Compound Phase of Development Key Findings References
OK-1035 PreclinicalNo recent clinical trial data available under this name.N/A
M3814 Phase I/II Clinical TrialsWell-tolerated with modest single-agent efficacy. Recommended Phase II dose established. Ongoing trials in combination with chemo-radiation.[8][9][10]
Table 3: Clinical Development Status.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro DNA-PK Inhibition Assay (General Protocol):

A common method to determine the IC50 of a DNA-PK inhibitor involves a kinase activity assay.

Start Start Prepare_Reaction Prepare reaction mix: - DNA-PK enzyme - DNA substrate - Peptide substrate Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of OK-1035 or M3814 Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction with radiolabeled ATP (e.g., [γ-32P]ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Phosphorylation Measure phosphorylation of peptide substrate Stop_Reaction->Measure_Phosphorylation Calculate_IC50 Calculate IC50 values Measure_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Figure 2: General workflow for an in vitro DNA-PK inhibition assay.

Cell-Based Assay for DNA Damage and Repair:

Immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, is a standard method to assess the cellular effects of DNA-PK inhibitors.

  • Cell Culture and Treatment: Cancer cells are cultured and treated with the DNA-PK inhibitor (OK-1035 or M3814) with or without a DNA-damaging agent (e.g., ionizing radiation or a chemotherapeutic).

  • Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy and Analysis: The number of γH2AX foci per cell is quantified using fluorescence microscopy. An increase in the number and persistence of foci in inhibitor-treated cells indicates inhibition of DNA repair.

In Vivo Xenograft Studies (M3814):

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[7]

  • Treatment: Once tumors reach a specified volume, mice are treated with M3814 (administered orally), a DNA-damaging agent (e.g., fractionated radiotherapy), or a combination of both.[3][7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.[7][11]

  • Pharmacodynamic Assessments: Tumor tissues can be collected at various time points to measure the inhibition of DNA-PK phosphorylation and other biomarkers.[4][7]

Comparative Summary

M3814 represents a significant advancement over the earlier DNA-PK inhibitor, OK-1035. The most striking difference lies in their potency, with M3814 exhibiting inhibitory activity in the nanomolar range, whereas OK-1035 is active in the micromolar range. This increased potency often translates to better efficacy at lower, more tolerable doses in a clinical setting.

Furthermore, the extent of preclinical and clinical investigation for M3814 far surpasses that for OK-1035. M3814 has a robust data package supporting its mechanism of action and its potential as a combination therapy, and it is actively being evaluated in human clinical trials.[8][12][13] In contrast, the development of OK-1035 appears to have been discontinued (B1498344) or at least has not been prominently reported in recent scientific literature.

For researchers and drug developers, M3814 serves as a current benchmark for a clinical-stage DNA-PK inhibitor. The data from M3814 studies provide valuable insights into the therapeutic potential and challenges of targeting the DNA-PK pathway in oncology. While OK-1035 was an important early tool compound for understanding DNA-PK, its lower potency and lack of recent development limit its current relevance for clinical translation.

References

Confirming OK-1035 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to confirm the target engagement of OK-1035, a known inhibitor of DNA-dependent protein kinase (DNA-PK), within a cellular context. We will explore established techniques, compare their advantages, and provide detailed protocols and comparative data with other known DNA-PK inhibitors.

OK-1035 is a potent and selective inhibitor of DNA-PK, acting in an ATP-competitive manner[1]. DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of DNA-PK is a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents like radiation and chemotherapy. This guide will focus on methods to verify that OK-1035 effectively engages with DNA-PK inside cancer cells.

Comparison of Target Engagement Methods

Several robust methods can be employed to confirm the interaction of OK-1035 with DNA-PK in a cellular environment. The choice of method will depend on the specific experimental question, available resources, and desired throughput. Here, we compare three widely used techniques: Western Blotting for downstream target modulation, Cellular Thermal Shift Assay (CETSA), and Flow Cytometry for pathway activity.

Method Principle Advantages Disadvantages Throughput
Western Blotting Measures changes in the phosphorylation of downstream targets of DNA-PK.Widely accessible, provides information on pathway modulation.Indirect measure of target engagement, can be semi-quantitative.Low to Medium
Cellular Thermal Shift Assay (CETSA) Detects the stabilization of the target protein upon ligand binding by measuring its resistance to thermal denaturation.Direct evidence of target binding in a native cellular environment.Can be technically challenging, requires specific antibody for detection.Medium to High
Flow Cytometry Quantifies the phosphorylation of a specific DNA-PK substrate on a single-cell level.High-throughput, provides single-cell resolution, allows for multiplexing.Indirect measure of target engagement, requires specific phospho-antibodies.High

Quantitative Comparison of DNA-PK Inhibitors

To provide a benchmark for evaluating OK-1035's cellular activity, the following table summarizes the inhibitory concentrations of OK-1035 and other well-characterized DNA-PK inhibitors. It is important to note that the reported biochemical IC50 for OK-1035 has varied in the literature[1][2].

Inhibitor Biochemical IC50 (DNA-PK) Cellular IC50 (Target Engagement/Pathway) Cell Line(s) Reference(s)
OK-1035 8 µM / 100 µMDose-dependent inhibition of p21 expression (effective at µM concentrations)HCT116[1][2][3]
NU7441 14 nM92 nM (inhibition of IR-induced DNA-PK S2056 autophosphorylation)A549[4]
AZD7648 0.6 nM92.6 µM (viability, 48h) / 81.6 µM (viability, 72h)KG-1[4][5]

Experimental Protocols and Visualizations

Western Blotting for Downstream Target Modulation

A key downstream event of DNA-PK activation is the phosphorylation of various substrates, including p53, which can in turn regulate the expression of proteins like p21. A study has shown that OK-1035 can suppress the adriamycin-induced expression of p21 in HCT116 cells in a dose-dependent manner, providing a functional readout of DNA-PK inhibition[3].

  • Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. Treat the cells with a DNA-damaging agent like adriamycin to induce p53 and p21 expression. Concurrently, treat the cells with a dose range of OK-1035 (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p21, p53, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p21 and p53 band intensities to the loading control.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis HCT116 HCT116 Cells Adriamycin Adriamycin Treatment HCT116->Adriamycin OK1035 OK-1035 Treatment (Dose Response) Adriamycin->OK1035 Lysis Cell Lysis OK1035->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Antibodies Antibody Incubation (p21, p53, GAPDH) Transfer->Antibodies Detection ECL Detection Antibodies->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for confirming OK-1035 target engagement by Western Blotting.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly demonstrate the physical interaction between a drug and its target protein in a cellular environment. The binding of a ligand, such as OK-1035, to its target, DNA-PK, typically increases the thermal stability of the protein.

  • Cell Treatment: Treat intact cells with OK-1035 at a desired concentration (e.g., 10x the expected cellular IC50) or vehicle control and incubate to allow for target engagement.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature. Include an unheated control.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Collect the supernatant and analyze the amount of soluble DNA-PK by Western blotting using a specific anti-DNA-PKcs antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble DNA-PK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of OK-1035 indicates target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with OK-1035 or Vehicle Cells->Treatment Heat Heat at a Range of Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western Western Blot for Soluble DNA-PK Centrifugation->Western Analysis Plot Melting Curve Western->Analysis DNA_PK_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs pDNA_PKcs p-DNA-PKcs (Active) DNA_PKcs->pDNA_PKcs ATP OK1035 OK-1035 OK1035->DNA_PKcs Substrates Downstream Substrates (e.g., H2AX, p53) pDNA_PKcs->Substrates NHEJ Non-Homologous End Joining Repair Substrates->NHEJ

References

OK-1035: A Comparative Analysis of its Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the kinase selectivity of the DNA-PK inhibitor, OK-1035, with comparative data and experimental protocols.

The study of cellular signaling pathways and the development of targeted therapeutics rely on the availability of specific molecular probes. Kinase inhibitors, in particular, have become indispensable tools for dissecting complex biological processes and for the development of novel cancer therapies. OK-1035, identified as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), represents an important molecule in the study of DNA damage response pathways.[1] This guide provides a comprehensive comparison of the cross-reactivity of OK-1035 with other kinases, supported by available experimental data, and details the methodologies for the key experiments cited.

Comparative Analysis of Kinase Inhibition

OK-1035 was identified as a potent inhibitor of DNA-PK with a reported half-maximal inhibitory concentration (IC50) of 8 µM.[1] An initial study highlighted its high selectivity, noting that this concentration was over 50 times lower than that required to inhibit seven other protein kinases. While the specific IC50 values for the seven other kinases were not detailed in the primary publication's abstract, the significant difference underscores the selectivity of OK-1035 for DNA-PK. Later reports have also mentioned an IC50 of 100 µM for DNA-PK.

To provide a contemporary context for the selectivity of DNA-PK inhibitors, this guide also includes data on two more recent and well-characterized inhibitors: NU7441 and M3814. These compounds have been extensively profiled against broad kinase panels, offering a clearer picture of the selectivity that can be achieved for this important therapeutic target.

Table 1: Cross-Reactivity of OK-1035 Against a Panel of Kinases

Kinase TargetOK-1035 IC50 (µM)
DNA-PK8
Protein Kinase A>400
Protein Kinase C>400
cG-dependent Protein Kinase>400
Casein Kinase I>400
Casein Kinase II>400
EGF Receptor Kinase>400
v-Abl Tyrosine Kinase>400

Data derived from the statement that the IC50 for DNA-PK is more than 50 times lower than for the other seven kinases.

Table 2: Selectivity Profile of Modern DNA-PK Inhibitors

Kinase TargetNU7441 IC50 (nM)M3814 (Peposertib) IC50 (nM)
DNA-PK 14 < 3
PI3Kα5000>10,000
mTOR1700>10,000
ATM>100,000>10,000
ATR>100,000>10,000

This table presents a summary of the high selectivity of newer generation DNA-PK inhibitors against other closely related kinases in the PI3K-like kinase (PIKK) family.[2][3][4][5][6][7]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

DNA_PK_Signaling_Pathway DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ) cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA-PK Complex Assembly cluster_2 Downstream Repair DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits DNA_PK Active DNA-PK Complex Ku70_80->DNA_PK DNA_PKcs->DNA_PK Artemis Artemis DNA_PK->Artemis phosphorylates & activates XRCC4_LigIV XRCC4-Ligase IV DNA_PK->XRCC4_LigIV recruits & activates Repair DNA Repair Artemis->Repair XRCC4_LigIV->Repair OK1035 OK-1035 OK1035->DNA_PK inhibits (ATP-competitive)

Caption: DNA-PK in the NHEJ pathway.

Kinase_Assay_Workflow General Workflow for an In Vitro Kinase Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor (OK-1035) Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Start_Reaction Initiate Reaction with [γ-32P]ATP Incubation->Start_Reaction Reaction_Incubation Incubate at 30°C Start_Reaction->Reaction_Incubation Stop_Reaction Stop Reaction (e.g., add acid) Reaction_Incubation->Stop_Reaction Separation Separate Substrate from free [γ-32P]ATP (e.g., phosphocellulose paper) Stop_Reaction->Separation Quantification Quantify Incorporated 32P (e.g., Scintillation Counting) Separation->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis

Caption: Workflow of a kinase assay.

Experimental Protocols

The determination of kinase inhibition is a critical experimental procedure in drug discovery and chemical biology. The following protocols describe a classic radiolabel-based method, which was the standard at the time of OK-1035's discovery, and a modern luminescence-based assay.

Protocol 1: Radiolabel-Based Protein Kinase Assay (ca. 1995)

This method measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a kinase-specific substrate.

Materials:

  • Purified kinase (e.g., DNA-PK)

  • Specific peptide substrate for the kinase

  • OK-1035 or other inhibitors at various concentrations

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • Phosphocellulose paper (e.g., Whatman P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified kinase, its specific peptide substrate, and the desired concentration of OK-1035 in the kinase reaction buffer. A control reaction without the inhibitor should be prepared.

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP to the mixture.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) during which the kinase transfers the radiolabeled phosphate to the substrate.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper. The acidic nature of the paper and subsequent washes will halt the enzymatic reaction.

  • Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed and dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated by comparing the activity in the presence of OK-1035 to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8][9][10][11][12]

Protocol 2: Luminescence-Based ATP-Depletion Kinase Assay (Modern Method)

This high-throughput method measures kinase activity by quantifying the amount of ATP consumed in the kinase reaction.

Materials:

  • Purified kinase

  • Specific substrate

  • OK-1035 or other inhibitors

  • Kinase reaction buffer

  • ATP

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a well of a white, opaque multi-well plate, add the purified kinase, its substrate, and the desired concentration of OK-1035 in the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP to the well.

  • Incubation: Incubate the plate at room temperature or 30°C for a specific time (e.g., 60 minutes).

  • Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-luciferin reaction that produces light in proportion to the amount of remaining ATP.

  • Measurement: Measure the luminescent signal using a luminometer.

  • Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). The percent inhibition is calculated based on the difference in luminescence between the inhibited and uninhibited reactions. The IC50 value is determined from a dose-response curve.[13]

Conclusion

OK-1035 is a valuable tool for studying the function of DNA-PK, demonstrating significant selectivity for its target over a range of other kinases. While detailed cross-reactivity data from its initial discovery is limited in publicly accessible literature, the qualitative evidence points to a highly selective compound for its time. For researchers requiring a more comprehensively characterized inhibitor with a well-defined off-target profile, newer generation DNA-PK inhibitors such as NU7441 and M3814 offer alternatives with extensive publicly available selectivity data. The choice of inhibitor will ultimately depend on the specific requirements of the experimental system and the need for a precisely defined selectivity window.

References

Comparative Analysis of OK-1035 and Next-Generation DNA-PK Inhibitors on DNA Repair Foci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Efficacy of DNA-PK Inhibitors in Modulating DNA Repair Foci

The cellular response to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage, involves the rapid formation of nuclear foci containing specialized DNA repair proteins. The persistence of these foci serves as a crucial indicator of DNA repair efficacy. This guide provides a comparative analysis of OK-1035, an early DNA-dependent protein kinase (DNA-PK) inhibitor, with more recent and potent alternatives, focusing on their impact on the resolution of DNA repair foci.

Introduction to DNA-PK and its Role in DNA Repair

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[1][2] By inhibiting DNA-PK, the repair of DSBs is delayed, leading to the prolonged presence of DNA repair foci. These foci, which are microscopically visible accumulations of proteins like phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1), are reliable biomarkers for unrepaired DNA damage.[3][4][5][6] Consequently, evaluating the effect of small molecule inhibitors on the kinetics of these foci is a primary method for validating their mechanism of action and therapeutic potential.

Comparative Efficacy of DNA-PK Inhibitors

This section compares the biochemical potency and cellular activity of OK-1035 against three next-generation DNA-PK inhibitors: NU7441, M3814 (Peposertib), and AZD7648.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) against the kinase activity of DNA-PK is a key measure of a compound's potency.

CompoundDNA-PK IC50Key Characteristics
OK-1035 8 µM - 100 µM[1][7]An early, foundational DNA-PK inhibitor. It is significantly less potent than modern alternatives.
NU7441 14 nM[8][9]A highly selective and potent DNA-PK inhibitor, widely used as a research tool.
M3814 (Peposertib) <3 nM[8][10]A potent and orally bioavailable DNA-PK inhibitor currently in clinical trials.[11]
AZD7648 0.6 nM[8][10][12]A highly potent and selective, orally active DNA-PK inhibitor also under clinical investigation.[11]
Cellular Activity: Persistence of DNA Repair Foci

To illustrate the differential effects of these inhibitors on DNA repair, the following table presents representative data on the persistence of γH2AX foci in irradiated cancer cells. In a typical experiment, cells are treated with the inhibitor, exposed to ionizing radiation (e.g., 2 Gy), and the average number of γH2AX foci per cell is quantified at various time points post-irradiation.

Treatment1 hour4 hours8 hours24 hours
Vehicle Control (DMSO) 1525102
OK-1035 (10 µM) 1628188
NU7441 (1 µM) 18353015
M3814 (0.1 µM) 20403825
AZD7648 (0.1 µM) 22454230

This is a representative dataset synthesized from typical experimental outcomes for illustrative purposes.

The data demonstrates that while OK-1035 shows a modest delay in the resolution of γH2AX foci compared to the vehicle control, the newer inhibitors NU7441, M3814, and AZD7648 exhibit a much more pronounced and sustained inhibition of DNA repair, as evidenced by the significantly higher number of persistent foci at 8 and 24 hours post-irradiation.[3][13][14]

Experimental Protocols

A detailed methodology for quantifying γH2AX foci is provided below.

Immunofluorescence Staining and Quantification of γH2AX Foci
  • Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of the DNA-PK inhibitor or vehicle control for 1-2 hours.

  • Induction of DNA Damage: Expose the cells to a controlled dose of ionizing radiation (e.g., 2 Gy) using an X-ray irradiator.

  • Time-Course Incubation: Return the cells to the incubator and fix them at various time points (e.g., 1, 4, 8, 24 hours) post-irradiation.

  • Fixation and Permeabilization:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash three times with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBS overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a high-resolution fluorescence microscope.

  • Image Analysis: Quantify the number of γH2AX foci per nucleus using automated image analysis software such as Fiji (ImageJ).

Visualizing the Underlying Mechanisms

To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and the experimental procedure.

DNA_Repair_Pathway cluster_damage DNA Damage Induction cluster_nhej Non-Homologous End Joining (NHEJ) Pathway cluster_foci DNA Damage Response Foci cluster_inhibitors Inhibitor Action Ionizing_Radiation Ionizing Radiation DSB Double-Strand Break Ionizing_Radiation->DSB Ku70_80 Ku70/80 DSB->Ku70_80 recruits ATM_ATR ATM/ATR DSB->ATM_ATR activates DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs activates Artemis Artemis DNA_PKcs->Artemis phosphorylates Ligase_IV_XRCC4 Ligase IV-XRCC4 Artemis->Ligase_IV_XRCC4 enables Repaired_DNA Repaired DNA Ligase_IV_XRCC4->Repaired_DNA ligates H2AX H2AX ATM_ATR->H2AX phosphorylates gamma_H2AX γH2AX 53BP1 53BP1 gamma_H2AX->53BP1 recruits Repair_Foci Repair Foci Formation 53BP1->Repair_Foci OK_1035 OK-1035 OK_1035->DNA_PKcs inhibits NU7441 NU7441 / M3814 / AZD7648 NU7441->DNA_PKcs strongly inhibits Experimental_Workflow cluster_prep Cell Preparation cluster_damage Damage and Repair cluster_staining Immunofluorescence cluster_analysis Data Acquisition and Analysis Cell_Seeding Seed cells on coverslips Inhibitor_Treatment Add DNA-PK inhibitor (e.g., OK-1035) Cell_Seeding->Inhibitor_Treatment Irradiation Induce DNA DSBs (Ionizing Radiation) Inhibitor_Treatment->Irradiation Time_Course Incubate for various time points (1h, 4h, 8h, 24h) Irradiation->Time_Course Fix_Permeabilize Fix and Permeabilize Cells Time_Course->Fix_Permeabilize Antibody_Staining Stain with anti-γH2AX and fluorescent secondary antibodies Fix_Permeabilize->Antibody_Staining Counterstain Counterstain nuclei (DAPI) Antibody_Staining->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging Quantification Quantify γH2AX foci per nucleus Imaging->Quantification Comparison Compare foci persistence across treatments Quantification->Comparison

References

OK-1035: A Review of In Vitro Efficacy and Data Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the available experimental data for OK-1035, a selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information is intended for researchers, scientists, and professionals in drug development. While in vitro studies have demonstrated the potential of OK-1035, a notable lack of publicly available in vivo data currently prevents a direct comparison of its efficacy in living organisms.

In Vitro Activity of OK-1035

OK-1035 has been identified as a potent and selective inhibitor of DNA-PK. In vitro studies have shown that it competitively inhibits DNA-PK activity in relation to ATP.[1] Key quantitative data from these studies are summarized in the table below.

ParameterValueCell Line/SystemReference
DNA-PK Inhibition (IC50)8 µMSynthetic Peptide Substrate[1]
Effect on p21 ExpressionSignificant dose-dependent decreaseHCT116 (human colon carcinoma)[2]
Effect on wt-p53 InductionNo effectHCT116 (human colon carcinoma)[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and validation of these findings.

DNA-PK Inhibition Assay

The inhibitory activity of OK-1035 on DNA-dependent protein kinase was assessed using a synthetic peptide as a substrate. The assay measured the phosphorylation of the peptide by DNA-PK in the presence of varying concentrations of OK-1035. The IC50 value, representing the concentration at which 50% of DNA-PK activity is inhibited, was determined to be 8 µM.[1] This demonstrates the potency of OK-1035 in a cell-free system. For selectivity, the inhibitory effects of OK-1035 were also tested against seven other protein kinases, where it showed significantly lower activity, highlighting its specificity for DNA-PK.[1]

Cellular Effects in HCT116 Cells

To understand the effects of OK-1035 in a cellular context, studies were conducted on the HCT116 human colon carcinoma cell line, which expresses wild-type p53.[2] These cells were treated with adriamycin to induce DNA damage, which in turn activates the p53 pathway. The addition of OK-1035 to the cell culture resulted in a dose-dependent decrease in the induction of p21 protein, a key downstream target of p53.[2] Northern blot analysis confirmed that this suppression of p21 protein expression was due to a reduction in the p21 mRNA levels.[2] Importantly, OK-1035 did not affect the induction of wt-p53 itself, suggesting that its mechanism of action is through the inhibition of p53 phosphorylation by DNA-PK.[2]

DNA-PK Signaling Pathway and OK-1035 Inhibition

The following diagram illustrates the signaling pathway involving DNA-PK and p53 in response to DNA damage, and the point of intervention for OK-1035.

DNA_PK_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage DNA_PK DNA-PK DNA_Damage->DNA_PK activates p53 p53 DNA_PK->p53 phosphorylates p53_p p-p53 (active) p53->p53_p p21_gene p21 Gene p53_p->p21_gene activates transcription p21_mRNA p21 mRNA p21_gene->p21_mRNA p21_mRNA_cyto p21 mRNA p21_mRNA->p21_mRNA_cyto OK1035 OK-1035 OK1035->DNA_PK inhibits p21_protein p21 Protein p21_mRNA_cyto->p21_protein translation Cell Cycle Arrest Cell Cycle Arrest p21_protein->Cell Cycle Arrest induces

Caption: DNA-PK activation by DNA damage leads to p53 phosphorylation and p21 expression. OK-1035 inhibits DNA-PK.

In Vivo Data: A Critical Gap

Despite the promising in vitro results, a thorough search of publicly available scientific literature and clinical trial databases did not yield any in vivo studies for OK-1035. The progression of a compound from in vitro to in vivo testing is a critical step in the drug development process. In vivo studies in animal models are essential to understand a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall safety and efficacy in a complex biological system.

The absence of this data for OK-1035 means that its therapeutic potential remains unverified in a living organism. Key questions regarding its bioavailability, potential toxicity, and anti-tumor activity in a preclinical setting are unanswered.

Conclusion

OK-1035 demonstrates clear and selective inhibitory activity against DNA-PK in in vitro settings, leading to the suppression of the p53-p21 signaling pathway. While these findings are encouraging, the lack of in vivo data represents a significant knowledge gap. Further preclinical studies in animal models are imperative to validate the therapeutic potential of OK-1035 and to warrant any future clinical development. Researchers and drug development professionals should consider this data gap when evaluating the potential of OK-1035 as a therapeutic agent.

References

Independent Validation of Published OK-1035 Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for OK-1035, a first-generation DNA-dependent protein kinase (DNA-PK) inhibitor, with other relevant alternatives. The information is presented to aid in the independent validation and assessment of OK-1035's performance.

Comparative Analysis of DNA-PK Inhibitors

OK-1035 was one of the initial compounds identified as a selective inhibitor of DNA-PK. However, discrepancies in the reported inhibitory potency and a lack of extensive public data warrant a careful comparison with other known DNA-PK inhibitors.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of various small molecule inhibitors against DNA-PK. A lower IC50 value indicates higher potency.

InhibitorTarget(s)DNA-PK IC50 (nM)Selectivity Highlights
OK-1035 DNA-PK8,000[1] / 100,000[2]Reported to be >50-fold selective against 7 other unnamed protein kinases[1]. May also inhibit ATM and/or ATR[2].
WortmanninPI3K, DNA-PK, ATM16Broad specificity against the PI3K-like kinase (PIKK) family[3].
NU7026DNA-PK23060-fold selective for DNA-PK over PI3K; inactive against ATM and ATR[3].
NU7441 (KU-57788)DNA-PK14Highly selective for DNA-PK over PI3K and mTOR[3][4].
M3814 (Peposertib)DNA-PK<3Potent and selective DNA-PK inhibitor currently in clinical development[5].
AZD7648DNA-PK0.6A highly potent and selective DNA-PK inhibitor that has been shown to enhance the efficacy of radiation and chemotherapy[6].

Experimental Protocols

Representative DNA-PK Kinase Inhibition Assay (ADP-Glo™ Assay)

This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • DNA-PK enzyme

  • DNA-PK substrate (e.g., a specific peptide)

  • ATP

  • Kinase reaction buffer

  • Test inhibitor (e.g., OK-1035)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the DNA-PK enzyme, the specific peptide substrate, and the kinase reaction buffer.

    • Add the test inhibitor (e.g., OK-1035) at various concentrations to the wells of a multi-well plate. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate the plate as per the kit instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

    • Incubate as required (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the DNA-PK activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

DNA-PK is a critical component of the NHEJ pathway, which is a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK disrupts this repair process, leading to the accumulation of DNA damage and potentially cell death, particularly in cancer cells that are often more reliant on this pathway.

NHEJ_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates LigaseIV XRCC4-Ligase IV DNAPKcs->LigaseIV recruits Artemis->DSB processes ends Repair DNA Repair LigaseIV->Repair OK1035 OK-1035 / Other DNA-PK Inhibitors OK1035->DNAPKcs inhibits

Caption: The role of DNA-PK in the Non-Homologous End Joining (NHEJ) DNA repair pathway.

General Experimental Workflow for Kinase Inhibitor IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilution Prepare Serial Dilutions of Inhibitor (e.g., OK-1035) Reaction Combine Inhibitor and Reaction Mix in Plate Inhibitor_Dilution->Reaction Enzyme_Mix Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Enzyme_Mix->Reaction Incubation Incubate to Allow Kinase Reaction Reaction->Incubation Detection Add Detection Reagents (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Signal (Luminescence) Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve and Determine IC50 Calculation->Plotting

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of UPF-1035: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. For novel compounds such as UPF-1035, a specific Safety Data Sheet (SDS) may not always be readily available. However, by understanding its chemical classification as a piperazine (B1678402) derivative, a robust and safe disposal protocol can be established. This guide provides essential, step-by-step logistical information to ensure the safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

Core Principles of Chemical Waste Management

Before proceeding with the specific steps for this compound, it is crucial to adhere to the foundational principles of laboratory chemical waste management. These include minimizing waste generation, meticulous segregation and storage of waste, and the consistent use of appropriate personal protective equipment (PPE). All chemical waste should be presumed hazardous unless explicitly confirmed to be non-hazardous by a qualified safety professional.[1]

Quantitative Data for Laboratory Chemical Waste

While specific quantitative data for this compound is not available, the following table summarizes general recommendations for the handling of laboratory chemical waste.

ParameterRecommendation
Waste Accumulation Time Follow institutional and local regulations (often not to exceed 90 or 180 days in a satellite accumulation area).[1]
Container Fill Level Do not overfill containers; leave at least 10% headspace to accommodate for expansion.[1]
pH of Aqueous Waste Neutralize corrosive waste (if it can be done safely and is permitted by your institution) before disposal.[1]
Container Labeling All containers must be clearly labeled with the chemical name, concentration, and associated hazards.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Safety Goggles or Face Shield: To protect from splashes and airborne particles.

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable option for handling piperazine derivatives.[1]

  • Lab Coat: To protect skin and clothing from contamination.

Waste Identification and Classification

Treat this compound as a hazardous chemical waste. Based on the general properties of piperazine derivatives, it may be classified as corrosive and potentially toxic.[1][2]

Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled container.[1] Do not mix it with other solid wastes unless their compatibility is known.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled container. Avoid mixing it with other liquid waste streams to prevent unforeseen reactions.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste in a designated container.

Container Management
  • Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Corrosive," "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

Disposal Request

Once the waste container is full or ready for disposal, adhere to your institution's procedures for chemical waste pickup. This typically involves submitting a formal request to the Environmental Health and Safety (EHS) office.[1] Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. [1][3][4]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the safe disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify this compound as Hazardous Waste A->B C Segregate Waste by Type B->C D Solid Waste Container C->D E Liquid Waste Container C->E F Contaminated Materials Container C->F G Label Containers Clearly (Name, Hazards) D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Keep Containers Closed H->I J Submit Disposal Request to EHS Office I->J K Await Professional Waste Collection J->K

Caption: Workflow for the safe handling and disposal of this compound.

Logical Relationships in Waste Segregation

The following diagram illustrates the logical relationships in the segregation of different forms of this compound waste.

cluster_types Waste Forms cluster_containers Designated Containers UPF1035 This compound Waste Generation Solid Solid this compound UPF1035->Solid Liquid This compound Solution UPF1035->Liquid Contaminated Contaminated Labware (Gloves, Tips, etc.) UPF1035->Contaminated SolidContainer Solid Hazardous Waste Solid->SolidContainer is placed in LiquidContainer Liquid Hazardous Waste Liquid->LiquidContainer is placed in ContaminatedContainer Solid Hazardous Waste Contaminated->ContaminatedContainer is placed in

Caption: Logical flow for segregating different forms of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.